molecular formula C7H5FN4S B076126 1-(3-fluorophenyl)-1H-tetrazole-5-thiol CAS No. 14210-42-5

1-(3-fluorophenyl)-1H-tetrazole-5-thiol

Cat. No.: B076126
CAS No.: 14210-42-5
M. Wt: 196.21 g/mol
InChI Key: LJTAYQURXWOBHW-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-1H-tetrazole-5-thiol (CAS 14210-42-5) is a versatile heterocyclic building block prized in advanced chemical research and development. Its molecular structure, characterized by the electron-withdrawing fluorophenyl group and multiple nitrogen atoms in the tetrazole ring, makes it a potent nucleophile and an excellent ligand in coordination chemistry. Key Research Applications: Functional Material Synthesis: This compound readily undergoes reactions, for instance with substrates like trichloroethylene, to form S-dichlorovinyl derivatives. These intermediates are valuable monomers for developing high molecular weight polymers used in energy-intensive materials, gas separation membranes, and nonwoven filter materials . Coordination Chemistry & Metallosupramolecular Structures: Acting as a polydentate ligand, it forms stable complexes with various metal ions (e.g., Cd(II), Cu(II), Zn(II)) . These complexes are investigated for their unique crystal structures, catalytic potential, and binding interactions with biological molecules like DNA. Medicinal Chemistry & Agrochemical Intermediate: As a member of the tetrazole family, it serves as a bioisostere for carboxylic acids, improving metabolic stability and membrane permeability in drug discovery . This property makes it a valuable scaffold for developing new pharmacological agents and agrochemicals. Please Note: This product is designated 'For Research Use Only.' It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluorophenyl)-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN4S/c8-5-2-1-3-6(4-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTAYQURXWOBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406985
Record name 1-(3-fluorophenyl)-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14210-42-5
Record name 1-(3-fluorophenyl)-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol

Introduction: The Significance of a Versatile Heterocycle

The this compound scaffold is a cornerstone in modern medicinal chemistry and materials science. As a bioisosteric replacement for carboxylic acids and thiols, this heterocyclic compound offers a unique combination of metabolic stability, lipophilicity, and hydrogen bonding capabilities that make it a privileged structure in drug design. Its derivatives have been explored for a wide range of biological activities. This guide provides a comprehensive, field-proven protocol for its synthesis, grounded in established chemical principles and rigorous safety practices. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide the necessary data for characterization and validation.

PART 1: Mechanistic Rationale and Core Principles

The synthesis of 1-aryl-1H-tetrazole-5-thiols is most efficiently achieved through a [3+2] cycloaddition reaction. This powerful transformation involves the reaction of an aryl isothiocyanate with an azide salt.

The Core Reaction: 1,3-Dipolar Cycloaddition

The fundamental mechanism involves the nucleophilic attack of the azide anion (N₃⁻) on the electrophilic central carbon atom of the isothiocyanate group (-N=C=S) of 3-fluorophenyl isothiocyanate. This initial addition forms a linear intermediate which rapidly undergoes an intramolecular cyclization. The subsequent protonation during acidic workup yields the stable 1,5-disubstituted tetrazole-5-thiol ring. While the reaction is often depicted as a concerted cycloaddition, evidence suggests a stepwise pathway involving an imidoyl azide intermediate that cyclizes to form the tetrazole ring.[1][2] The presence of a Lewis acid catalyst, such as zinc chloride, can facilitate this reaction, particularly when starting from nitriles, though it is also effective for isothiocyanates.[3]

The final product exists in a tautomeric equilibrium between the thiol and thione forms. The thione form is generally favored in the solid state.

PART 2: Comprehensive Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and justifications. Adherence to the safety directives is paramount for the well-being of the researcher and the integrity of the experiment.

Critical Safety Imperatives: A Prerequisite for Synthesis

The reagents used in this synthesis, particularly sodium azide, are hazardous. A thorough understanding and strict implementation of safety protocols are non-negotiable.

  • Sodium Azide (NaN₃):

    • Extreme Toxicity: Sodium azide is acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[4][5] The ceiling exposure limit recommended by NIOSH is 0.3 mg/m³.[6]

    • Hydrazoic Acid Formation: NaN₃ reacts with acids (even weak acids like water, but especially strong acids used in workup) to produce hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[6][7] All steps involving acidification must be performed in a certified chemical fume hood.

    • Explosive Metal Azides: NaN₃ reacts with heavy metals, such as lead, copper, silver, or zinc, to form highly shock-sensitive and explosive heavy metal azides.[4][7] Never allow sodium azide solutions to contact metal components, including metal spatulas or drainpipes. [4][5] All waste containing azide must be disposed of as hazardous waste according to institutional guidelines and should never be poured down the drain.[7]

    • Handling: Always handle solid sodium azide in a fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.[5][7] Use only plastic or ceramic spatulas for transferring the solid.[4]

  • 3-Fluorophenyl Isothiocyanate:

    • Toxicity and Irritation: This compound is harmful if swallowed, inhaled, or in contact with skin and may cause respiratory irritation.[8] It is a lachrymator (induces tearing). All handling should be conducted within a fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Fluorophenyl isothiocyanate (C₇H₄FNS)≥97%Sigma-Aldrich, etc.Store under inert gas.
Sodium Azide (NaN₃)≥99.5%Sigma-Aldrich, etc.Store separately from acids and metals.[5][7]
Water (H₂O)DeionizedLaboratory Supply---
Hydrochloric Acid (HCl)2M solutionLaboratory SupplyFor workup.
Ethanol (C₂H₅OH)Reagent GradeLaboratory SupplyFor recrystallization.
Round-bottom flask (100 mL)---Glassware Supplier---
Reflux condenser---Glassware Supplier---
Magnetic stirrer and stir bar---Equipment Supplier---
Heating mantle---Equipment Supplier---
Büchner funnel and filter flask---Glassware Supplier---
Standard laboratory glassware---Glassware SupplierBeakers, graduated cylinders, etc.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 50 mL of deionized water.

  • Reagent Addition: Carefully add 3.25 g (50 mmol) of sodium azide to the water. Stir the mixture until the solid is fully dissolved. To this solution, add 6.95 g (45 mmol) of 3-fluorophenyl isothiocyanate.

  • Reaction Execution: Heat the biphasic mixture to reflux (approximately 100 °C) with vigorous stirring. Maintain the reflux for 8-12 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Reaction Work-up (Perform in Fume Hood): After the reaction is complete, cool the mixture to room temperature in an ice bath. While still in the fume hood, slowly and carefully acidify the reaction mixture to a pH of ~2 by adding 2M hydrochloric acid dropwise with continuous stirring. This step protonates the tetrazolethiolate salt, causing the product to precipitate, but also converts excess sodium azide to toxic hydrazoic acid gas. Ensure adequate ventilation.

  • Product Isolation: Collect the resulting white to off-white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter paper three times with 20 mL portions of cold deionized water to remove any remaining salts and impurities.

  • Purification: For higher purity, the crude product can be recrystallized from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum. A typical yield is in the range of 85-95%.[9][10]

Characterization of this compound
  • Appearance: White to off-white crystalline solid.

  • Melting Point: To be determined experimentally and compared with literature values.

  • ¹H-NMR (DMSO-d₆): Expected signals in the aromatic region (δ 7.4-7.8 ppm) corresponding to the fluorophenyl group protons, and a broad singlet for the thiol proton (which may be solvent-exchangeable).

  • ¹³C-NMR (DMSO-d₆): Expected signals for the tetrazole carbon (~150-160 ppm) and the carbons of the fluorophenyl ring, showing characteristic C-F coupling.

  • IR (KBr, cm⁻¹): Characteristic peaks for C=N stretching of the tetrazole ring, C-S stretching, and aromatic C-H and C=C stretching.

  • Mass Spectrometry (MS): Calculation of the exact mass and comparison with the measured value to confirm the molecular formula (C₇H₅FN₄S).

PART 3: Data Visualization and Workflow

Experimental Parameters Summary
ParameterValueMoles (mmol)Molar Ratio
3-Fluorophenyl isothiocyanate6.95 g451.0
Sodium Azide3.25 g50~1.1
Solvent (Water)50 mL--
Reaction Temperature100 °C (Reflux)--
Reaction Time8-12 hours--
Expected Yield85-95%--
Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol, from starting materials to the purified final product.

Synthesis_Workflow cluster_reactants 1. Reactant Preparation cluster_reaction 2. Cycloaddition Reaction cluster_workup 3. Workup & Isolation (in Fume Hood) cluster_purification 4. Purification Reactant1 3-Fluorophenyl Isothiocyanate ReactionVessel Combine Reactants in Water Heat to Reflux (100°C) Stir for 8-12 hours Reactant1->ReactionVessel Reactant2 Sodium Azide (NaN3) Reactant2->ReactionVessel Solvent Deionized Water Solvent->ReactionVessel Cooling Cool Mixture to RT ReactionVessel->Cooling Reaction Complete Acidification Acidify with 2M HCl to pH ~2 (Precipitates Product) Cooling->Acidification Filtration1 Vacuum Filtration Acidification->Filtration1 Washing Wash with Cold Water Filtration1->Washing Crude Product Recrystallization Recrystallize from Ethanol/Water Washing->Recrystallization Filtration2 Filter Purified Crystals Recrystallization->Filtration2 Drying Dry Under Vacuum Filtration2->Drying Product Pure 1-(3-fluorophenyl)- 1H-tetrazole-5-thiol Drying->Product Final Product

Caption: Workflow for the synthesis of this compound.

References

  • Environment, Health & Safety, University of Wisconsin-Madison. Safe Handling of Sodium Azide (SAZ). [Link]

  • UNM Chemistry. Standard Operating Procedure: Safe Handling of Azido Compounds. (2021-02-16). [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Sodium Azide. (2008-04). [Link]

  • Division of Research Safety, University of Illinois. Sodium Azide NaN₃. (2019-09-19). [Link]

  • Zhang, L., et al. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. European Journal of Medicinal Chemistry, 2017.
  • Çetinkaya, A., et al. Efficient determination and pesticide control by means of immobilization of acetylcholinesterase. ResearchGate, 2021. [Link]

  • Mekky, A. H., & Thamir, S. M. Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Semantic Scholar, 2019. [Link]

  • Mekky, A. H., & Thamir, S. M. Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate, 2019. [Link]

  • Ghorbani‐Vaghei, R., & Malaekehpour, S. M. Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry, 2015.
  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]

  • Request PDF. Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate, 2018. [Link]

  • Myznikova, L. V., et al. Mechanism of the zinc-catalyzed addition of azide ion to unsaturated compounds: Synthesis of 5-substituted 1Н-tetrazoles from nitriles and of 1-substituted 1Н-tetrazole-5-thiols from isothiocyanates. ResearchGate, 2017. [Link]

  • RSC Publishing. Base-promoted cyclization reaction of o-isothiocyanato arylacetylenes and aroylacetonitriles: easy access to benzo[d][7]thiazines. Organic & Biomolecular Chemistry, 2021.

  • ResearchGate. Effect of solvent and base in the reaction of phenyl isothiocyanate and sodium azide at rt. [Link]

  • Molbase. Synthesis of an intermediate: 1-phenyl-5-(3-formyl-4-hydroxybenzylthio)tetrazole. [Link]

  • Google Patents.
  • Himo, F., et al. Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed, 2002. [Link]

  • Fischer, N., et al. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI, 2021.
  • MDPI. (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021. [Link]

  • PubMed. THE REACTION OF SODIUM AZIDE WITH FLUOROCHROMES. [Link]

  • PubChem. 3-Fluorophenyl isothiocyanate. [Link]

  • American Chemical Society. Mechanistic investigations into the thermal reaction of aryl isothiocyanates with sodium azide. [Link]

  • PubMed. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Structure

In the landscape of modern drug discovery and materials science, 1-(3-fluorophenyl)-1H-tetrazole-5-thiol stands out as a molecule of significant interest. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and cell membrane permeability.[1][2] The incorporation of a fluorophenyl moiety further modulates its electronic properties, lipophilicity, and binding interactions, making it a valuable scaffold for medicinal chemists.

However, the synthesis and application of such a specific molecule demand an unambiguous confirmation of its identity, purity, and structural integrity. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will move beyond a simple listing of data, delving into the causality behind the spectral features and establishing a self-validating framework for its analysis. This approach is critical for ensuring the reliability and reproducibility of research and development outcomes.

Foundational Chemistry: Synthesis and Tautomerism

A robust analytical strategy begins with an understanding of the molecule's origin and inherent chemical properties.

Synthetic Pathway Overview

The most common and efficient synthesis of 1-substituted-1H-tetrazole-5-thiols involves the [3+2] cycloaddition reaction between an isothiocyanate and an azide salt.[3][4] In this case, 3-fluorophenyl isothiocyanate is treated with sodium azide, typically in water or an appropriate solvent, to yield the target compound.[3][5] Understanding this pathway is crucial for anticipating potential impurities, such as unreacted starting materials or side-products, which spectroscopic analysis must be able to identify.

cluster_0 Synthetic Workflow A 3-Fluorophenyl Isothiocyanate C This compound A->C [3+2] Cycloaddition B Sodium Azide (NaN3) B->C [3+2] Cycloaddition

Caption: Thiol-Thione tautomerism in the tetrazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed structural information, mapping the connectivity and chemical environment of each atom. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for an unambiguous assignment.

Experimental Protocol: A Self-Validating System
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like SH or NH.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • (Optional but recommended) Perform 2D NMR experiments like HSQC or HMBC to confirm C-H correlations.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum is dominated by the signals from the aromatic fluorophenyl ring and the labile thiol/thione proton. The fluorine atom introduces characteristic splitting patterns due to spin-spin coupling.

  • Aromatic Region (δ 7.0 - 8.0 ppm): The four protons on the 3-fluorophenyl ring are chemically distinct. The fluorine atom couples to these protons over two, three, and four bonds, resulting in complex multiplets. Interpreting this region is key to confirming the substitution pattern.

  • Labile Proton (δ > 10 ppm): The proton on the tetrazole ring (either S-H or N-H ) is acidic. Its chemical shift is highly variable and dependent on solvent, concentration, and temperature. In DMSO-d₆, it often appears as a broad singlet at a high chemical shift (downfield), which will disappear upon adding a drop of D₂O to the NMR tube—a definitive test for an exchangeable proton. [1]

    Proton Assignment Expected δ (ppm) Multiplicity Coupling Constants (J, Hz) Rationale
    H-2 ~7.8 ddd JHF, JHH Ortho to Fluorine, complex splitting.
    H-4 ~7.6 ddd JHF, JHH Ortho to Fluorine, complex splitting.
    H-5 ~7.5 m JHF, JHH Meta to Fluorine, complex splitting.
    H-6 ~7.7 td JHF, JHH Para to Fluorine, complex splitting.

    | SH / NH | > 13 (in DMSO) | br s | - | Acidic, exchangeable proton. |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon environments. The most diagnostic features are the large one-bond coupling between the fluorine and its attached carbon (C-3) and the chemical shift of the tetrazole carbon.

  • Aromatic Region (δ 110 - 165 ppm): Six distinct signals are expected. The carbon directly bonded to fluorine (C-3) will appear as a doublet with a large coupling constant (¹JCF ≈ 245 Hz). The other aromatic carbons will also exhibit smaller couplings to fluorine. [6]* Tetrazole Carbon (δ ~155 ppm): The C-5 carbon of the ring, bonded to sulfur, is significantly deshielded and appears in a characteristic region for tetrazole carbons. [3]

    Carbon Assignment Expected δ (ppm) Multiplicity (due to F) Coupling Constants (J, Hz) Rationale
    C-5 (Tetrazole) ~155 s - Deshielded carbon in a heterocyclic ring.
    C-1' (ipso-N) ~135 d ³JCF ≈ 8 Hz Carbon attached to the tetrazole nitrogen.
    C-3' (ipso-F) ~162 d ¹JCF ≈ 245 Hz Carbon directly bonded to fluorine.

    | C-2', C-4', C-5', C-6' | 110-132 | d | ²JCF, ³JCF, ⁴JCF | Remaining aromatic carbons showing smaller C-F couplings. |

¹⁹F NMR Spectroscopy: The Fluorine Perspective

¹⁹F NMR provides a direct and highly sensitive window into the fluorine's environment, serving as a powerful confirmation of the structure. [7][8]

  • Expected Spectrum: A single resonance is expected for the one fluorine atom. This signal will be split into a complex multiplet (e.g., a triplet of doublets of doublets) due to coupling with the two ortho protons (H-2, H-4) and the meta proton (H-5). The chemical shift is typically reported relative to a standard like CFCl₃. [8]

    Fluorine Assignment Expected δ (ppm vs CFCl₃) Multiplicity Rationale

    | Phenyl-F | -110 to -115 | m | Single fluorine on an aromatic ring coupled to adjacent protons. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule and provides strong evidence for the dominant tautomeric form in the solid state.

Experimental Protocol
  • Sample Preparation: The spectrum can be acquired using a KBr (potassium bromide) pellet or via an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and speed.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).

Interpretation of Key Bands

The presence or absence of specific bands can confirm the thiol vs. thione structure.

  • S-H Stretch: A weak and sharp absorption around 2550-2600 cm⁻¹ is a definitive marker for the thiol tautomer. [9]Its absence is strong evidence that the thione form predominates.

  • N-H Stretch: A broad band in the 3000-3200 cm⁻¹ region would suggest the N-H bond of the thione tautomer. [10]* Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹ .

  • Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: A very strong, characteristic absorption in the 1100-1250 cm⁻¹ range.

Wavenumber (cm⁻¹) Vibration Type Significance
~3100N-H StretchIndicates thione tautomer.
>3000Aromatic C-H StretchConfirms aromatic ring.
~2550S-H StretchIndicates thiol tautomer (often weak or absent).
1450-1600Aromatic C=C StretchConfirms aromatic ring.
1100-1250C-F StretchConfirms presence of fluorine (strong band).

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers clues to the molecule's structure through its fragmentation pattern.

Experimental Protocol
  • Ionization: Electrospray Ionization (ESI) is a common soft ionization technique suitable for this molecule, which will typically produce the protonated molecular ion [M+H]⁺.

  • Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to determine the exact mass, allowing for molecular formula confirmation.

Interpretation
  • Molecular Ion: The molecular formula is C₇H₅FN₄S, corresponding to a monoisotopic mass of 196.022 g/mol . [11]In positive ion ESI-MS, the primary peak observed will be the protonated molecule [M+H]⁺ at m/z 197.029 . The high-resolution measurement should match this value to within a few ppm, confirming the elemental composition.

  • Fragmentation: While ESI is a soft technique, some fragmentation can be induced. A plausible fragmentation pathway involves the loss of dinitrogen (N₂), a characteristic fragmentation for many heterocyclic compounds.

Parent [M+H]⁺ m/z = 197.029 Frag1 Loss of N₂ [M+H - 28]⁺ m/z = 169.033 Parent->Frag1 - N₂ Frag2 Further Fragmentation Frag1->Frag2

Caption: A plausible fragmentation pathway in ESI-MS.

Conclusion: A Unified Spectroscopic Identity

The characterization of this compound is a clear example of how a multi-faceted spectroscopic approach provides a self-validating system. ¹H and ¹³C NMR, reinforced by ¹⁹F NMR, definitively establish the carbon-hydrogen framework and the precise location of the fluorine substituent. IR spectroscopy confirms the presence of key functional groups and provides critical insight into the dominant tautomeric form. Finally, high-resolution mass spectrometry validates the elemental composition with high precision. Together, these techniques provide an unambiguous and comprehensive spectroscopic profile, ensuring the integrity of the compound for any downstream application, from fundamental research to advanced drug development.

References

  • Al-Shawi, F. A. (2022). Spectroscopic and molecular modelling studies of Pt(II) complexes of tetrazole-5-thiol ligands and 1,2-Bis. Samarra Journal of Pure and Applied Science. [Link]

  • Özkan, E. H., et al. (2017). Synthesis rotation of 1-([o-, m-, p-]fluorophenyl)-1H-tetrazole-5-thiol... ResearchGate. [Link]

  • Upadhyay, R., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. International Journal of Creative Research Thoughts. [Link]

  • Gümüş, M., et al. (2011). Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. Helvetica Chimica Acta. [Link]

  • Wilger, D. J., et al. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Chemical Science. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts. [Link]

  • Upadhyay, R., et al. (2025). Spectroscopic investigations and TD-DFT analysis of 5-Mercapto-1-phenyl-1H-tetrazole molecule: Experimental and Theoretical insights. ResearchGate. [Link]

  • Chemguide. (n.d.). high resolution nuclear magnetic resonance (nmr) spectra. Chemguide. [Link]

  • Jackson, G. E. (2010). An Overview of Fluorine NMR. ResearchGate. [Link]

  • Reddit. (2021). Need help understanding this 1H NMR. r/chemhelp. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe... ResearchGate. [Link]

  • Rooney, W. T., et al. (2015). New Frontiers and Developing Applications in 19F NMR. PMC - NIH. [Link]

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An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol (CAS No. 14210-42-5). The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's molecular structure, physicochemical characteristics, synthesis, reactivity, and analytical characterization. As a fluorinated heterocyclic compound, it represents a significant scaffold in medicinal chemistry, acting as a versatile building block for developing novel therapeutic agents. This guide synthesizes theoretical principles with practical, field-proven methodologies to provide a holistic understanding of this compound.

Molecular Structure and Isomerism

This compound is a substituted heteroaromatic compound featuring a tetrazole ring linked to a 3-fluorophenyl group at the N1 position and a sulfur-containing functional group at the C5 position. A critical aspect of its structure is the existence of prototropic tautomerism, specifically thiol-thione tautomerism. The molecule can exist in equilibrium between the thiol form, containing a sulfhydryl (-SH) group, and the thione form, which has a thiocarbonyl (C=S) group and a proton on a ring nitrogen.

While both forms may be present, spectroscopic and theoretical studies on related 1-substituted-1H-tetrazole-5-thiols indicate that the thione tautomer is generally the more stable and predominant form in both solid and solution phases.[1] This preference is crucial for understanding its reactivity, hydrogen bonding capabilities, and role as a bioisostere.

Caption: Thiol-Thione tautomerism of this compound.

Core Physicochemical Properties

The integration of a fluorophenyl group and a tetrazole-thiol moiety imparts a distinct set of physical and chemical properties to the molecule. These properties are fundamental for its handling, formulation, and mechanism of action in biological systems.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 14210-42-5[2][3]
Molecular Formula C₇H₅FN₄S[2][3]
Molecular Weight 196.21 g/mol [2]
Exact Mass 196.02200 u[2]
Boiling Point 256.7 °C at 760 mmHg[2]
Density 1.57 g/cm³[2]
Flash Point 109 °C[2]
Solubility Profile

Tetrazoles generally exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4][5] The presence of the fluorophenyl group may slightly decrease aqueous solubility compared to its non-fluorinated analog but enhances solubility in a broader range of organic solvents. For experimental purposes, DMSO is an excellent choice for creating stock solutions.

Acidity (pKa)

The tetrazole ring is known to be a bioisostere of the carboxylic acid group, largely due to its comparable acidity.[4] The parent 1H-tetrazole has a pKa of approximately 4.9, similar to acetic acid.[4][5] The thiol/thione group at the C5 position significantly increases the acidity. For the related compound 1-phenyl-1H-tetrazole-5-thiol, the experimental pKa is approximately 3.3–3.8.[6][7] The electron-withdrawing nature of the fluorine atom on the phenyl ring is expected to further acidify the N-H proton of the thione tautomer, likely resulting in a pKa value slightly lower than its non-fluorinated counterpart. This acidity is pivotal for its ability to form salts and engage in hydrogen bonding with biological targets.[8]

Synthesis and Chemical Reactivity

Synthetic Pathway

The most common and efficient method for synthesizing 1-aryl-1H-tetrazole-5-thiols is the cyclization reaction between an aryl isothiocyanate and an azide salt, typically sodium azide.[4][5][9] This reaction proceeds via a [3+2] cycloaddition mechanism.

synthesis reactant1 3-Fluorophenyl isothiocyanate solvent Aqueous Solvent reactant1->solvent reactant2 Sodium Azide (NaN₃) reactant2->solvent product 1-(3-fluorophenyl)-1H- tetrazole-5-thiol solvent->product [3+2] Cycloaddition

Caption: General synthesis of this compound.

This one-pot synthesis is highly effective and is the preferred industrial and laboratory route for this class of compounds.

Chemical Reactivity

The reactivity of this compound is dominated by the nucleophilic character of the sulfur atom after deprotonation.

  • S-Alkylation: The thione can be easily deprotonated with a mild base to form a thiolate anion, which is a potent nucleophile. This anion readily reacts with various electrophiles, such as alkyl halides or phenacyl bromides, in an S-alkylation reaction to yield 5-(alkylthio)tetrazole derivatives.[9] This reaction is a cornerstone for creating diverse chemical libraries for drug discovery.

alkylation start 1-(3-fluorophenyl)-1H- tetrazole-5-thiol intermediate Thiolate Anion (Nucleophile) start:e->intermediate:w - H⁺ base Base (e.g., K₂CO₃) base->intermediate product 5-(Alkylthio) Derivative intermediate:e->product:w Sₙ2 Reaction electrophile Alkyl Halide (R-X) electrophile->product

Caption: S-Alkylation: A key derivatization reaction.

  • Coordination Chemistry: The nitrogen and sulfur atoms can act as donor ligands, allowing the molecule to form stable complexes with various transition metals. This property is exploited in the development of catalysts and materials with interesting electronic properties.[1]

  • Oxidative Coupling: Under certain oxidative conditions, the thiol can undergo coupling to form a disulfide bridge, linking two tetrazole units.[1]

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is standard practice.

workflow cluster_main Analytical Workflow cluster_techniques cluster_results Sample Synthesized Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (LC-MS) Sample->MS IR FTIR Spectroscopy Sample->IR Thermal Thermal Analysis (DSC/TGA) Sample->Thermal Structure Structural Confirmation NMR->Structure MS->Structure Purity Purity Assessment MS->Purity IR->Structure Thermal->Purity Conclusion Verified Compound Structure->Conclusion Purity->Conclusion

Caption: Integrated workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR is the most powerful technique for unambiguous structure elucidation. ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information about the molecular framework, connectivity, and the chemical environment of each nucleus.

  • Protocol:

    • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is preferred as it effectively solubilizes the compound and allows for the observation of the exchangeable N-H proton.

    • ¹H NMR: Acquire a proton spectrum. Expect to see complex multiplets in the aromatic region (~7.5-8.0 ppm) due to proton-proton and proton-fluorine couplings. A broad singlet, typically downfield (>13 ppm), corresponds to the acidic N-H proton of the thione tautomer.

    • ¹³C NMR: Acquire a carbon spectrum. The tetrazole carbon (C5) will appear as a singlet around 160-170 ppm. The aromatic carbons will show characteristic signals, with carbon-fluorine couplings (¹JCF, ²JCF, etc.) providing definitive evidence of the fluorine substitution pattern.

    • ¹⁹F NMR: This experiment will show a signal for the single fluorine atom, confirming its presence.

Mass Spectrometry (MS)
  • Rationale: Mass spectrometry confirms the molecular weight and elemental composition of the compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful as it simultaneously provides data on purity and molecular mass.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

    • LC Separation: Inject the sample onto a C18 reverse-phase HPLC column. A gradient elution with water and acetonitrile (both typically containing 0.1% formic acid) is used to separate the main compound from any impurities.

    • MS Detection: Analyze the eluent using an electrospray ionization (ESI) source in both positive and negative ion modes. In negative mode, the [M-H]⁻ ion should be observed at an m/z corresponding to the deprotonated molecule (195.01). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula to within 5 ppm accuracy.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Rationale: FTIR provides information about the functional groups present in the molecule. It is particularly useful for confirming the presence of the thione group and the overall aromatic structure.

  • Protocol:

    • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

    • Interpretation: Look for characteristic absorption bands:

      • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

      • ~2900-3100 cm⁻¹ (broad): N-H stretching of the thione tautomer.

      • ~1600 cm⁻¹: Aromatic C=C stretching.

      • ~1300-1100 cm⁻¹: C=S (thione) stretching.

      • ~1250 cm⁻¹: C-F stretching.

Thermal Analysis
  • Rationale: For nitrogen-rich heterocyclic compounds, understanding thermal stability is crucial for safety and handling. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine melting point and decomposition temperature.[10][11]

  • Protocol:

    • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC/TGA pan.

    • Data Acquisition: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from room temperature to a temperature above its decomposition point (e.g., 300 °C).

    • Interpretation: The DSC curve will show an endothermic peak corresponding to the melting point, followed by a sharp exothermic peak indicating decomposition. The TGA curve will show the corresponding mass loss during decomposition.

Applications and Significance in Research

This compound is not merely a chemical curiosity; it is a highly valuable building block in modern chemical and pharmaceutical research.

  • Drug Development: The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and cell permeability.[4] Fluorine substitution is a common strategy in medicinal chemistry to enhance binding affinity, metabolic stability, and pharmacokinetic properties.[12] Therefore, this scaffold is frequently explored in the design of novel drugs, with related structures showing promise as antihypertensive and antimicrobial agents.[13][14][15]

  • Materials Science: The ability of the thiol group to be functionalized allows for its attachment to surfaces or incorporation into polymers. For example, derivatives have been immobilized on nanoparticles for the development of biosensors.[16]

  • Coordination Chemistry: As a versatile ligand, it is used to synthesize metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis and gas storage.[1]

Conclusion

This compound is a multifaceted compound whose physicochemical properties are dictated by the interplay between its fluorinated aromatic ring, the acidic tetrazole core, and the reactive thione group. A thorough understanding of its structure, reactivity, and analytical profile, as detailed in this guide, is essential for leveraging its full potential as a strategic building block in the advancement of pharmaceutical and material sciences.

References

  • Özkan, E. H., et al. (2021). Synthesis rotation of 1-([o-, m-, p-]fluorophenyl)-1H-tetrazole-5-thiol... ResearchGate. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Javaid, S., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]

  • Javaid, S., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health. [Link]

  • ChemBK. 1-Phenyl-1H-tetrazole-5-thiol. [Link]

  • PubChem. 1-Phenyl-5-mercaptotetrazole. National Center for Biotechnology Information. [Link]

  • ResearchGate. Thermoanalytic data of tetrazoles. [Link]

  • Ostrovskii, V. A., & Trifonov, R. E. (2014). Fluorinated Triazoles and Tetrazoles. Springer Link. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate. [Link]

  • Vyazovkin, S. V., et al. (1990). Thermal decomposition of tetrazole. Scilit. [Link]

  • NIST. 1H-Tetrazole-5-thiol, 1-phenyl-. NIST WebBook. [Link]

  • Wang, X., et al. (2013). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate. [Link]

  • Gaponik, P. N., et al. (2004). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. [Link]

  • Li, Y., et al. (2018). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. National Institutes of Health. [Link]

  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]

  • Rebelo, L. P. N., et al. (2008). Solubility of fluorinated compounds in a range of ionic liquids. ResearchGate. [Link]

  • Asati, V., & Kaur, R. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. [Link]

  • da Silva, J. L., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI. [Link]

  • Kaur, H., et al. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. National Institutes of Health. [Link]

  • Faria, T. C., et al. (2018). The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1 H-Pyrazol-4-yl)-2 H-Tetrazole Reduces Blood Pressure of Spontaneously Hypertensive Rats via NO/cGMO Pathway. PubMed. [Link]

  • Faria, T. C., et al. (2018). The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1H-Pyrazol-4-yl)-2H-Tetrazole... SciSpace. [Link]

  • Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. National Institutes of Health. [Link]

  • Bouzayani, N., et al. (2023). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]

Sources

Tautomerism in 1-Phenyl-1H-tetrazole-5-thiol Derivatives: A Guide to Synthesis, Characterization, and Equilibrium Dynamics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

1-Phenyl-1H-tetrazole-5-thiol (Hptt) and its derivatives are a cornerstone class of heterocyclic compounds, pivotal in medicinal chemistry and materials science.[1][2] Their utility is profoundly influenced by a fundamental chemical property: prototropic tautomerism. These molecules exist in a dynamic equilibrium between a thiol and a thione form, a phenomenon that dictates their reactivity, coordination chemistry, and biological activity.[3] This guide provides an in-depth exploration of this thiol-thione tautomerism, offering researchers a comprehensive resource covering the synthesis of these compounds, the definitive spectroscopic techniques used to characterize the predominant tautomeric forms, and the various factors that influence the equilibrium state. Experimental protocols, data interpretation, and computational insights are integrated to provide a holistic understanding for professionals in drug discovery and chemical research.

Introduction: The Significance of Tautomerism in Tetrazole Chemistry

Tetrazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and antihypertensive properties.[4] Many of these activities stem from the tetrazole ring's ability to act as a bioisosteric replacement for the carboxylic acid group, enhancing metabolic stability and lipophilicity.[1]

The functionality of 5-mercaptotetrazoles, such as 1-phenyl-1H-tetrazole-5-thiol, is critically governed by its structure, which is not static. The compound exhibits prototropic tautomerism, existing as two distinct isomers in equilibrium: the thiol form and the thione form.[3]

SynthesisWorkflow Reactants Phenyl isothiocyanate + Sodium Azide (NaN3) + Water (Solvent) ReactionVessel Reaction at Room Temp (e.g., 24 hours) Reactants->ReactionVessel Combine & Stir Precipitation Acidification with HCl to precipitate product ReactionVessel->Precipitation Work-up Isolation Filtration (e.g., Buchner Funnel) Precipitation->Isolation Washing Wash with cold water to remove salts Isolation->Washing Drying Dry under vacuum or in desiccator Washing->Drying Product Pure 1-Phenyl-1H-tetrazole-5-thiol (Thione form) Drying->Product

Figure 2: General Experimental Workflow for Synthesis.
Experimental Protocol: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol (A1)

This protocol is adapted from established literature procedures. [5]

  • Step 1: Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (NaN₃, ~6.5 g, 0.1 mol) in 100 mL of distilled water.

    • Causality Note: Water is used as a safe and effective solvent for this reaction. [6]Sodium azide is highly toxic and explosive; handle with extreme caution and appropriate personal protective equipment (PPE).

  • Step 2: Addition of Isothiocyanate: To the stirring solution, add phenylisothiocyanate (C₆H₅NCS, ~13.5 g, 0.1 mol) dropwise at room temperature.

  • Step 3: Reaction: Seal the flask and allow the mixture to stir vigorously at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Step 4: Product Precipitation: After 24 hours, cool the reaction mixture in an ice bath. Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 2-3. A white or pale-yellow precipitate will form.

    • Causality Note: The product exists as a sodium salt in the basic reaction mixture. Acidification protonates the molecule, causing it to precipitate out of the aqueous solution due to its lower solubility.

  • Step 5: Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with several portions of cold distilled water to remove any unreacted sodium azide and other inorganic salts.

  • Step 6: Drying: Dry the purified product in a vacuum oven at 50-60°C or in a desiccator over anhydrous calcium chloride to yield the final compound, 1-phenyl-1H-tetrazole-5-thiol, typically as a white or off-white solid. [6]

Analytical Characterization: Distinguishing Thiol and Thione Tautomers

Definitive characterization of the tautomeric form requires a multi-faceted analytical approach. Spectroscopic techniques provide clear, non-destructive evidence of the dominant molecular structure in both solid and solution states.

AnalyticalWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_structural Structural & Computational Sample Synthesized Product (1-Phenyl-1H-tetrazole-5-thiol derivative) IR FT-IR Spectroscopy Sample->IR Solid (KBr) or Solution NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Solution (e.g., DMSO-d₆) UV UV-Vis Spectroscopy Sample->UV Solution (various solvents) Xray X-Ray Crystallography (for single crystals) Sample->Xray Solid State Conclusion Tautomer Identification & Equilibrium Analysis IR->Conclusion Identify S-H vs. C=S NMR->Conclusion Identify SH vs. NH proton UV->Conclusion Identify Chromophores Xray->Conclusion Definitive Solid Structure DFT Computational (DFT) Calculations DFT->Conclusion Relative Stabilities

Sources

X-ray crystal structure of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol complexes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the X-ray Crystal Structure of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol and its Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, structural characterization, and coordination chemistry of this compound. While a specific crystal structure for this exact molecule is not publicly available, this guide synthesizes data from closely related compounds to predict its structural properties and behavior in metal complexes. We delve into the critical aspects of its molecular geometry, intermolecular interactions, and the influence of the fluorophenyl substituent on its solid-state architecture. This document serves as a valuable resource for researchers in medicinal chemistry and materials science, offering insights into the rational design of novel therapeutic agents and functional materials based on the tetrazole scaffold.

Introduction: The Significance of Tetrazole Derivatives

Tetrazoles are a prominent class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.[1] This unique nitrogen-rich structure imparts a range of desirable properties, making them invaluable in various scientific disciplines. In medicinal chemistry, the tetrazole ring is widely recognized as a metabolically stable bioisostere of the carboxylic acid group, offering similar acidity but with improved lipophilicity and metabolic stability.[2][3] This has led to the incorporation of the tetrazole moiety into numerous marketed drugs, including the antihypertensive agent Losartan.[3] Beyond bioisosterism, tetrazole derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[4][5]

In the realm of materials science, the multiple nitrogen atoms of the tetrazole ring serve as excellent coordination sites for metal ions, facilitating the construction of metal-organic frameworks (MOFs) and coordination polymers with diverse topologies and potential applications in gas storage and catalysis.[3][6] The introduction of a thiol group at the 5-position and a fluorophenyl substituent at the 1-position of the tetrazole ring, as in this compound, is expected to further modulate the electronic properties, coordination behavior, and intermolecular interactions of the resulting molecules and their complexes.

Synthesis and Crystallization

The synthesis of 1-(substituted-phenyl)-1H-tetrazole-5-thiols is a well-established process. The general synthetic route involves the reaction of the corresponding isothiocyanate with sodium azide. A plausible synthetic pathway for this compound is outlined below.[7]

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluorophenyl isothiocyanate (1 equivalent) in a suitable solvent such as water or DMF.

  • Addition of Azide: Carefully add sodium azide (1.1 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Acidify the solution with a dilute acid (e.g., 2M HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to obtain pure this compound.

Synthesis_Workflow reagent1 3-Fluorophenyl isothiocyanate intermediate Reaction Mixture reagent1->intermediate reagent2 Sodium Azide (NaN3) reagent2->intermediate solvent Solvent (e.g., Water/DMF) solvent->intermediate conditions Reflux (80-100°C) acidification Acidification (e.g., 2M HCl) conditions->acidification intermediate->acidification Reflux product 1-(3-fluorophenyl)-1H- tetrazole-5-thiol acidification->product Precipitation Intermolecular_Interactions mol1 N-H C=S 3-Fluorophenyl mol2 N-H C=S 3-Fluorophenyl mol1:n->mol2:c N-H···S H-Bond mol3 N-H C=S 3-Fluorophenyl mol1:f->mol3:f π-π Stacking mol2:f->mol3:n C-H···F Interaction

Caption: Potential intermolecular interactions in the crystal lattice.

Coordination Chemistry and Crystal Structures of Complexes

This compound is a versatile ligand capable of coordinating to metal ions in various modes. The deprotonated form, 1-(3-fluorophenyl)-1H-tetrazole-5-thiolate, can act as a monodentate ligand, coordinating through either a nitrogen atom or the sulfur atom. It can also function as a bidentate ligand, chelating or bridging metal centers through both sulfur and nitrogen atoms. [8] The coordination of this ligand to metal ions like Co(II), Mn(II), and Zn(II) can lead to the formation of discrete molecular complexes or extended coordination polymers. [9]The resulting structures are often influenced by the presence of co-ligands and the nature of the metal ion.

Case Study: Analogous Metal Complexes

Studies on complexes of similar ligands, such as 1-(4-hydroxyphenyl)-5-mercaptotetrazole, have revealed the formation of diverse structures. For instance, Co(II) can form a mononuclear complex, [Co(HL)2(Py)2(H2O)2], where the ligand coordinates in a monodentate fashion. [9]In contrast, with other metals, polymeric chain-like structures held together by bridging ligands are observed.

Coordination_Modes cluster_0 Monodentate (S-coordination) cluster_1 Monodentate (N-coordination) cluster_2 Bidentate (S,N-bridging) M1 M L1 S M1->L1 M2 M L2 N M2->L2 M3 M L3_S S M3->L3_S M4 M L3_N N M4->L3_N

Caption: Common coordination modes of tetrazole-5-thiolate ligands.

Table 2: Crystallographic Data for an Analogous Co(II) Complex

Parameter[Co(HL)2(Py)2(H2O)2]
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.234(2)
b (Å)15.678(3)
c (Å)12.456(3)
β (°)109.87(3)
V (ų)1882.1(7)
Z2
Data Source[9]
Note: Data is for a complex with a similar ligand, 1-(4-hydroxyphenyl)-5-mercaptotetrazole.

Conclusion and Future Directions

This compound represents a fascinating molecular scaffold with significant potential in both medicinal chemistry and materials science. Based on the analysis of related structures, it is predicted to adopt a planar tetrazole ring conformation with a notable dihedral angle to the fluorophenyl ring. Its solid-state structure is likely stabilized by a combination of hydrogen bonding, π-π stacking, and fluorine-involved interactions. As a ligand, it offers versatile coordination capabilities, paving the way for the design of novel metal complexes with tailored properties.

Future research should focus on the single-crystal X-ray diffraction analysis of this compound and its metal complexes to validate the predictions made in this guide. A deeper understanding of its structural chemistry will undoubtedly accelerate the development of new therapeutic agents and advanced functional materials.

References

  • Jiménez-Sandoval, O., et al. (1996). Structural studies of tetrazoles. Crystal and molecular structure and ab initio calculations of 1-phenyl-1H-tetrazole-5-thiolate, as its [diaqua(18-crown-6)sodium] salt: An anionic tetrazole free of direct metal interactions. SciSpace. Available at: [Link]

  • STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). Google Scholar.
  • Relative contribution of the various intermolecular interactions in compound I. (n.d.). ResearchGate. Available at: [Link]

  • Gaponik, P. N., et al. (2004). Advances in synthesis of tetrazoles coordinated to metal ions. Arkivoc. Available at: [Link]

  • Gaponik, P. N., et al. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. Available at: [Link]

  • Three Co II/Co III complexes with a 1-substituted tetrazole-5-thiol ligand. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis rotation of 1-([o-, m-, p-]fluorophenyl)-1H-tetrazole-5-thiol... (n.d.). ResearchGate. Available at: [Link]

  • Crystal structure of poly[(μ4-1-methyl-1H-tetrazole-5-thiolato-κ3S:S:N:N′)copper(I)], C2H3CuN4S. (n.d.). ResearchGate. Available at: [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. (2015). PubMed Central. Available at: [Link]

  • Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. (n.d.). ResearchGate. Available at: [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry. Available at: [Link]

Sources

The Enduring Legacy of Phenyl-Tetrazole-Thiols: A Journey from Discovery to Diverse Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Remarkable Versatility

The story of phenyl-tetrazole-thiol compounds is a compelling narrative of chemical ingenuity and scientific curiosity. From their early discovery to their current diverse applications, these molecules have carved a significant niche in various scientific disciplines. This in-depth technical guide provides a comprehensive exploration of the discovery, history, synthesis, and multifaceted applications of phenyl-tetrazole-thiol compounds, with a particular focus on 1-phenyl-1H-tetrazole-5-thiol (PTT). We will delve into the fundamental chemistry that underpins their utility as corrosion inhibitors, photographic stabilizers, and versatile scaffolds in drug discovery, offering insights into their mechanisms of action and the structure-activity relationships that govern their efficacy. This guide is designed to be a valuable resource for researchers and professionals seeking to understand and harness the potential of this remarkable class of heterocyclic compounds.

I. The Genesis of a Heterocycle: Discovery and Historical Context

The journey of phenyl-tetrazole-thiol compounds is intrinsically linked to the broader history of tetrazole chemistry. The first synthesis of a tetrazole derivative was accomplished by Bladin in 1885, laying the groundwork for the exploration of this unique class of nitrogen-rich heterocycles. While the precise first synthesis of 1-phenyl-5-mercaptotetrazole is not definitively documented in readily available literature, its emergence is a logical progression from the foundational work on tetrazoles. The development of synthetic routes to 5-substituted tetrazoles in the early 20th century paved the way for the creation of a wide array of derivatives, including those bearing a thiol group.

The primary and most well-established method for synthesizing 1-phenyl-1H-tetrazole-5-thiol involves the reaction of phenyl isothiocyanate with sodium azide.[1] This reaction, typically carried out in a suitable solvent like water or DMF, provides a straightforward and efficient route to the desired product.[1] Over the years, various modifications and optimizations of this fundamental reaction have been reported to improve yield and purity.

II. The Art of Synthesis: From Precursors to Products

The synthesis of 1-phenyl-1H-tetrazole-5-thiol and its derivatives is a cornerstone of its utility. Understanding the nuances of these synthetic procedures is crucial for any researcher working with these compounds.

A. Core Synthesis of 1-Phenyl-1H-tetrazole-5-thiol

The reaction between phenyl isothiocyanate and sodium azide remains the most prevalent method for the preparation of 1-phenyl-1H-tetrazole-5-thiol.

Reaction Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up cluster_product Product Phenyl Isothiocyanate Phenyl Isothiocyanate Solvent (e.g., Water, DMF) Solvent (e.g., Water, DMF) Phenyl Isothiocyanate->Solvent (e.g., Water, DMF) Sodium Azide Sodium Azide Sodium Azide->Solvent (e.g., Water, DMF) Acidification Acidification Solvent (e.g., Water, DMF)->Acidification Heat (Reflux) Heat (Reflux) Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization 1-Phenyl-1H-tetrazole-5-thiol 1-Phenyl-1H-tetrazole-5-thiol Recrystallization->1-Phenyl-1H-tetrazole-5-thiol

Caption: General workflow for the synthesis of 1-phenyl-1H-tetrazole-5-thiol.

Detailed Experimental Protocol:

A detailed protocol for the synthesis of 5-phenyl-1H-tetrazole, a closely related compound, provides a framework that can be adapted for the synthesis of the thiol derivative.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenyl isothiocyanate (1.0 equivalent) and sodium azide (1.2-1.5 equivalents) in a suitable solvent such as water or dimethylformamide (DMF).[1]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with an acid, such as hydrochloric acid, to a pH of approximately 1-2. This protonates the tetrazole salt, causing the product to precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 1-phenyl-1H-tetrazole-5-thiol.

B. Thiol-Thione Tautomerism: A Key Structural Feature

An important characteristic of 1-phenyl-1H-tetrazole-5-thiol is its existence in a tautomeric equilibrium with its thione form, 1-phenyl-1,4-dihydro-5H-tetrazole-5-thione. This equilibrium is influenced by factors such as the solvent and the solid-state packing. This dynamic nature plays a crucial role in its reactivity and its interactions with other molecules, particularly in its biological and materials science applications.

Tautomerism Thiol 1-Phenyl-1H-tetrazole-5-thiol (Thiol Form) Thione 1-Phenyl-1,4-dihydro-5H-tetrazole-5-thione (Thione Form) Thiol->Thione Equilibrium

Caption: Tautomeric equilibrium of 1-phenyl-1H-tetrazole-5-thiol.

III. A Shield Against Degradation: Phenyl-Tetrazole-Thiols in Material Science

The unique electronic and structural properties of phenyl-tetrazole-thiol compounds make them highly effective in protecting materials from degradation.

A. Corrosion Inhibition: A Molecular Barrier

1-Phenyl-1H-tetrazole-5-thiol and its derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals, including steel and aluminum, in acidic environments. The mechanism of inhibition is primarily attributed to the adsorption of the molecule onto the metal surface, forming a protective barrier that hinders the corrosion process. This adsorption is a result of a combination of physisorption and chemisorption, involving the interaction of the lone pair electrons of the nitrogen and sulfur atoms, as well as the π-electrons of the phenyl and tetrazole rings, with the vacant d-orbitals of the metal atoms. This forms a stable, coordinated layer that isolates the metal from the corrosive medium.

Quantitative Efficacy of Phenyl-Tetrazole-Thiol Derivatives as Corrosion Inhibitors:

CompoundMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
1-Phenyl-1H-tetrazole-5-thiolQ235 Steel1 M HCl5 mM97.1[1][2]
1-Phenyl-1H-tetrazole-5-thiolX70 Steel0.5 M H₂SO₄2 mM95.1[3]
5-(4-chlorophenyl)-1H-tetrazoleMild Steel1 M HCl10⁻⁴ M82[2]
5-(4-methoxyphenyl)-1H-tetrazoleMild Steel1 M HCl10⁻⁴ M90[2]
B. Photographic Materials: Preserving the Image

In the realm of photography, 1-phenyl-5-mercaptotetrazole has been utilized as a stabilizer and antifogging agent in photographic emulsions.[4][5][6] Its function is to prevent the formation of "fog," which are unexposed silver halide crystals that develop and degrade the image quality. The mechanism involves the adsorption of the tetrazole-thiol onto the surface of the silver halide crystals. This adsorbed layer stabilizes the crystals and prevents their spontaneous reduction during development, thus ensuring a clear and sharp image. The interaction is believed to occur through the sulfur atom, which has a strong affinity for silver ions.

IV. A Scaffold for Healing: Phenyl-Tetrazole-Thiols in Drug Discovery

The tetrazole ring is a well-recognized bioisostere for the carboxylic acid group, offering similar acidity and steric properties but with improved metabolic stability and bioavailability. This has made the tetrazole scaffold, and by extension, phenyl-tetrazole-thiol derivatives, a highly attractive platform for the design and development of new therapeutic agents.

A. A Spectrum of Pharmacological Activities

Research has unveiled a broad range of biological activities associated with phenyl-tetrazole-thiol derivatives, highlighting their potential in treating a variety of diseases.

  • Antibacterial Activity: Several novel derivatives of 1-phenyl-1H-tetrazole-5-thiol have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[1]

  • Anti-inflammatory and Analgesic Effects: The 1-phenyl-5-mercaptotetrazole scaffold has been investigated as a starting point for the development of new anti-inflammatory and analgesic drugs.[7]

  • Anticancer Potential: The unique structural features of these compounds have led to their exploration as potential anticancer agents.[8]

  • Enzyme Inhibition: Phenyl-tetrazole-thiol derivatives have been designed as inhibitors for various enzymes implicated in disease pathogenesis.

Workflow for the Pharmacological Application of Phenyl-Tetrazole-Thiols:

Pharma_Workflow cluster_derivatization Chemical Derivatization cluster_screening Biological Screening cluster_applications Therapeutic Applications Scaffold 1-Phenyl-1H-tetrazole-5-thiol Scaffold Modification Structural Modifications Scaffold->Modification Assays In vitro & In vivo Assays Modification->Assays Antibacterial Antibacterial Assays->Antibacterial Anti-inflammatory Anti-inflammatory Assays->Anti-inflammatory Anticancer Anticancer Assays->Anticancer Enzyme_Inhibition Enzyme Inhibition Assays->Enzyme_Inhibition

Caption: A generalized workflow for the development of pharmacologically active phenyl-tetrazole-thiol derivatives.

B. Structure-Activity Relationship (SAR) and Enzyme Inhibition

The therapeutic potential of phenyl-tetrazole-thiol derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial in identifying the key molecular features responsible for their biological activity and in guiding the design of more potent and selective compounds. For instance, in the development of P2X7 antagonists for neuropathic pain, SAR studies on 1-benzyl-5-phenyltetrazole derivatives revealed the importance of substituents on both the benzyl and phenyl rings for inhibitory activity.[3]

Inhibitory Activity of Phenyl-Tetrazole-Thiol Derivatives against Various Enzymes:

While specific IC50 values for a wide range of phenyl-tetrazole-thiol derivatives are dispersed throughout the literature, the following table provides examples of the types of enzyme inhibition that have been explored.

Derivative ClassEnzyme TargetTherapeutic AreaReference
1-Benzyl-5-phenyltetrazolesP2X7 ReceptorNeuropathic Pain[3]
Thiazole-tetrazole hybridsCholinesterasesNeurodegenerative Diseases[9]
Substituted 1,3-thiazolesSoluble Epoxide Hydrolase/Fatty Acid Amide HydrolasePain and Inflammation[10]

V. Future Directions and Conclusion

The journey of phenyl-tetrazole-thiol compounds from their historical roots to their current standing as molecules of significant scientific interest is a testament to their remarkable versatility. The foundational synthesis of 1-phenyl-1H-tetrazole-5-thiol has opened doors to a vast chemical space, enabling the development of compounds with tailored properties for diverse applications.

In material science, the focus will likely be on designing more robust and environmentally friendly corrosion inhibitors and exploring their potential in other protective coatings and advanced materials. In the realm of drug discovery, the phenyl-tetrazole-thiol scaffold will undoubtedly continue to be a fertile ground for the development of novel therapeutics. Future research will likely concentrate on elucidating the precise mechanisms of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic profiles, and exploring their potential in targeting a wider range of diseases. The ongoing exploration of their structure-activity relationships will be paramount in designing next-generation drugs with enhanced potency and selectivity.

References

  • Al-Masoudi, N. A., & Al-Sultani, K. H. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences, 10(2), 1136-1142.
  • Bhattacharya, A., et al. (2008). Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists. Journal of Medicinal Chemistry, 51(23), 7415-7426.
  • Liu, J., et al. (2020). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. International Journal of Electrochemical Science, 15, 2499-2510.
  • Hassan, A. S., et al. (2022). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of the Iranian Chemical Society, 19(12), 5245-5271.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • Al-Azawi, K. F., et al. (2021). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Journal of Molecular Structure, 1230, 129895.
  • Google Patents. (n.d.). CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole.
  • Wsol, A., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. International Journal of Molecular Sciences, 23(18), 10522.
  • Tuma, J., et al. (2022). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 27(13), 4105.
  • Wsol, A., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. International Journal of Molecular Sciences, 23(18), 10522.
  • Khodaei, M. M., et al. (2008). Polyfunctional tetrazolic thioethers through electrooxidative/Michael-type sequential reactions of 1,2- and 1,4-dihydroxybenzenes with 1-phenyl-5-mercaptotetrazole. The Journal of Organic Chemistry, 73(7), 2527-2532.
  • Chem-Impex. (n.d.). 1-Phenyl-5-mercaptotetrazole. Retrieved from [Link]

  • Kejha, J., et al. (1990). New analgesically active derivatives of 1-phenyl-5-mercaptotetrazole. Ceskoslovenska farmacie, 39(7), 294-298.
  • PubChem. (n.d.). 1-Phenyl-5-mercaptotetrazole. Retrieved from [Link]

  • Photrio.com Photography Forums. (2008). Photographic Emulsion Stabilizers. Retrieved from [Link]

  • Cristiano, M. L. S. (2019). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 24(15), 2791.
  • Li, Y., et al. (2017). Synthesis and chromatographic evaluation of phenyl/tetrazole bonded stationary phase based on thiol-epoxy ring opening reaction.
  • Serpa, C., et al. (2021).

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Methodological & Application

Application Notes and Protocols for the Biological Activity Screening of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary biological screening of novel 1-(3-fluorophenyl)-1H-tetrazole-5-thiol derivatives. Tetrazole-containing compounds are a significant class of nitrogen-rich heterocycles in medicinal chemistry, recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] The tetrazole ring often acts as a bioisostere of a carboxylic acid group, enhancing metabolic stability and lipophilicity, which are desirable properties in drug design.[4][5] This guide details validated, step-by-step protocols for a tiered screening approach, starting with broad cytotoxicity assessment, followed by specific antimicrobial and targeted enzyme inhibition assays. The causality behind experimental choices, self-validating system controls, and data interpretation are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Screening Tetrazole Derivatives

The 1,5-disubstituted tetrazole scaffold is a "privileged" structure in drug discovery.[2] Its unique physicochemical properties, such as high nitrogen content, planarity, and acidic nature (pKa ≈ 4.9), allow it to participate in various binding interactions with biological targets.[5] The incorporation of a fluorophenyl group can further enhance binding affinity and metabolic stability. Consequently, novel derivatives of this compound warrant a systematic evaluation of their biological potential.

This guide proposes a logical screening cascade designed to efficiently identify the most promising biological activities of these novel compounds. The cascade begins with a general assessment of cytotoxicity against human cancer cell lines, a common activity for this class of compounds.[3][6] This is followed by evaluation of antimicrobial properties, another well-documented activity of tetrazole derivatives.[7] Finally, a specific enzyme inhibition assay is described, targeting carbonic anhydrase, an enzyme class known to be inhibited by tetrazole-based molecules.[8][9][10]

Tier 1: In Vitro Anticancer Activity Screening

2.1. Rationale and Scientific Background

The initial step in screening novel chemical entities is often to assess their effect on cell viability and proliferation. Cancer cell lines provide a robust and high-throughput model to identify compounds with cytotoxic or cytostatic effects.[11][12] The MTT assay is a widely adopted colorimetric method that measures the metabolic activity of cells, which in most cases, correlates directly with the number of viable cells.[13][14] The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases of living cells into an insoluble purple formazan product.[15][16] The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect.[14]

2.2. Experimental Workflow: Cytotoxicity Screening

The following diagram outlines the major steps in the MTT assay protocol for determining the cytotoxic effects of the tetrazole derivatives.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis p1 Culture Human Cancer Cell Lines (e.g., A549, MCF-7) p3 Trypsinize and Count Cells p1->p3 p2 Prepare Compound Stock Solutions (e.g., 10 mM in DMSO) a1 Seed Cells into 96-Well Plate (e.g., 5,000 cells/well) p3->a1 Cell Seeding a2 Incubate for 24h (Allow Adhesion) a1->a2 a3 Add Serial Dilutions of Tetrazole Derivatives a2->a3 a4 Incubate for 48-72h a3->a4 a5 Add MTT Reagent (0.5 mg/mL) a4->a5 a6 Incubate for 3-4h a5->a6 a7 Solubilize Formazan Crystals (DMSO) a6->a7 d1 Read Absorbance (570 nm) a7->d1 Quantification d2 Calculate % Cell Viability d1->d2 d3 Plot Dose-Response Curve & Determine IC50 d2->d3 MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Microdilution & Inoculation cluster_analysis Phase 3: Incubation & Analysis p1 Prepare 2X Compound Stocks in Broth (e.g., MHB) a2 Add 100 µL of 2X Compound Stock to Column 1 p1->a2 Start Dilution p2 Culture Bacteria (e.g., S. aureus) to Log Phase p3 Adjust Inoculum to 0.5 McFarland Standard p2->p3 a4 Inoculate Wells with Standardized Bacterial Suspension p3->a4 Standard Inoculum a1 Dispense 100 µL Broth into 96-Well Plate a1->a2 a3 Perform 2-Fold Serial Dilutions Across Plate (Cols 1-10) a2->a3 a3->a4 d1 Incubate Plate at 37°C for 16-20 Hours d2 Visually Inspect for Turbidity (Bacterial Growth) d1->d2 d3 Determine MIC: Lowest Concentration with No Growth d2->d3

Caption: Workflow for MIC determination via broth microdilution.

3.3. Detailed Protocol: CLSI-Guided Broth Microdilution

This protocol is based on CLSI guidelines for testing aerobic bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). [17] Materials:

  • Test compounds and positive controls (e.g., Gentamicin, Ciprofloxacin)

  • Bacterial strains (e.g., S. aureus ATCC® 29213™, E. coli ATCC® 25922™)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well U-bottom microtiter plates

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve the final target inoculum concentration of ~5 x 10⁵ CFU/mL.

  • Plate Preparation and Serial Dilution:

    • Dispense 100 µL of sterile MHB into all wells of a 96-well plate.

    • Prepare 2X starting concentrations of your test compounds in MHB (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL solution).

    • Add 100 µL of the 2X compound solution to the wells in column 1.

    • Using a multichannel pipette, transfer 100 µL from column 1 to column 2, mixing thoroughly. This creates a 2-fold dilution. [18] * Repeat this serial dilution process across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Inoculate all wells (except column 12) with 5 µL of the standardized bacterial inoculum. [18] * Seal the plates and incubate at 37°C for 16-20 hours in ambient air. [19]

  • Reading the MIC:

    • After incubation, place the plate on a reading stand. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). [20] 3.4. Data Presentation: Example Antimicrobial Data

Compound IDS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)
TET-F-001 32>128
TET-F-002 864
Gentamicin 0.51
Ciprofloxacin 0.250.015

Tier 3: Targeted Enzyme Inhibition Screening

4.1. Rationale and Scientific Background

Enzyme assays are fundamental to modern drug discovery, allowing for the identification of molecules that modulate the activity of specific disease-relevant targets. [21][22][23]The tetrazole moiety has been identified as a novel zinc-binding group capable of inhibiting metalloenzymes, particularly carbonic anhydrases (CAs). [4][9]CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. [4]Therefore, screening this compound derivatives against a relevant CA isoform (e.g., human CA II) is a logical step to explore a specific mechanism of action. [8] 4.2. Conceptual Diagram: Enzyme Inhibition

This diagram illustrates the basic principle of competitive enzyme inhibition, a common mechanism for drug action.

Enzyme_Inhibition cluster_normal Normal Reaction cluster_inhibited Competitive Inhibition E Enzyme (E) ES E-S Complex E->ES S Substrate (S) S->ES P Product (P) ES->E k_cat ES->P E_i Enzyme (E) EI E-I Complex (Inactive) E_i->EI S_i Substrate (S) S_i->E_i Binding Blocked I Inhibitor (I) (Tetrazole Derivative) I->EI

Caption: Competitive inhibition of an enzyme by an inhibitor.

4.3. Protocol: Carbonic Anhydrase II Inhibition Assay

This is a colorimetric assay measuring the esterase activity of human Carbonic Anhydrase II (hCA II). The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, which can be monitored spectrophotometrically at 400 nm.

Materials:

  • Human Carbonic Anhydrase II (hCA II), purified

  • Test compounds and Acetazolamide (positive control inhibitor)

  • p-Nitrophenyl acetate (pNPA), substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • 96-well UV-transparent plates

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the tetrazole derivatives and acetazolamide in the assay buffer.

    • In a 96-well plate, add 160 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the appropriate inhibitor dilution (or vehicle control) to the wells.

    • Add 10 µL of the hCA II enzyme solution (e.g., final concentration of 10 nM) to all wells except the blank. Add 10 µL of buffer to the blank wells.

    • Mix and pre-incubate at room temperature for 15 minutes.

  • Initiating the Reaction:

    • Prepare the substrate solution (pNPA) in acetonitrile.

    • To start the reaction, add 20 µL of the pNPA solution (e.g., final concentration of 1 mM) to all wells.

  • Kinetic Measurement:

    • Immediately place the plate in a temperature-controlled microplate reader (25°C).

    • Measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve (ΔAbs/min).

    • Determine the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

4.4. Data Presentation: Example Enzyme Inhibition Data

Compound IDTarget EnzymeIC50 (µM)
TET-F-001 hCA II45.6 ± 4.2
TET-F-002 hCA II5.1 ± 0.6
Acetazolamide hCA II0.012 ± 0.002

Conclusion and Future Directions

This guide outlines a robust, tiered approach for the initial biological characterization of novel this compound derivatives. By systematically evaluating cytotoxicity, antimicrobial effects, and specific enzyme inhibition, researchers can efficiently identify promising lead compounds for further development. Positive hits from this primary screening cascade should be subjected to more advanced secondary assays, including mechanism of action studies, selectivity profiling against other cell lines or enzymes, and in vivo efficacy models, to fully elucidate their therapeutic potential.

References

  • Synthesis and carbonic anhydrase inhibitory properties of tetrazole- and oxadiazole substituted 1,4-dihydropyrimidinone compounds. PubMed.
  • Tetrazole Is a Novel Zinc Binder Chemotype for Carbonic Anhydrase Inhibition | ACS Medicinal Chemistry Letters. ACS Publications.
  • Tetrazole Derivatives as Multiclass Inhibitors of Bacterial Carbonic Anhydrases. PubMed.
  • Tetrazole Derivatives as Multiclass Inhibitors of Bacterial Carbonic Anhydrases. ResearchGate.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
  • Tetrazole Is a Novel Zinc Binder Chemotype for Carbonic Anhydrase Inhibition. PMC - NIH.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate.
  • MTT assay protocol. Abcam.
  • What is an Inhibition Assay? Biobide Blog.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH.
  • Broth microdilution. Wikipedia.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.
  • Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. NIH.
  • Antimicrobial Susceptibility Testing. CLSI.
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  • functional in vitro assays for drug discovery. YouTube.
  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. NIH.
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC - NIH.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.
  • Tetrazole Derivatives as Promising Anticancer Agents. PubMed.
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • Bioassays for Anticancer Activities. ResearchGate.
  • Enzyme Inhibition & DDI Studies. BioIVT.
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Anticancer Screening Compound Libraries. Life Chemicals.
  • Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate.
  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega.
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Application Notes & Protocols: 1-(3-fluorophenyl)-1H-tetrazole-5-thiol as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, medicinal chemists, and materials scientists on the application of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol as a ligand in coordination chemistry. We will explore its synthesis, fundamental coordination principles, and provide step-by-step protocols for the synthesis of both discrete molecular complexes and extended metal-organic frameworks (MOFs).

Introduction: A Ligand of Strategic Importance

1-Aryl-1H-tetrazole-5-thiol derivatives represent a fascinating class of ligands in coordination chemistry. The combination of a soft thiol donor and multiple potential nitrogen donor sites on the tetrazole ring allows for a rich and varied coordination behavior.[1][2] The specific ligand, this compound, incorporates an electron-withdrawing fluorine atom at the meta-position of the phenyl ring. This substitution is not merely decorative; it subtly modulates the electronic properties of the entire ligand system, influencing the pKa of the thiol group and the electron density on the tetrazole nitrogen atoms. These modifications can impact the stability, structure, and reactivity of the resulting metal complexes.

Tetrazole-containing compounds are of significant interest in medicinal chemistry and drug development, often serving as bioisosteres for carboxylic acids and exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3][4][5] The coordination of these ligands to metal centers can further enhance or modify their therapeutic potential. Furthermore, the ability of such ligands to bridge multiple metal centers makes them excellent candidates for constructing porous coordination polymers and MOFs for applications in gas storage, separation, and catalysis.[6][7][8]

This guide provides the foundational knowledge and practical protocols to harness the potential of this compound in your research endeavors.

Synthesis of the Ligand: this compound

The most common and efficient synthesis of 1-substituted-1H-tetrazole-5-thiols involves the [3+2] cycloaddition reaction between an isothiocyanate and an azide salt.[9] This protocol details a robust method for the gram-scale synthesis of the title compound.

Synthesis Workflow

reagents Reagents: 3-Fluorophenyl isothiocyanate Sodium Azide (NaN3) Water (Solvent) reaction Reaction Vessel: Reflux at 100°C for 12-24h reagents->reaction 1. Add & Stir workup Acidification: Cool to RT Add conc. HCl (pH 2-3) reaction->workup 2. Reaction Complete filtration Isolation: Vacuum Filtration Wash with cold water workup->filtration 3. Precipitate Forms product Product: This compound (White Solid) filtration->product 4. Dry in vacuo

Caption: Workflow for the synthesis of the target ligand.

Detailed Experimental Protocol

Materials:

  • 3-Fluorophenyl isothiocyanate (1.0 eq)

  • Sodium azide (NaN₃) (1.2 eq)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 3-fluorophenyl isothiocyanate (e.g., 10.0 g) and sodium azide (e.g., 5.1 g) in deionized water (100 mL).

    • Causality Note: Sodium azide is highly toxic and potentially explosive. Handle with extreme care. The use of water as a solvent makes this a relatively green and safe procedure compared to organic solvents.

  • Reflux: Heat the mixture to reflux (100°C) with vigorous stirring. The reaction is typically complete within 12-24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired, observing the disappearance of the isothiocyanate spot.

  • Work-up: After the reaction is complete, cool the flask to room temperature in an ice bath. The solution will likely be a clear or slightly yellow sodium salt solution of the product.

  • Precipitation: Slowly and carefully add concentrated HCl dropwise while stirring. This will protonate the thiolate, causing the neutral thiol product to precipitate out of the solution. Continue adding acid until the pH of the solution is approximately 2-3.

    • Causality Note: Acidification must be done in a well-ventilated fume hood as it will generate hydrazoic acid (HN₃), which is volatile and highly toxic.

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid thoroughly with several portions of cold deionized water to remove any unreacted salts. Dry the product under vacuum to yield pure this compound.

Expected Physicochemical Properties
PropertyExpected Value
Molecular Formula C₇H₅FN₄S
Molecular Weight 196.21 g/mol
Appearance White to off-white crystalline solid
FTIR (cm⁻¹) ~3100 (N-H), ~1590 (C=N), ~1300 (C=S, thione tautomer), ~1100 (C-F)
¹H NMR (DMSO-d₆, δ) ~14-15 (br s, 1H, SH/NH), ~7.4-7.8 (m, 4H, Ar-H)
¹³C NMR (DMSO-d₆, δ) ~162 (d, C-F), ~160 (C=S), ~115-135 (Ar-C)

Principles of Coordination

The versatility of this compound as a ligand stems from its ability to exist in two tautomeric forms (thiol and thione) and its multiple potential donor atoms. This allows it to adopt various coordination modes, leading to a diversity of molecular and supramolecular architectures.[1]

Tautomerism and Donor Sites

The ligand exists in equilibrium between the thiol form and the thione form. Upon deprotonation, the resulting anion can coordinate to metal ions through:

  • Sulfur Atom (S): The primary and softest donor site.

  • Tetrazole Nitrogen Atoms (N2, N3, or N4): Harder donor sites that can participate in chelation or bridging.

Common Coordination Modes

cluster_0 A) Monodentate (S-donor) cluster_1 B) Bidentate Chelate (S, N4-donor) cluster_2 C) Bridging (S, S-donor) cluster_3 D) Bridging (S, N-donor) A M L_A S-Ligand A->L_A κ¹-S B M L_B_S S B->L_B_S L_B_N N4 B->L_B_N C1 M1 L_C S-Ligand-S C1->L_C C2 M2 C2->L_C D1 M1 L_D S-Ligand-N D1->L_D D2 M2 D2->L_D

Caption: Common coordination modes of the tetrazole-5-thiolate ligand.

Application Protocol 1: Synthesis of a Discrete [Cd(L)₂(Solvent)₂] Complex

This protocol describes the synthesis of a representative discrete coordination complex using Cadmium(II) as the metal center. Such complexes are valuable for studying fundamental coordination chemistry, luminescence, and for screening biological activity. The methodology is adapted from procedures for similar 1-phenyl-1H-tetrazole-5-thiol ligands.[1]

Rationale and Design
  • Metal Choice: Cd(II) is a d¹⁰ ion that is often coordinatively flexible and yields complexes that are diamagnetic (amenable to NMR) and often luminescent.

  • Solvent System: A mixture of a coordinating solvent like Dimethylformamide (DMF) and a less coordinating solvent like methanol is used. DMF can act as a co-ligand, satisfying the metal's coordination sphere and preventing polymerization, while methanol helps to solubilize the reactants.

  • Stoichiometry: A 2:1 ligand-to-metal ratio is used, which is common for forming neutral ML₂ type complexes with divalent metals.

Detailed Experimental Protocol

Materials:

  • This compound (L) (2.0 eq)

  • Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O) (1.0 eq)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Diethyl ether

  • Small vials or test tubes

Procedure:

  • Ligand Solution: In a 10 mL vial, dissolve the ligand (e.g., 39.2 mg, 0.2 mmol) in 2 mL of DMF.

  • Metal Solution: In a separate 10 mL vial, dissolve Cd(NO₃)₂·4H₂O (e.g., 30.8 mg, 0.1 mmol) in 2 mL of methanol.

  • Complexation: Slowly add the metal solution dropwise to the ligand solution while gently stirring. A precipitate may form immediately, or the solution may remain clear.

  • Crystallization: Cap the vial and leave it undisturbed at room temperature. Alternatively, for slow vapor diffusion, place the vial containing the reaction mixture inside a larger beaker containing a small amount of diethyl ether. Seal the beaker.

    • Causality Note: Slow diffusion of the anti-solvent (diethyl ether) into the reaction mixture reduces the solubility of the complex, promoting the growth of high-quality single crystals suitable for X-ray diffraction.

  • Isolation: After several days to a week, collect the resulting crystals by decanting the mother liquor.

  • Washing: Gently wash the crystals with a small amount of cold methanol to remove any residual soluble impurities and then with diethyl ether.

  • Drying: Allow the crystals to air-dry briefly. Do not dry under high vacuum for extended periods as coordinated solvent molecules may be lost, leading to a loss of crystallinity.

Expected Characterization
  • Single-Crystal X-ray Diffraction: This is the definitive method to determine the precise coordination environment of the Cd(II) ion, bond lengths, and the supramolecular packing of the complex.

  • FTIR Spectroscopy: Compare the spectrum of the complex to that of the free ligand. A disappearance or shift of the S-H/N-H band and shifts in the C=N and C=S vibrations will confirm coordination.

  • Photoluminescence Spectroscopy: Many Cd(II) complexes are emissive. Exciting the sample in the solid state (e.g., around 300-350 nm) may reveal emission bands in the visible region, which are often attributed to ligand-centered or metal-to-ligand charge transfer transitions.[10]

Application Protocol 2: Solvothermal Synthesis of a Zn(II)-Based MOF

This protocol outlines a general procedure for synthesizing a Metal-Organic Framework (MOF) using the title ligand. The bridging capability of the ligand is exploited under solvothermal conditions to build an extended porous network.[6][8]

Rationale and Design
  • Metal Choice: Zn(II) is widely used in MOF synthesis due to its preference for tetrahedral or octahedral coordination geometries, which can lead to well-defined and stable network topologies.

  • Solvothermal Synthesis: This method uses high temperatures and pressures (autogenous) in a sealed vessel. These conditions increase reactant solubility and provide the activation energy needed to form thermodynamically stable, highly crystalline extended structures.

  • Modulator/Acid: The addition of a small amount of acid (like HNO₃) can help control the deprotonation of the ligand and the nucleation/growth of the MOF crystals, often leading to better quality materials.

Detailed Experimental Protocol

Materials:

  • This compound (L) (1.0 eq)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (1.0 eq)

  • Dimethylformamide (DMF)

  • Ethanol

  • Nitric Acid (HNO₃), dilute solution (optional modulator)

  • Teflon-lined stainless-steel autoclave (23 mL)

Procedure:

  • Preparation: In a 23 mL Teflon-lined autoclave, add the ligand (e.g., 19.6 mg, 0.1 mmol) and Zn(NO₃)₂·6H₂O (e.g., 29.7 mg, 0.1 mmol).

  • Solvent Addition: Add 10 mL of a 1:1 (v/v) mixture of DMF and ethanol. If using a modulator, add one drop of dilute HNO₃.

  • Sealing: Tightly seal the autoclave.

    • Causality Note: Ensure the autoclave is not filled more than two-thirds of its volume to safely accommodate pressure buildup at high temperatures.

  • Heating: Place the sealed autoclave in a programmable oven. Heat to 120°C over 2 hours, hold at 120°C for 72 hours, and then cool slowly to room temperature over 24 hours.

    • Causality Note: The slow cooling ramp is critical for promoting the growth of large, well-defined crystals rather than a microcrystalline powder.

  • Isolation: Carefully open the autoclave in a fume hood. Collect the crystalline product by filtration.

  • Washing: Wash the product thoroughly with fresh DMF to remove unreacted starting materials, followed by ethanol.

  • Activation: To remove solvent molecules from the pores of the MOF, the material may need to be "activated." This can be achieved by solvent exchange with a more volatile solvent (like acetone or chloroform) followed by careful heating under vacuum. The specific activation procedure will depend on the stability of the resulting framework.

Expected Characterization
  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline material and to match the experimental pattern with the one simulated from single-crystal data.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and identifies the temperature at which coordinated solvent molecules are lost and the framework begins to decompose.

  • Gas Sorption Analysis (N₂ at 77 K): After activation, this analysis is used to determine the porosity of the material, including its BET surface area, pore volume, and pore size distribution.

Relevance to Drug Development

While the coordination complexes themselves may be investigated as novel therapeutic agents, the ligand this compound is a valuable building block in medicinal chemistry. A related pyrazole derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole, has been shown to have antihypertensive effects.[11] The protocols described here for synthesizing and complexing the title ligand can be adapted by drug development professionals to:

  • Create Prodrugs: Metal coordination can be used to mask or protect the thiol group, with the active ligand being released under specific physiological conditions.

  • Develop Bio-materials: MOFs built from biologically active ligands can be explored for controlled drug delivery applications.

  • Synthesize Novel Derivatives: The thiol group is a versatile functional handle for further synthetic modifications to create new libraries of potential drug candidates.[9]

References

  • Dalton Transactions. (n.d.). Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. RSC Publishing. [Link]

  • JoVE. (2023). Synthesis of Triazole and Tetrazole-Functionalized Zr-Based Metal-Organic Frameworks Through Post-Synthetic Ligand Exchange. PubMed. [Link]

  • ResearchGate. (n.d.). Two New Metal-Organic Frameworks Based on Tetrazole-Heterocyclic Ligands Accompanied by In-Situ Ligand Formation | Request PDF. [Link]

  • ResearchGate. (n.d.). Synthesis rotation of 1-([o-, m-, p-]fluorophenyl)-1H-tetrazole-5-thiol.... [Link]

  • Semantic Scholar. (2016). Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties. [Link]

  • ResearchGate. (n.d.). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties | Request PDF. [Link]

  • ResearchGate. (n.d.). Tetrazole and trefoil ligands utilized for rht-MOF synthesis. [Link]

  • ResearchGate. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. [Link]

  • PlumX. (n.d.). Five new complexes based on 1-phenyl-1 H -tetrazole-5-thiol: Synthesis, structural characterization and properties. [Link]

  • Frontiers in Physiology. (2018). The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1 H-Pyrazol-4-yl)-2 H-Tetrazole Reduces Blood Pressure of Spontaneously Hypertensive Rats via NO/cGMO Pathway. PubMed. [Link]

  • Bentham Science. (2018). Tetrazoles: Synthesis and Biological Activity. [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]

  • Chemical Research in Chinese Universities. (2010). Catalytic Oxidative Coupling of 1-Phenyl-1H-tetrazole-5-thiol(HL) and Complex [Cu(I) 6 L 6 ] with a Chair Configuration. [Link]

  • ACS Publications. (2019). Tetrazoles via Multicomponent Reactions. PubMed Central. [Link]

Sources

Application Note: A Validated Protocol for the Selective S-Alkylation of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the efficient S-alkylation of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol. S-alkylated tetrazole derivatives are crucial scaffolds in medicinal chemistry, frequently serving as metabolically stable bioisosteres for carboxylic acids and esters, which enhances their pharmacological profiles.[1][2][3] This guide details the underlying reaction mechanism, offers a step-by-step experimental procedure, outlines methods for product characterization, and includes a troubleshooting guide to ensure reproducible, high-yield synthesis. The protocol is designed for researchers in synthetic chemistry, drug discovery, and pharmaceutical development.

Introduction and Scientific Context

The tetrazole ring is a privileged structure in medicinal chemistry, valued for its unique physicochemical properties, including high nitrogen content and aromaticity.[1] Specifically, 1,5-disubstituted tetrazoles containing a thioether linkage (S-alkylation) are prominent in a wide array of therapeutic agents, demonstrating antibacterial, antifungal, anticancer, and antihypertensive activities.[4][5][6][7] The tetrazole moiety can act as a bioisosteric replacement for the carboxylic acid group, often leading to improved metabolic stability and membrane permeability.[6]

The S-alkylation of 1-substituted-1H-tetrazole-5-thiols is the most direct and common method for synthesizing these valuable thioether derivatives.[8][9] The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where a thiolate anion, generated in situ, attacks an electrophilic alkylating agent. This document provides a robust and selective protocol for this transformation, using this compound as a model substrate.

Reaction Mechanism and Regioselectivity

The S-alkylation of 1-substituted-1H-tetrazole-5-thiol is governed by the principles of nucleophilicity and electrophilicity. The key steps are outlined below:

  • Tautomerism: In solution and crystalline states, 1-substituted tetrazole-5-thiols predominantly exist in the thione tautomeric form rather than the thiol form.[8]

  • Deprotonation: In the presence of a suitable base (e.g., potassium carbonate, sodium hydride), the acidic proton of the thione is abstracted. This generates a resonance-stabilized anion, with the negative charge delocalized between the sulfur atom and the nitrogen atoms (N2 and N4) of the tetrazole ring.[8]

  • Nucleophilic Attack: The resulting anion is a soft nucleophile, and the sulfur atom is the most nucleophilic center (the principle of Hard and Soft Acids and Bases). Consequently, when reacted with a soft electrophile like an alkyl halide, the kinetically favored product is formed through nucleophilic attack by the sulfur atom.[10] This leads to the highly selective formation of the S-alkylated product over N-alkylated isomers, particularly under mild conditions (e.g., room temperature).[11][12]

The general reaction scheme is depicted below:

Reaction_Scheme Tetrazole This compound Plus1 + AlkylHalide Alkyl Halide (R-X) Arrow Base (e.g., K2CO3) Solvent (e.g., DMF) Room Temperature AlkylHalide->Arrow Product 5-((Alkyl)thio)-1-(3-fluorophenyl)-1H-tetrazole Arrow->Product Plus2 + Salt Salt (KX)

Caption: General S-Alkylation Reaction Scheme.

Detailed Experimental Protocol

This protocol describes the S-alkylation using benzyl bromide as a representative alkylating agent. The molar equivalents and reaction times may be adjusted for other alkyl halides.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥98%Sigma-AldrichStarting material.
Benzyl Bromide≥98%Sigma-AldrichAlkylating agent (Lachrymatory).
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificBase. Should be finely powdered.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsReaction solvent.
Ethyl AcetateACS GradeVWRExtraction solvent.
Brine (Saturated NaCl solution)-Lab-preparedFor aqueous work-up.
Magnesium Sulfate (MgSO₄)AnhydrousVWRDrying agent.
Deionized Water-Lab-preparedFor work-up.
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Equipment
  • Round-bottom flask (50 mL) with a magnetic stir bar

  • Magnetic stirrer/hotplate

  • Condenser (optional, for higher temperatures)

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Separatory funnel (125 mL)

  • Rotary evaporator

  • Equipment for column chromatography or recrystallization

Step-by-Step Procedure
  • Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 g, 5.1 mmol, 1.0 equiv.).

  • Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF, 15 mL) to the flask. Stir the mixture until the thiol is fully dissolved. Add finely powdered anhydrous potassium carbonate (1.06 g, 7.65 mmol, 1.5 equiv.).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15-20 minutes to ensure the formation of the thiolate salt. To this mixture, add benzyl bromide (0.67 mL, 5.61 mmol, 1.1 equiv.) dropwise via syringe over 5 minutes.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours. A complete reaction is indicated by the disappearance of the starting thiol spot.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (50 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 25 mL) followed by brine (1 x 25 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by either recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel to yield the pure S-alkylated product.

Experimental Workflow Diagram

G A 1. Add this compound to flask B 2. Add anhydrous DMF and K₂CO₃ A->B C 3. Stir for 15 min to form thiolate B->C D 4. Add Benzyl Bromide dropwise C->D E 5. Stir at RT for 2-4h Monitor via TLC D->E F 6. Quench with H₂O and extract with Ethyl Acetate E->F G 7. Wash combined organic layers with H₂O and Brine F->G H 8. Dry over MgSO₄, filter, and concentrate G->H I 9. Purify by recrystallization or column chromatography H->I J 10. Characterize final product I->J

Caption: Step-by-step experimental workflow for S-alkylation.

Characterization and Data Analysis

The structure of the synthesized 5-(benzylthio)-1-(3-fluorophenyl)-1H-tetrazole should be confirmed using standard analytical techniques.[4][5][13][14]

  • ¹H NMR: The spectrum should show a characteristic singlet for the methylene protons (-S-CH₂-Ph) typically around δ 4.2-4.6 ppm. Aromatic protons from both the phenyl and benzyl groups will appear in the δ 7.0-7.8 ppm region.

  • ¹³C NMR: The methylene carbon signal (-S-CH₂-) is expected around δ 35-40 ppm. The tetrazole ring carbon (C5) should appear in the region of δ 150-155 ppm.

  • Mass Spectrometry (MS): The mass spectrum (e.g., ESI+) should show a prominent peak corresponding to the molecular ion [M+H]⁺, confirming the molecular weight of the product.

Table 1: Representative Characterization Data
CompoundMolecular FormulaMW ( g/mol )Yield (%)Key ¹H NMR Signals (δ, ppm in CDCl₃)
5-(benzylthio)-1-(3-fluorophenyl)-1H-tetrazoleC₁₄H₁₁FN₄S286.33~90%4.45 (s, 2H, -S-CH₂-), 7.25-7.60 (m, 9H, Ar-H)

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive or insufficient base. 2. Poor quality of alkylating agent. 3. Insufficient reaction time.1. Use freshly opened, anhydrous K₂CO₃ or a stronger base like NaH. Ensure the base is finely powdered. 2. Use a fresh bottle of the alkylating agent. 3. Extend the reaction time and continue monitoring by TLC.
Formation of N-Alkylated Byproduct 1. Reaction temperature is too high. 2. Use of a polar protic solvent.1. Maintain the reaction at room temperature or cool to 0 °C before adding the alkylating agent. N-alkylation can sometimes be favored at elevated temperatures.[11] 2. Use a polar aprotic solvent like DMF, Acetonitrile, or Acetone.
Reaction Stalls / Incomplete 1. Alkylating agent has degraded. 2. Insufficient base to drive the reaction to completion.1. Add a small additional amount of fresh alkylating agent. 2. Add another 0.2-0.3 equivalents of the base.
Difficult Purification 1. Presence of residual DMF. 2. Product and starting material have similar Rf values.1. Ensure thorough washing with water and brine during the work-up. 2. Optimize the eluent system for column chromatography; try different solvent polarities or a different solvent system (e.g., Dichloromethane/Methanol).

Conclusion

The S-alkylation of this compound is a reliable and high-yielding reaction when performed under the conditions described. This protocol provides a validated pathway to synthesize key thioether-linked tetrazole derivatives, which are of significant interest in pharmaceutical research and development. Careful control of reaction parameters, particularly the choice of base, solvent, and temperature, ensures high regioselectivity for the desired S-alkylated product.

References

  • Atabak, S., Imanzadeh, G., Asgharzadeh, R., & Öztürk, T. (2023). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. Available at SSRN 4350929. [Link]

  • Acar Çevik, U., Celik, I., Işık, A., Gül, Ü. D., Bayazıt, G., Bostancı, H. E., ... & Kaplancıklı, Z. A. (2022). Synthesis, and docking studies of novel tetrazole-S-alkyl derivatives as antimicrobial agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1109-1116. [Link]

  • Shimizu, M., Shimazaki, T., & Waki, Y. (2009). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 78(12), 2953-2963. [Link]

  • Popov, I. Y., & Gaponik, P. N. (2019). 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles and Their Derivatives. Chemistry of Heterocyclic Compounds, 55(8), 733-747. [Link]

  • Han, S. Y., Lee, A., & Kim, Y. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Bulletin of the Korean Chemical Society, 33(1), 55-60. [Link]

  • Abdel-Ghani, A. H., El-Sayed, W. M., & El-Sabbagh, O. I. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12, 1367741. [Link]

  • Dalal, M. J., & Mekky, A. H. (2022). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Indonesian Journal of Chemistry, 22(6), 1596-1604. [Link]

  • Kazemi, S., & Mobaraki, A. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456. [Link]

  • Rostamizadeh, S., Shadjoo, B., & Amani, A. M. (2010). An easy and fast ultrasonic selective S-alkylation of hetaryl thiols at room temperature. Ultrasonics sonochemistry, 17(2), 301-304. [Link]

  • Dalal, M. J., & Mekky, A. H. (2022). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. SciSpace. [Link]

  • Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(44), 21085-21091. [Link]

  • Gaponik, P. N. (2020). Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. Thesis, University of Central Florida. [Link]

  • Dalal, M. J., & Mekky, A. H. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences, 10(2), 1136-1142. [Link]

  • Reynard, G., Parent, É., & Lebel, H. (2021). Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of organic chemistry, 86(17), 12452-12459. [Link]

  • Uppadhayay, R. K., Kumar, A., Teotia, J., Rathi, I., Singh, P., & Ali, S. K. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Pharmaceutical Negative Results, 13(Special Issue 7), 5400-5412. [Link]

  • The Organic Chemistry Tutor. (2020). Thiol Alkylation. YouTube. [Link]

  • Singh, S., & Kumar, V. (2021). Drugs in the Tetrazole Series. ResearchGate. [Link]

  • Norris, J. L. (2019). Synthesis of thiols. YouTube. [Link]

  • Fedotov, S. O., & Hotsulia, A. S. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine, 14(4), 405-410. [Link]

  • Wang, Z., He, H., & Zhang, X. (2014). A straightforward synthesis of alkyl 1H-tetrazol-5-yl thioethers via a one-pot reaction of aldehydes and 1H-tetrazole-5-thiols mediated by N-tosylhydrazones. RSC Advances, 4(100), 57077-57081. [Link]

Sources

Application Note: 1-(3-Fluorophenyl)-1H-tetrazole-5-thiol as a Carboxylic Acid Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In medicinal chemistry, the strategic replacement of functional groups to enhance a drug candidate's properties is a cornerstone of lead optimization. The carboxylic acid moiety, while crucial for the pharmacophore of many drugs, often introduces liabilities such as poor metabolic stability and limited membrane permeability.[1] 1H-tetrazoles are widely recognized as effective non-classical bioisosteres for carboxylic acids, mimicking their acidic character while offering improvements in lipophilicity and resistance to metabolism.[2][3][4][5][6] This document provides a detailed guide on the use of the 1-aryl-1H-tetrazole-5-thiol scaffold, specifically using 1-(3-fluorophenyl)-1H-tetrazole-5-thiol as a representative example, for the bioisosteric replacement of carboxylic acids in drug development programs. We present the scientific rationale, key physicochemical comparisons, detailed synthetic and characterization protocols, and methods for incorporation into lead molecules.

Introduction: The Rationale for Bioisosteric Replacement

The concept of bioisosterism involves substituting atoms or groups within a molecule that exhibit similar physicochemical properties, with the goal of producing broadly similar biological effects.[1] Carboxylic acids are prevalent in therapeutic agents, often forming critical ionic interactions with biological targets.[1] However, they are also associated with several developmental challenges:

  • Metabolic Liability: Carboxylic acids are prone to metabolism via conjugation, particularly forming acyl glucuronides. These metabolites can be reactive and have been linked to toxicity.[7][8]

  • Poor Permeability: The ionized nature of carboxylates at physiological pH can limit passive diffusion across biological membranes, leading to poor oral bioavailability.[1]

  • Toxicity: The inherent acidity and potential for metabolic activation can contribute to off-target effects.

The 5-substituted-1H-tetrazole ring has emerged as a premier bioisostere for the carboxylic acid group.[2][9] It successfully mimics the essential properties of a carboxylate while mitigating its drawbacks.

Key Advantages of the Tetrazole Bioisostere:
  • Comparable Acidity: 1H-tetrazoles possess a pKa in the range of 4.5-4.9, closely matching that of carboxylic acids (pKa ≈ 4.2-4.5).[2] This allows the tetrazole to exist in its ionized form at physiological pH, preserving crucial ionic interactions with target receptors.[8]

  • Enhanced Lipophilicity: The tetrazole ring is more lipophilic than the corresponding carboxylic acid.[2][10] This can improve membrane permeability and, consequently, oral absorption.[8][10]

  • Metabolic Stability: Tetrazoles are generally resistant to the metabolic pathways that degrade carboxylic acids.[3][11] While they can undergo N-glucuronidation, the resulting adducts are chemically stable and not associated with the toxicity concerns of acyl glucuronides.[1][8]

The 1-aryl-1H-tetrazole-5-thiol scaffold offers additional modulation points. The N-aryl substituent can be used to probe further interactions with the target or to fine-tune physicochemical properties. The 5-thiol group provides a versatile handle for covalently linking the bioisostere to the parent molecule.

Physicochemical Properties: A Comparative Analysis

The decision to employ a bioisosteric replacement is driven by data. The following table summarizes the key physicochemical differences between a generic carboxylic acid and its this compound bioisostere.

PropertyPhenylacetic Acid (Example)This compound (Bioisostere)Rationale for Improvement
pKa ~4.3~4.5 - 4.9[2]Maintains acidity for ionic interactions at physiological pH.
Calculated LogP (cLogP) ~1.4~2.5 - 3.0 (Estimated)Increased lipophilicity can improve membrane permeability and cell penetration.[10][12]
Topological Polar Surface Area 37.3 Ų~72.1 Ų[13]While TPSA is higher, the delocalized charge of the tetrazolate anion can still lead to improved pharmacokinetic profiles.
Metabolic Stability Susceptible to O-glucuronidation[1]Resistant to O-glucuronidation; forms stable N-glucuronides[1][8]Reduced risk of forming reactive metabolites, potentially leading to a better safety profile and longer half-life.[7]

Experimental Protocols

This section provides detailed, self-validating protocols for the synthesis, characterization, and application of this compound.

Protocol 1: Synthesis of this compound

This synthesis is a one-pot procedure from the commercially available 3-fluorophenyl isothiocyanate. The reaction proceeds via a [3+2] cycloaddition with sodium azide to form the tetrazole ring, which exists in its thione tautomer.[14][15]

Diagram of Synthetic Workflow:

G reagents 3-Fluorophenyl Isothiocyanate + Sodium Azide (NaN3) + Pyridine (catalyst) reaction [3+2] Cycloaddition reagents->reaction solvent Aqueous Media (H2O) Room Temperature, 2h solvent->reaction product 1-(3-fluorophenyl)-1H-tetrazole-5-thione reaction->product Tautomerizes to thiol workup Acidification (HCl) & Extraction (EtOAc) product->workup purification Recrystallization or Column Chromatography workup->purification final_product Purified Product purification->final_product

Caption: One-pot synthesis of the target bioisostere.

Materials:

  • 3-Fluorophenyl isothiocyanate

  • Sodium azide (NaN₃) (EXTREME CAUTION: Highly toxic and explosive)

  • Pyridine

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, add 3-fluorophenyl isothiocyanate (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add deionized water (approx. 0.5 M concentration relative to isothiocyanate), followed by pyridine (3.0 eq). Stir vigorously. Carefully add sodium azide (1.2 eq) portion-wise. CAUSALITY: Pyridine acts as a catalyst, and water serves as a green and effective solvent for this reaction.[15] The reaction is exothermic; slow addition of azide prevents a runaway reaction.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Acidification: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully acidify the reaction mixture to pH ~2-3 by adding 1M HCl. CAUSALITY: Acidification protonates the tetrazole-thiolate, making it extractable into an organic solvent. SAFETY: Acidification of residual sodium azide will generate highly toxic and explosive hydrazoic acid (HN₃). This step MUST be performed slowly in a fume hood with no heavy metals present.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of water).

  • Workup - Washing: Combine the organic layers and wash with brine to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Protocol 2: Incorporation into a Lead Molecule via S-Alkylation

The 5-thiol group provides a nucleophilic handle for connecting the bioisostere to a lead molecule containing a suitable electrophile (e.g., an alkyl halide).

Diagram of S-Alkylation Workflow:

G bioisostere 1-(3-fluorophenyl)-1H- tetrazole-5-thiol thiolate Thiolate Anion (Nucleophile) bioisostere->thiolate Deprotonation base Base (e.g., K2CO3) in DMF or ACN base->thiolate reaction SN2 Reaction thiolate->reaction lead_molecule Lead Molecule with Electrophile (e.g., R-Br) lead_molecule->reaction final_compound Final Bioisostere- Conjugated Drug Candidate reaction->final_compound

Caption: General workflow for S-alkylation of the tetrazole-thiol.

Materials:

  • This compound (from Protocol 1)

  • Lead molecule with an electrophilic leaving group (e.g., R-Br, R-OMs)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

Procedure:

  • Reaction Setup: To a solution of this compound (1.1 eq) in DMF or ACN, add a mild base such as K₂CO₃ (1.5 eq).

  • Thiolate Formation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the thiolate anion. CAUSALITY: Deprotonation of the thiol (pKa ~3-4) generates a potent nucleophile for the subsequent substitution reaction.

  • Electrophile Addition: Add the lead molecule containing the electrophile (1.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction as necessary (e.g., 50-80 °C) and monitor by TLC or LC-MS. The reaction of 1-phenyl tetrazole-5-thione with certain electrophiles can be temperature-dependent, potentially leading to N-alkylation at higher temperatures.[16][17] S-alkylation is typically favored at room temperature.

  • Workup and Purification: Upon completion, quench the reaction with water, extract the product with an appropriate organic solvent (e.g., EtOAc), wash, dry, and concentrate. Purify the final compound using column chromatography.

Protocol 3: Characterization and Quality Control

Validation of the synthesized compound is critical. The following methods should be employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Confirm the presence of the 3-fluorophenyl group signals and the absence of the isothiocyanate proton. The thiol proton may be broad or exchange with solvent.

  • ¹³C NMR: Identify the characteristic carbon of the tetrazole ring (C5), which is bonded to sulfur.

  • ¹⁹F NMR: A singlet peak confirming the presence and electronic environment of the fluorine atom.

2. Mass Spectrometry (MS):

  • Use High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and elemental formula of the synthesized compound.

3. pKa Determination (Potentiometric Titration): A precise pKa value is essential to validate the bioisosteric hypothesis. Potentiometric titration is a standard method.[18][19]

  • Calibration: Calibrate a pH meter using standard buffers (pH 4, 7, 10).[18]

  • Sample Preparation: Prepare a ~1 mM solution of the synthesized tetrazole-thiol in a suitable solvent mixture (e.g., water/co-solvent if solubility is low). Maintain constant ionic strength with a background electrolyte like 0.15 M KCl.[18]

  • Titration: Place the solution in a jacketed vessel at a constant temperature. Titrate the sample with a standardized solution of 0.1 M NaOH, recording the pH after each incremental addition.[18]

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[19] For compounds with poor water solubility, HPLC-based methods can also be employed.[20][21][22]

Conclusion

The this compound scaffold represents a powerful tool for medicinal chemists seeking to overcome the inherent liabilities of carboxylic acids in drug candidates. Its synthesis is straightforward, and its physicochemical properties—namely its comparable acidity, enhanced lipophilicity, and superior metabolic stability—make it an attractive bioisostere.[23][24][25] The protocols outlined in this note provide a robust framework for the synthesis, characterization, and strategic implementation of this valuable moiety in drug discovery programs, facilitating the optimization of lead compounds into viable clinical candidates.

References

  • Biot, C., et al. (2004). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. Journal of Medicinal Chemistry, 47(23), 5677-5687. Available at: [Link]

  • Chen, L., Lowe, B., & Fletcher, S. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Advances, 13(50), 35050-35054. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Available at: [Link]

  • Ferreira, L. G., et al. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. Chemical Reviews, 118(22), 11245-11294. Available at: [Link]

  • Han, S. Y., et al. (2007). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Bulletin of the Korean Chemical Society, 28(1), 53-56. Available at: [Link]

  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Available at: [Link]

  • Malik, M. A., et al. (2013). Tetrazoles as carboxylic acid isosteres: chemistry and biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 77(1-4), 1-18. Available at: [Link]

  • NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. NIST WebBook. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Available at: [Link]

  • PubChem. (n.d.). 1-Phenyl-5-mercaptotetrazole. PubChem Compound Summary for CID 690730. Available at: [Link]

  • SNS Courseware. (n.d.). Lecture Notes: Session 5 - Physicochemical Properties: Bioisosterism. Available at: [Link]

  • Various Authors. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery Resources. Available at: [Link]

  • Various Authors. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. Available at: [Link]

  • Various Authors. (2021). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 17, 2841-2851. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to Evaluating the Antimicrobial Activity of Tetrazole-5-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Antimicrobial Promise of Tetrazole-5-thiol Derivatives

Tetrazole and its derivatives represent a significant class of nitrogen-rich heterocyclic compounds that have garnered substantial interest in medicinal chemistry. The unique electronic properties and structural similarity of the tetrazole ring to a carboxylic acid group allow it to act as a bioisostere, enhancing metabolic stability and receptor binding. Specifically, tetrazole-5-thiol derivatives have emerged as a promising scaffold, demonstrating a broad spectrum of biological activities, including notable antibacterial and antifungal effects.

The antimicrobial potential of these compounds is often attributed to their ability to interfere with essential microbial processes. For instance, the thiol group and the tetrazole nucleus can coordinate with metal ions crucial for enzymatic functions within bacteria and fungi, or they may disrupt cell wall synthesis or other vital pathways. The diverse substitutions possible on the tetrazole ring allow for fine-tuning of their lipophilicity and steric properties, which in turn influences their potency and spectrum of activity.

This guide provides detailed protocols for the systematic evaluation of the antibacterial and antifungal properties of newly synthesized tetrazole-5-thiol derivatives. It is designed to ensure that the generated data is robust, reproducible, and comparable to established standards, thereby facilitating the identification of lead compounds for further development.

Part 1: Antibacterial Susceptibility Testing

The primary goal of antibacterial susceptibility testing is to determine the concentration of a compound required to inhibit or kill bacteria. The most common and standardized methods are broth dilution, which yields the Minimum Inhibitory Concentration (MIC), and agar diffusion, which measures the size of a growth inhibition zone.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique considered the gold standard for determining the MIC. It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This method is highly efficient and can be adapted for high-throughput screening.

Broth_Microdilution_Workflow cluster_prep Preparation Details cluster_read Interpretation prep Step 1: Preparation inoculum Step 2: Inoculum Prep prep->inoculum Bacterial Culture prep_desc Prepare stock solution of tetrazole derivative in DMSO. Prepare sterile Mueller-Hinton Broth (MHB). Label 96-well microtiter plate. dilution Step 3: Serial Dilution inoculum->dilution Standardized Inoculum (0.5 McFarland) incubation Step 4: Inoculation & Incubation dilution->incubation Inoculate Plates read Step 5: Result Reading incubation->read Visual or Spectrophotometric Analysis read_desc MIC = Lowest concentration with no visible growth. Include positive (no drug) and negative (no bacteria) controls. Antifungal_Workflow cluster_prep Preparation cluster_read Interpretation prep Step 1: Prep & Dilution inoculum Step 2: Fungal Inoculum prep->inoculum RPMI-1640 Medium prep_desc Serial dilution of tetrazole derivative in RPMI-1640 medium in a 96-well plate. plate Step 3: Inoculation inoculum->plate Standardized Inoculum (Spectrophotometer) incubation Step 4: Incubation plate->incubation Add inoculum to wells read Step 5: Endpoint Reading incubation->read 24-48 hours at 35°C read_desc MIC = Lowest concentration with significant (≥50%) growth inhibition compared to control.

Caption: Workflow for antifungal susceptibility testing against yeasts.

Materials:

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Yeast strains (e.g., Candida albicans)

  • Sabouraud Dextrose Agar (SDA) for culture

  • Positive control antifungal (e.g., Fluconazole)

Procedure:

  • Compound Dilution:

    • Perform serial dilutions of the tetrazole derivative in RPMI-1640 medium in a 96-well plate as described in the antibacterial protocol.

  • Inoculum Preparation:

    • Grow the yeast on an SDA plate for 24-48 hours.

    • Prepare a suspension in sterile saline and adjust the turbidity using a spectrophotometer to achieve a specific cell density, as recommended by CLSI M27 guidelines.

    • Dilute this suspension in RPMI-1640 to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Inoculate the wells with the fungal suspension.

    • Incubate at 35°C for 24-48 hours.

  • Reading Results:

    • The endpoint for fungi can be more subjective than for bacteria. The MIC is typically defined as the lowest concentration that causes a significant reduction in growth (e.g., ≥50%) compared to the drug-free growth control.

Part 3: Data Presentation and Interpretation

The results of antimicrobial assays should be presented clearly and concisely. For MIC values, a table is the most effective format.

Table 1: Example Data Presentation for MIC Values
CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)
Tetrazole Derivative 1166432
Tetrazole Derivative 28>12816
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A1

N/A: Not Applicable

Interpretation:

  • Lower MIC values indicate higher potency.

  • A broad-spectrum compound will show low MICs against a wide range of microorganisms (e.g., both Gram-positive and Gram-negative bacteria, as well as fungi).

  • Comparing the MICs of new derivatives to standard drugs (Ciprofloxacin, Fluconazole) provides a benchmark for their activity.

Part 4: Trustworthiness and Self-Validation

To ensure the reliability of results, every assay must include a set of controls:

  • Sterility Control: Medium only (no inoculum, no drug). Should remain clear. Verifies the sterility of the medium and aseptic technique.

  • Growth Control (Positive Control): Medium with inoculum but no drug. Must show robust growth. Verifies the viability of the inoculum and suitability of the growth conditions.

  • Solvent Control: Medium, inoculum, and the highest concentration of the solvent (e.g., DMSO) used. Should show growth comparable to the growth control. Verifies that the solvent itself is not inhibiting microbial growth.

  • Reference Drug Control: A standard antibiotic or antifungal run in parallel. Verifies that the assay can detect known antimicrobial activity, confirming its sensitivity.

By including this full set of controls, the experiment becomes a self-validating system. Any deviation in the controls signals a potential issue with the assay setup, preventing misinterpretation of the results for the test compounds.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th Edition. CLSI guideline. Wayne, PA: Clinical and Laboratory Standards Institute; 2018. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M27 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th Edition. CLSI guideline. Wayne, PA: Clinical and Laboratory Standards Institute; 2017. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoint tables for interpretation of MICs and zone diameters. EUCAST has detailed procedures and interpretation guidelines that are widely used. [Link]

  • Wube, A. et al. (2011). Synthesis and antimicrobial activity of new 1,5-diaryl-1H-tetrazole-5-thiols and their thioethers. This article provides examples of synthesis and evaluation of related compounds. Molecules, 16(10), 8638-8653. [Link]

  • Wieczorek, P. et al. (2021). Synthesis, structure and antimicrobial properties of new tetrazole-based thioethers. This paper offers recent examples of the antimicrobial evaluation of tetrazole-thioether derivatives. Molecules, 26(11), 3121. [Link]

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

The evaluation of cytotoxic potential is a cornerstone of early-stage drug discovery, providing critical insights into the therapeutic window of novel chemical entities. This document offers a comprehensive guide for researchers, scientists, and drug development professionals on conducting robust in vitro cytotoxicity assays for a promising class of compounds: 1-(3-fluorophenyl)-1H-tetrazole-5-thiol analogs. Moving beyond mere procedural lists, this guide delves into the mechanistic basis of widely-used assays, explains the causality behind experimental choices, and provides detailed, field-proven protocols. We will cover assays for metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7), ensuring that researchers can generate reliable, reproducible, and meaningful data for their drug development programs.

Foundational Principles: Building a Robust Cytotoxicity Screening Platform

Before initiating any specific assay, establishing a validated and consistent experimental framework is paramount. The quality of your results is directly dependent on the integrity of your foundational setup.

The Critical Choice: Selecting the Appropriate Cell Line

The selection of a cell line is not arbitrary; it should be a deliberate choice driven by the therapeutic goal of the compound series.[1] The origin tissue, relevant pathophysiology, and expression of target proteins should guide this decision.[1][2]

  • Relevance to Target Disease: For anticancer drug screening, a panel of cancer cell lines from different tissues (e.g., lung, breast, colon) is often employed.[3][4] For example, if the tetrazole analogs are being developed for colon cancer, cell lines like HCT-116 or HT-29 would be appropriate.[3][5]

  • Normal Cell Counterparts: To assess selective toxicity, it is crucial to test the compounds on a non-cancerous, "normal" cell line, such as human fibroblasts (e.g., MRC-5) or epithelial cells.[3][6] This helps determine if the compound's cytotoxic effect is specific to cancer cells.

  • Assay Compatibility: Different cell lines may metabolize assay reagents at varying rates.[7] It is essential to optimize assay conditions, such as seeding density and incubation time, for each specific cell line.[7]

Compound Management: Solubility and Vehicle Controls

Many novel heterocyclic compounds, including tetrazole analogs, may have limited aqueous solubility.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for solubilizing compounds for in vitro screening. However, DMSO itself can be cytotoxic at higher concentrations.[8] Causality: It is a standard best practice to maintain the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity that could confound the results.[8]

  • Vehicle Control: Every experiment must include a "vehicle control" group.[9] These are cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compounds. This control is essential to ensure that any observed cytotoxicity is due to the compound itself and not the solvent.[10]

Experimental Design and Plate Layout

A well-designed plate map is critical for minimizing variability and avoiding common pitfalls like the "edge effect," where wells on the perimeter of a microplate evaporate faster, leading to inaccurate readings.[7]

  • Mitigating Edge Effects: It is recommended to fill the outermost wells of the 96-well plate with sterile phosphate-buffered saline (PBS) or culture medium without cells to create a humidity barrier.[7]

  • Controls on Every Plate: Each assay plate must include the following controls:

    • Untreated Cells (Negative Control): Represents 100% cell viability.

    • Vehicle Control: Cells treated with the highest volume of the compound solvent.

    • Media Blank: Culture medium without cells to measure background absorbance/luminescence.

    • Positive Control (Optional but Recommended): A known cytotoxic agent (e.g., doxorubicin, staurosporine) to confirm that the assay system is responsive.

Assay Protocol: Metabolic Activity via MTT Reduction

The MTT assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity. Principle: Viable cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[11] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[12]

Detailed Step-by-Step Protocol for MTT Assay
  • Cell Seeding:

    • Harvest cells that are in their logarithmic growth phase.[8]

    • Seed cells into a 96-well flat-bottom plate at a pre-optimized density (see Table 1) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and resume normal growth.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or appropriate controls (vehicle, untreated).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[3]

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[12]

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. Causality: This incubation period is critical and may need optimization, as different cell lines reduce MTT at different rates.[7] Insufficient time leads to low signal, while excessive time can lead to artifacts.[8]

  • Formazan Solubilization:

    • After incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple crystals.[13]

    • Mix thoroughly by placing the plate on an orbital shaker for 15 minutes, ensuring all crystals are dissolved.

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Data Presentation: Recommended Cell Seeding Densities
Cell Line TypeExampleSeeding Density (cells/well in 96-well plate)
Adherent, fast-growing (e.g., Colon Cancer)HCT-116, HT-295,000 - 10,000
Adherent, slow-growing (e.g., Fibroblast)MRC-510,000 - 20,000
Suspension (e.g., Leukemia)Jurkat20,000 - 50,000

Note: These are starting recommendations. The optimal seeding density must be determined empirically for each cell line to ensure that cells are in an exponential growth phase and the assay signal is within the linear range of the instrument.[7][8]

Assay Protocol: Membrane Integrity via Lactate Dehydrogenase (LDH) Release

The LDH assay is another common method for quantifying cytotoxicity.[14] Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the cell culture supernatant upon damage to the plasma membrane.[15][16] The amount of LDH activity measured in the supernatant is proportional to the number of lysed cells.[14][17] This assay serves as an excellent orthogonal method to confirm results from metabolic assays.

General Workflow for Cytotoxicity Screening

The following diagram illustrates the universal workflow applicable to most plate-based cytotoxicity assays, including MTT, LDH, and Caspase-Glo.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Measurement cluster_analysis Phase 4: Data Analysis prep_cells Prepare & Count Cells seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate incubate_24h Incubate 24h for Adhesion seed_plate->incubate_24h treat_cells Add Compounds to Cells incubate_24h->treat_cells prep_compounds Prepare Serial Dilutions of Tetrazole Analogs prep_compounds->treat_cells incubate_exp Incubate for Exposure Period (24-72h) treat_cells->incubate_exp add_reagent Add Assay-Specific Reagent (MTT, LDH, etc.) incubate_exp->add_reagent incubate_reagent Incubate as per Protocol add_reagent->incubate_reagent read_plate Read Plate (Absorbance/Fluorescence/Luminescence) incubate_reagent->read_plate calc_viability Calculate % Viability vs. Control read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: General experimental workflow for in vitro cytotoxicity testing.

Detailed Step-by-Step Protocol for Colorimetric LDH Assay
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol (Section 2.1). It is crucial to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[17]

  • Sample Collection:

    • After the treatment incubation period, centrifuge the 96-well plate (for suspension cells) at ~250 x g for 5 minutes to pellet the cells.[17]

    • Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate. Causality: This step is critical to ensure that you are only measuring the LDH released into the medium and not the LDH from intact cells, which would artificially inflate the cytotoxicity reading.

  • LDH Reaction:

    • Prepare the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) according to the manufacturer's instructions.[9]

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

  • Stop Reaction & Data Acquisition:

    • Add 50 µL of the stop solution (often a mild acid) provided with the kit to each well.[17]

    • Measure the absorbance at 490 nm.[14][17]

Assay Protocol: Mechanistic Insights via Apoptosis Induction

While MTT and LDH assays measure general cell death, they do not distinguish between different cell death pathways like apoptosis and necrosis.[18] For drug discovery, understanding if a compound induces programmed cell death (apoptosis) is highly valuable.[19]

Principle: A key event in apoptosis is the activation of a cascade of cysteine-aspartic proteases called caspases.[20] Caspases-3 and -7 are the primary executioner caspases that cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[20][21] Luminescent assays like Caspase-Glo® 3/7 provide a highly sensitive and specific method to measure this activity.[21] They use a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7 to release a substrate for luciferase, generating a light signal.[21][22]

Simplified Apoptosis Signaling Pathway

G compound Tetrazole Analog (Apoptosis Inducer) pathway Intrinsic or Extrinsic Pathway Activation compound->pathway caspase9_8 Initiator Caspases (e.g., Caspase-8, Caspase-9) pathway->caspase9_8 caspase3_7 Executioner Caspases (Caspase-3, Caspase-7) caspase9_8->caspase3_7 cleavage Substrate Cleavage caspase3_7->cleavage Acts upon apoptosis Apoptotic Events (DNA fragmentation, etc.) caspase3_7->apoptosis substrate DEVD-Aminoluciferin (Assay Substrate) substrate->cleavage light Luminescent Signal cleavage->light Generates

Caption: Caspase-3/7 activation in apoptosis and assay principle.

Detailed Step-by-Step Protocol for Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol (Section 2.1). Note that apoptosis is often an earlier event than complete loss of metabolic activity, so shorter incubation times (e.g., 6, 12, 24 hours) may be optimal.

  • Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.[22]

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[21] Causality: The reagent contains a lysis buffer, so no separate cell lysis step is required. This "add-mix-measure" format simplifies the protocol and makes it suitable for high-throughput screening.[21]

  • Incubation:

    • Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

The primary goal of these assays is to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.[23][24]

Calculating Percent Viability

First, subtract the average absorbance/luminescence of the media blank from all other readings. Then, calculate the percent viability for each compound concentration using the following formula:

% Viability = ( (Absorbance of Treated Cells) / (Absorbance of Untreated Cells) ) * 100

Determining the IC₅₀ Value

The IC₅₀ value is a quantitative measure of a compound's potency.[24] A lower IC₅₀ value indicates a more potent compound.[25]

  • Plotting: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Non-linear Regression: Use a software package like GraphPad Prism or an equivalent tool to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).[23]

  • Interpretation: The software will calculate the IC₅₀ value. It is important to note that the IC₅₀ from a viability assay does not, by itself, distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[10] Further mechanistic studies are required for that distinction.

Assay Comparison SummaryMTT AssayLDH AssayCaspase-3/7 Assay
Principle Mitochondrial reductase activityPlasma membrane damage[16]Apoptosis executioner enzyme activity[21]
Endpoint Colorimetric (Absorbance)Colorimetric (Absorbance)Luminescent (Light Signal)
Pros Inexpensive, well-establishedMeasures irreversible cell death (necrosis/late apoptosis)High sensitivity, mechanistic insight into apoptosis[18]
Cons Can be affected by compound interference, measures metabolic activity not direct cell number[7]Does not measure early apoptosis, less sensitive for some cell typesMore expensive, transient signal

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Edge effects.[8]Use a multichannel pipette for consistency; Ensure proper mixing of cell suspension; Avoid using the outer wells of the plate.[7][8]
Low Absorbance/Signal in MTT Assay Cell number is too low; Insufficient incubation time with MTT reagent.[8]Perform a cell titration experiment to find the optimal seeding density; Increase incubation time to 3-4 hours.[7]
High Background in LDH Assay LDH present in serum of culture medium; Cells handled too roughly during seeding, causing premature lysis.[17]Use a serum-free medium during the final incubation step if possible; Handle cell suspensions gently.[8][17]
Compound Precipitates in Media Poor solubility of the tetrazole analog.Check the solubility limit of the compound; Use a lower top concentration or a co-solvent if necessary, always keeping the final vehicle concentration low and consistent.[8]

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.

  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.

  • LDH assay kit guide: Principles and applications. Abcam.

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE.

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  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.

  • Caspase 3/7 Activity. Protocols.io.

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  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics.

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  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate.

  • Leist, M., Hasiwa, N., & Hengstler, J. G. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(1), 128-130.

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  • What is the principle of LDH assay?. AAT Bioquest.

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  • Sharma, D., Kumar, R., & Narasimhan, B. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics, 1-36.

  • Apoptosis – what assay should I use?. BMG Labtech.

  • Apoptosis Assays. Thermo Fisher Scientific.

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  • Caspase-3, 7 Activity Assay Kit. Boster Biological Technology.

  • Pericherla, K., Kumar, A., & Ali, M. R. (2021). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC advances, 11(48), 30209-30224.

  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. OZ Biosciences.

  • The Importance of IC50 Determination. Visikol.

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  • Amplite™ Fluorimetric Caspase 3/7 Assay Kit Green Fluorescence. AAT Bioquest.

  • Cytotoxicity testing & ISO 1093-5: 7 tips for laboratory selection. Johner Institute.

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  • Raja, A., Ali, F., & Abdalla, M. (2018). IN-VITRO ANTIBACTERIAL AND CYTOTOXICITY EVALUATION OF SOME NOVEL TETRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 9(8), 3432-3438.

  • Ortiz-de-Solorzano, C., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(13), 10831.

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  • How to comment after finding IC50 according to MTT results?. ResearchGate.

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Application Note & Protocol: Leveraging 1-(3-fluorophenyl)-1H-tetrazole-5-thiol for the Synthesis of Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Ligand Functionalization in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their exceptionally high surface areas, tunable pore sizes, and versatile functionalities make them prime candidates for a myriad of applications, including gas storage and separation, catalysis, drug delivery, and sensing. The choice of the organic ligand is paramount as it dictates the topology, porosity, and chemical properties of the resulting framework. Strategic functionalization of the ligand can imbue the MOF with specific properties, such as enhanced stability, selective adsorption, or catalytic activity.

This application note provides a comprehensive guide to the use of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol as a versatile ligand for the synthesis of novel MOFs. This ligand is of particular interest due to the combined presence of a tetrazole ring, a thiol group, and a fluorinated phenyl moiety. The nitrogen-rich tetrazole ring offers multiple coordination sites, the thiol group provides a soft donor atom for coordination with a range of metal ions, and the fluorophenyl group can enhance the hydrophobicity and stability of the resulting MOF, while also potentially influencing its electronic properties and guest-molecule interactions.[1][2][3]

Rationale for Employing this compound in MOF Synthesis

The unique trifecta of functional groups in this compound offers several advantages in the design of functional MOFs:

  • Versatile Coordination Modes: The tetrazole ring and the thiol group provide multiple coordination points, allowing for the formation of diverse network topologies.[4] The tetrazole moiety can coordinate through its nitrogen atoms, while the thiol group can coordinate in its neutral form or as a thiolate anion. This versatility can be exploited to tune the dimensionality and connectivity of the resulting MOF.[5][6]

  • Enhanced Stability: The incorporation of fluorine atoms on the phenyl ring can lead to increased thermal and chemical stability of the MOF.[1] The strong carbon-fluorine bond is resistant to chemical degradation, and the electron-withdrawing nature of fluorine can influence the strength of the metal-ligand coordination bonds.

  • Tunable Hydrophobicity: The fluorophenyl group can impart significant hydrophobicity to the pores of the MOF.[2][7] This is highly desirable for applications such as the separation of hydrocarbons from water or for protecting active sites within the framework from moisture.

  • Selective Adsorption: The presence of fluorine atoms can create specific interactions with guest molecules, leading to enhanced selectivity in gas adsorption. For instance, fluorinated MOFs have shown improved selectivity for CO2 capture due to favorable interactions between the acidic CO2 molecule and the electronegative fluorine atoms.[3]

Proposed Synthesis of a Zinc-based MOF using this compound

This section outlines a detailed protocol for the solvothermal synthesis of a hypothetical zinc-based MOF, designated as F-Ph-Tet-MOF-1 , using this compound as the primary organic ligand. Zinc is chosen as the metal node due to its versatile coordination chemistry and its common use in the synthesis of robust MOFs.[8][9]

Experimental Workflow

G cluster_0 Reagent Preparation cluster_1 Solvothermal Synthesis cluster_2 Product Isolation & Purification cluster_3 Characterization reagent1 1-(3-fluorophenyl)-1H- tetrazole-5-thiol mixing Combine Reagents in a Teflon-lined Autoclave reagent1->mixing reagent2 Zinc Nitrate Hexahydrate reagent2->mixing solvent N,N-Dimethylformamide (DMF) solvent->mixing heating Heat at 120 °C for 48 hours mixing->heating cooling Slow Cool to Room Temperature heating->cooling filtration Filter and Collect Crystals cooling->filtration washing Wash with Fresh DMF and Ethanol filtration->washing activation Solvent Exchange & Supercritical CO2 Drying washing->activation pxrd PXRD activation->pxrd tga TGA activation->tga sem SEM/EDX activation->sem gas_adsorption Gas Adsorption (N2, CO2) activation->gas_adsorption

Caption: Solvothermal synthesis and characterization workflow for F-Ph-Tet-MOF-1.

Detailed Protocol

1. Reagent Preparation:

  • In a 20 mL scintillation vial, dissolve 39.2 mg (0.2 mmol) of this compound in 10 mL of N,N-dimethylformamide (DMF).[10]

  • In a separate vial, dissolve 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate (Zn(NO3)2·6H2O) in 5 mL of DMF.

2. Solvothermal Reaction:

  • Combine the two solutions in a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.

  • After 48 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of 12-24 hours.

3. Product Isolation and Purification:

  • Once cooled, open the autoclave and collect the crystalline product by vacuum filtration.

  • Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • Subsequently, wash the crystals with ethanol (3 x 10 mL) to begin the solvent exchange process.

  • Immerse the crystals in fresh ethanol for 3 days, replacing the ethanol every 24 hours to ensure complete removal of DMF from the pores.

4. Activation:

  • For applications requiring a porous material, activate the sample by removing the solvent from the pores. A recommended method is supercritical CO2 drying to prevent pore collapse.

  • Alternatively, the solvent-exchanged sample can be heated under vacuum at a temperature determined by thermogravimetric analysis (TGA) to be below the decomposition temperature of the framework.

Expected Characterization Results
Technique Purpose Expected Outcome for F-Ph-Tet-MOF-1
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A unique diffraction pattern with sharp peaks, indicating the formation of a crystalline phase. The pattern should be distinct from the starting materials.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature for solvent removal.A multi-step weight loss profile. The initial weight loss corresponds to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and finally, decomposition at a higher temperature.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the MOF.Uniformly shaped crystals, providing insight into the crystallization process.
Energy-Dispersive X-ray Spectroscopy (EDX) To determine the elemental composition of the MOF.The presence of Zinc, Fluorine, Carbon, Nitrogen, and Sulfur, confirming the incorporation of the ligand and metal into the framework.
Gas Adsorption Analysis (N2 at 77 K) To determine the porosity, surface area (BET), and pore size distribution.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high surface area is expected.
Gas Adsorption Analysis (CO2 at 273 K and 298 K) To evaluate the CO2 uptake capacity and selectivity.Significant CO2 uptake, potentially enhanced by the presence of the fluorinated ligand.[3]

Potential Applications and Future Directions

The unique properties anticipated for F-Ph-Tet-MOF-1, derived from its specialized ligand, open up a range of potential applications:

  • Selective Gas Separation: The combination of porosity and the fluorinated pore environment could make this MOF an excellent candidate for the selective separation of CO2 from flue gas or methane from natural gas.[3][5]

  • Catalysis: The metal nodes and the functional groups of the ligand could serve as active sites for heterogeneous catalysis. The hydrophobicity of the framework could be advantageous in protecting these active sites from water.

  • Sensing: The potential for specific interactions between the fluorinated framework and certain analytes could be exploited for the development of chemical sensors.

  • Drug Delivery: The tunable pore size and biocompatibility of zinc-based MOFs suggest potential for use as carriers for drug molecules. The fluorinated surface could be used to tune the release kinetics of hydrophobic drugs.[11]

Future research could explore the synthesis of isostructural MOFs with different metal ions to further tune the material's properties. Additionally, post-synthetic modification of the thiol group could be a viable route to introduce further functionality into the framework.

Conclusion

This compound is a promising, yet underexplored, ligand for the synthesis of advanced Metal-Organic Frameworks. Its unique combination of a versatile tetrazole-thiol coordinating unit and a functional fluorophenyl group provides a powerful tool for designing MOFs with enhanced stability, tunable hydrophobicity, and selective adsorption properties. The protocols and insights provided in this application note are intended to serve as a foundational guide for researchers and scientists in the field to explore the potential of this and related ligands in the development of next-generation porous materials.

References

  • Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. Dalton Transactions, [Link].

  • Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate, [Link].

  • Effect of Fluorination on the Crystal Structure, Stability and Gas Adsorption Property in Zinc(II) Metal-organic Frameworks. Preprint, [Link].

  • Coordination modes of the tetrazole-5-thiol unit found in the... ResearchGate, [Link].

  • Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach. MDPI, [Link].

  • (PDF) Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach. ResearchGate, [Link].

  • Synthesis of MOFs: From Laboratory to Commercial Production. CORE, [Link].

  • Solvothermal Synthesis, Crystal Structure and Luminescent Property of Metal-Organic Frameworks with New Topology Built from Tetrazole Ligand. ResearchGate, [Link].

  • Effects of Fluorinated Functionalization of Linker on Quercetin Encapsulation, Release and Hela Cell Cytotoxicity of Cu-Based MOFs as Smart pH-Stimuli Nanocarriers. PubMed, [Link].

  • Two New Metal-Organic Frameworks Based on Tetrazole-Heterocyclic Ligands Accompanied by In-Situ Ligand Formation. ResearchGate, [Link].

  • Fluorine-functionalized metal–organic frameworks and porous coordination polymers. NPG Asia Materials, [Link].

  • Three Co II/Co III complexes with a 1-substituted tetrazole-5-thiol ligand. ResearchGate, [Link].

  • TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE, [Link].

  • 1H-Tetrazole-5-thiol, 1-phenyl-. NIST WebBook, [Link].

  • Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties. Semantic Scholar, [Link].

  • Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). RSC Publishing, [Link].

  • Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate, [Link].

  • Novel fluorinated MOFs with hydrophobic properties. ResearchGate, [Link].

  • Probing ligand conformation and net dimensionality in a series of tetraphenylethene-based metal–organic frameworks. Frontiers, [Link].

  • The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1 H-Pyrazol-4-yl)-2 H-Tetrazole Reduces Blood Pressure of Spontaneously Hypertensive Rats via NO/cGMO Pathway. PubMed, [Link].

  • Tetrazine-based linkers as intrinsically tagged alternatives for click functionalization of metal–organic frameworks. PubMed Central, [Link].

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Tetrazole Thiols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted tetrazole thiols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these versatile heterocyclic compounds. Tetrazole thiols are significant building blocks in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[1] However, their synthesis can present several challenges, from controlling regioselectivity to managing side reactions and purification hurdles.

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the laboratory. Our goal is to equip you with the knowledge to not only overcome these challenges but also to understand the underlying chemical principles governing these reactions.

I. Common Synthetic Challenges & Troubleshooting

This section addresses the most frequent problems encountered during the synthesis of substituted tetrazole thiols. The question-and-answer format is designed to provide direct and actionable solutions.

FAQ 1: Low Yields in the [3+2] Cycloaddition of Isothiocyanates and Azide

Question: I am attempting to synthesize a 1-substituted-1H-tetrazole-5-thiol by reacting an organic isothiocyanate with sodium azide, but I am consistently obtaining low yields. What are the critical parameters to optimize for this reaction?

Answer: The synthesis of 1-substituted tetrazole-5-thiones from organic isothiocyanates and sodium azide is a robust method, but several factors can impact the yield.[2]

  • Solvent System: While various solvents can be used, conducting the reaction in water has been shown to be efficient and environmentally friendly.[2] The use of a co-solvent like pyridine can facilitate the reaction, often leading to completion within a few hours at room temperature.[2]

  • Reaction Temperature: While some protocols suggest refluxing, many isothiocyanates react efficiently at room temperature.[2] Vigorous reaction conditions can sometimes lead to decomposition and lower yields.[2]

  • Purity of Reagents: Ensure the sodium azide and isothiocyanate are of high purity. Contaminants can interfere with the cycloaddition reaction.

  • Work-up Procedure: The product is typically a solid that can be isolated by filtration.[2] If the product is soluble in the reaction medium, careful extraction and purification are necessary. Recrystallization from a suitable solvent system, such as ethyl acetate and hexane, is a common purification method.[3][4]

Troubleshooting Table: Low Yields in [3+2] Cycloaddition

Observation Potential Cause Recommended Action
Reaction does not proceed to completion (starting material remains).Insufficient reaction time or temperature.Increase reaction time. If using room temperature, consider gentle heating (e.g., 40-50 °C). Ensure adequate stirring.
Formation of multiple unidentified byproducts.Decomposition of starting materials or product.Lower the reaction temperature. Check the purity of the isothiocyanate.
Product is lost during work-up.Improper pH adjustment or extraction solvent.Ensure the aqueous layer is sufficiently acidified (pH ~2-3) to protonate the tetrazole thiol before extraction. Use an appropriate organic solvent like ethyl acetate for extraction.
FAQ 2: Controlling Regioselectivity during Alkylation of Tetrazole Thiols

Question: When I try to alkylate my 1-substituted-1H-tetrazole-5-thiol, I get a mixture of S-alkylated and N-alkylated products. How can I selectively obtain the S-alkylated derivative?

Answer: The ambident nucleophilic nature of the tetrazole-5-thiolate anion is a well-known challenge, leading to the formation of both S- and N-alkylated isomers.[5] Thiotetrazoles exist in tautomeric equilibrium between the thione and thiol forms.[5][6] Controlling the regioselectivity of alkylation is crucial for obtaining the desired product.

  • Reaction Conditions for S-Alkylation: To favor S-alkylation, the reaction is typically carried out under basic conditions to generate the thiolate anion, which is a soft nucleophile and preferentially attacks the soft electrophilic carbon of the alkyl halide. A common procedure involves treating the tetrazole thiol with a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a polar aprotic solvent such as acetone, acetonitrile, or DMF, followed by the addition of the alkylating agent.[3]

  • One-Pot Synthesis: An efficient method to exclusively obtain S-derivatives is a one-pot synthesis. This involves forming the tetrazole-thione in situ from an organic isothiocyanate and sodium azide, and then adding the alkyl halide directly to the reaction mixture.[2] This approach has been shown to produce 1-substituted 5-alkyl(or aryl)sulfanyltetrazoles in high yields.[2]

  • Factors Influencing Regioselectivity: The choice of solvent, counter-ion, and the nature of the alkylating agent can also influence the S/N selectivity. Harder alkylating agents (e.g., dimethyl sulfate) may favor N-alkylation, while softer agents (e.g., benzyl bromide) tend to favor S-alkylation.

FAQ 3: Thione-Thiol Tautomerism and its Impact on Reactivity

Question: I am confused about the thione-thiol tautomerism in my 1-substituted tetrazole-5-thiol. Which form is predominant, and how does this affect its reactivity?

Answer: 1-Substituted tetrazole-5-thiols exist in a tautomeric equilibrium between the thione form (A, B) and the thiol form (C).[2] Spectroscopic and computational studies suggest that the 4H-tautomeric thione form (A) is generally the more stable and dominant tautomer in both solution and the solid state.[2]

dot graph Tautomerism { layout=neato; node [shape=plaintext]; A [label="A (Thione)"]; B [label="B (Thione)"]; C [label="C (Thiol)"]; A -- B [label="Tautomerism"]; A -- C [label="Tautomerism"]; B -- C [label="Tautomerism"]; } dot Tautomeric forms of 1-substituted tetrazole-5-thiol.

This tautomerism has significant implications for the molecule's reactivity, particularly in alkylation reactions where it behaves as an ambident nucleophile, with reaction possible at either the sulfur or one of the ring nitrogen atoms.[5] As discussed in FAQ 2, the reaction conditions can be manipulated to favor reaction at the desired site.

FAQ 4: Purification Challenges - Removing Unreacted Starting Materials and Isomeric Byproducts

Question: I am struggling to purify my substituted tetrazole thiol. How can I effectively remove unreacted starting materials and separate the S- and N-alkylated isomers?

Answer: Purification of tetrazole thiols can be challenging due to the similar polarities of the desired product and potential byproducts.

  • Aqueous Workup: For the initial purification of the tetrazole thiol, an acidic workup is often effective. After the reaction, quenching with water and then acidifying the solution with an acid like HCl will protonate the tetrazole, often causing it to precipitate. The solid product can then be collected by filtration.[4] If it doesn't precipitate, it can be extracted with an organic solvent like ethyl acetate.[4]

  • Column Chromatography: For separating mixtures of S- and N-alkylated isomers, column chromatography on silica gel is the most common method.[3][7] A gradient elution system, starting with a non-polar solvent system (e.g., petroleum ether/ethyl acetate) and gradually increasing the polarity, is often necessary to achieve good separation.[3][7]

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective purification technique.[2] Common solvent systems include ethyl acetate/hexane.[3]

Purification Strategy Flowchart

Purification start Crude Reaction Mixture workup Aqueous Workup (Acidification & Filtration/Extraction) start->workup solid Solid Product workup->solid If solid precipitates liquid Oily/Liquid Product workup->liquid If remains in solution recrystallize Recrystallization (e.g., EtOAc/Hexane) solid->recrystallize chromatography Column Chromatography (Silica Gel, Gradient Elution) liquid->chromatography pure_solid Pure Solid Product recrystallize->pure_solid pure_liquid Pure Liquid Product chromatography->pure_liquid isomers Separated Isomers chromatography->isomers

FAQ 5: Characterization of Substituted Tetrazole Thiols

Question: What are the key spectroscopic features I should look for to confirm the structure of my synthesized 1-substituted-1H-tetrazole-5-thiol and its S-alkylated derivative?

Answer: A combination of spectroscopic techniques is essential for the unambiguous characterization of these compounds.

  • ¹H NMR Spectroscopy:

    • Tetrazole Thiol (NH form): A broad singlet corresponding to the N-H proton is often observed, although its chemical shift can be variable and it may exchange with D₂O.

    • S-Alkylated Derivative: The appearance of new signals corresponding to the protons of the alkyl group attached to the sulfur atom is a key indicator. For example, a benzylic CH₂ group would typically appear as a singlet around δ 4.0-4.5 ppm. The aromatic protons of the substituent on N1 will also be present.[7]

  • ¹³C NMR Spectroscopy:

    • The carbon atom of the tetrazole ring (C5) attached to the sulfur atom is a characteristic signal, typically appearing in the range of δ 150-165 ppm.[8][9] A significant difference in the chemical shift of this carbon is observed between the 1,5- and 2,5-disubstituted isomers, with the C5 signal of the 2,5-isomer being deshielded by about 9-12 ppm relative to the 1,5-isomer.[9]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is commonly used to determine the molecular weight of the synthesized compounds.[10] The observation of the molecular ion peak ([M+H]⁺ or [M-H]⁻) confirms the successful synthesis.[10]

  • Infrared (IR) Spectroscopy:

    • Tetrazole Thiol: The presence of a C=S (thione) stretching vibration is expected.

    • S-Alkylated Derivative: The disappearance of the N-H stretch and the appearance of characteristic bands for the alkyl group can be observed.

II. Detailed Experimental Protocols

This section provides step-by-step procedures for the synthesis of a representative 1-substituted-1H-tetrazole-5-thiol and its subsequent S-alkylation.

Protocol 1: Synthesis of 1-Benzyl-1H-tetrazole-5-thiol

This protocol is adapted from the work of Dhayanithi et al.[3][7][11]

Materials:

  • Benzyl isothiocyanate

  • Sodium azide (NaN₃)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl isothiocyanate (1 equivalent) in water.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Acidify the reaction mixture to pH 2-3 with dilute HCl. A white precipitate should form.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the solid product under vacuum.

  • For further purification, the crude product can be recrystallized from an ethyl acetate/hexane solvent system.

Protocol 2: S-Alkylation of 1-Benzyl-1H-tetrazole-5-thiol with 1,3-Dibromopropane

This protocol is adapted from the work of Dhayanithi et al.[3][7][11]

Materials:

  • 1-Benzyl-1H-tetrazole-5-thiol

  • 1,3-Dibromopropane

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a solution of 1-benzyl-1H-tetrazole-5-thiol (1 equivalent) in THF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • After the reaction is complete, filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent.

III. References

  • Dhayanithi, V., et al. (2010). Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. Journal of the Serbian Chemical Society.

  • Han, S. Y., et al. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Bulletin of the Korean Chemical Society.

  • Shrivastava, S. K., et al. Chapter 3: Thiotetrazoles. In Thesis.

  • Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry.

  • Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. RSC Publishing.

  • Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. ResearchGate.

  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles.

  • ResearchGate. Colors, yields and analytical data for tetrazole-thiolato complexes 6-18 Analyses a (%).

  • Dhayanithi, V., et al. (2010). Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. ResearchGate.

  • MDPI. (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol.

  • Lebel, H., et al. (2021). Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. PubMed.

  • SciELO. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles.

  • Dhayanithi, V., et al. (2010). Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. Semantic Scholar.

  • ResearchGate. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.

  • Wikipedia. Tetrazole.

  • Finnegan, W. G., et al. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society.

  • de Miguel-Jiménez, A., et al. (2022). Gelation Kinetics and Mechanical Properties of Thiol‐Tetrazole Methylsulfone Hydrogels Designed for Cell Encapsulation. Advanced Functional Materials.

  • Dömling, A., et al. (2012). Tetrazoles via Multicomponent Reactions. PubMed Central.

  • MDPI. (2018). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.

  • ResearchGate. (2018). Tautomerism and thermal decomposition mechanism of tetrazole by high-level ab initio study.

  • ResearchGate. Tautomeric forms of tetrazole.

  • BenchChem. Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.

  • Wong, M. W., et al. (1994). Tautomeric equilibrium and hydrogen shifts of tetrazole in the gas phase and in solution. Journal of the American Chemical Society.

  • ResearchGate. Coordination modes of the tetrazole-5-thiol unit found in the...

  • Dhayanithi, V. (2010). Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. SciSpace.

  • BenchChem. Technical Support Center: Synthesis of Substituted Tetrazoles.

  • Frontiers. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.

  • Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications.

  • CORE. TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION.

  • Frontiers. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.

  • Reddit. (2023). Problem with tetrazole formation.

  • ACS Omega. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite.

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optimizing reaction conditions for 1-(3-fluorophenyl)-1H-tetrazole-5-thiol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can not only follow protocols but also adapt them based on a sound understanding of the underlying chemistry.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: Low or No Yield of Final Product

  • Potential Cause 1: Inefficient Formation of 3-Fluorophenyl Isothiocyanate Intermediate. The initial step of the synthesis involves the reaction of 3-fluoroaniline with carbon disulfide (CS₂), typically in the presence of a base, to form a dithiocarbamate salt, which then converts to the isothiocyanate. The electron-withdrawing nature of the fluorine atom on the phenyl ring reduces the nucleophilicity of the aniline, potentially slowing this reaction compared to unsubstituted aniline.[1][2]

    Suggested Solutions:

    • Optimize Base and Solvent: Use a strong base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to facilitate the formation of the dithiocarbamate salt.[2][3] For electron-deficient anilines, a mixed solvent system, such as water/DMF, can improve solubility and reaction rates.[2]

    • Increase Reaction Time/Temperature: Allow the reaction between 3-fluoroaniline and CS₂ to stir for several hours at room temperature or warm gently (e.g., to 40 °C) to ensure complete formation of the intermediate.[2] Monitor the disappearance of the starting aniline by Thin Layer Chromatography (TLC).

    • Consider an Alternative Isothiocyanate Synthesis: Several modern methods exist for this conversion that may offer higher yields for electron-deficient amines, such as using phenyl chlorothionoformate or tosyl chloride-mediated decomposition of the in-situ formed dithiocarbamate salt.[1][3]

  • Potential Cause 2: Incomplete [3+2] Cycloaddition. The core tetrazole ring is formed by the cycloaddition of the isothiocyanate intermediate with sodium azide (NaN₃). This reaction's efficiency is highly dependent on conditions.

    Suggested Solutions:

    • Solvent Choice: This is a critical parameter. High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often effective as they readily dissolve both the organic isothiocyanate and the inorganic sodium azide.[4][5][6] Water is also a viable and green solvent for this reaction.[7]

    • Temperature and Reaction Time: The cycloaddition may require heating. A temperature range of 80-120 °C is common for these reactions.[4][8] Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[6][9]

    • Reagent Purity: Ensure the sodium azide is of high purity and dry. Contamination or moisture can inhibit the reaction.

  • Potential Cause 3: Product Degradation. The tetrazole-5-thiol product can exist in a tautomeric equilibrium with the thione form. The thiol group is susceptible to oxidation, especially at elevated temperatures or in the presence of air, which can lead to disulfide byproduct formation.

    Suggested Solutions:

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

    • Prompt Workup: Once the reaction is complete, cool the mixture and proceed with the workup without unnecessary delay to reduce the risk of degradation.[5]

Problem 2: Impure Final Product and Difficult Purification

  • Potential Cause 1: Presence of Unreacted Starting Materials. Incomplete conversion of either 3-fluoroaniline or the isothiocyanate intermediate will lead to contamination.

    Suggested Solutions:

    • Reaction Monitoring: Use TLC or HPLC to monitor the reaction's progress. Ensure the starting material spot has completely disappeared before initiating the workup.

    • Stoichiometry: While a slight excess of CS₂ and NaN₃ is often used, a large excess can complicate purification. Use a modest excess (e.g., 1.1-1.5 equivalents) of these reagents.

  • Potential Cause 2: Formation of Side Products. The reaction of isothiocyanates with azides can sometimes yield other heterocyclic products. Additionally, the intermediate dithiocarbamate can participate in side reactions if not efficiently converted to the isothiocyanate.

    Suggested Solutions:

    • Controlled Temperature: Avoid excessively high temperatures, which can promote side reactions and decomposition.

    • Purification Strategy: The crude product can typically be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. If recrystallization is insufficient, column chromatography on silica gel is a viable alternative.[8] Acidification of the reaction mixture will precipitate the product, which can then be filtered and washed to remove water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for this synthesis?

A1: The synthesis generally proceeds through a two-step mechanism, which can often be performed in a single pot.

  • Formation of 3-Fluorophenyl Isothiocyanate:

    • The primary amine (3-fluoroaniline) acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS₂).[10]

    • In the presence of a base (e.g., K₂CO₃), the resulting dithiocarbamic acid is deprotonated to form a stable dithiocarbamate salt.

    • This salt then eliminates a sulfide species (facilitated by a desulfurylation agent or thermal conditions) to yield the 3-fluorophenyl isothiocyanate intermediate.[2]

  • [3+2] Cycloaddition:

    • The azide anion (from NaN₃) acts as a nucleophile and attacks the central carbon of the isothiocyanate's -N=C=S group.

    • This is followed by an intramolecular cyclization, where the terminal nitrogen of the azide moiety attacks the carbon, leading to the formation of the five-membered tetrazole ring.[11] This is a classic example of a 1,3-dipolar cycloaddition.

The overall mechanism is visualized below.

G A 3-Fluoroaniline + CS₂ B Dithiocarbamic Acid Intermediate A->B + Base C Dithiocarbamate Salt B->C - H⁺ D 3-Fluorophenyl Isothiocyanate C->D - S²⁻ species (Desulfurization) F [3+2] Cycloaddition Transition State D->F + N₃⁻ E Sodium Azide (NaN₃) E->F G 1-(3-fluorophenyl)-1H- tetrazole-5-thiolate F->G Cyclization H Final Product (Thiol/Thione) G->H + H⁺ (Workup)

Caption: Reaction mechanism for tetrazole-5-thiol synthesis.

Q2: What are the most critical safety precautions for this reaction?

A2: Safety is paramount.

  • Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed or absorbed through the skin. It reacts with acids to form highly toxic and explosive hydrazoic acid (HN₃) gas. It can also form explosive heavy metal azides. Always handle in a fume hood with appropriate personal protective equipment (PPE). Quench any residual azide carefully with sodium nitrite under acidic conditions.

  • Carbon Disulfide (CS₂): Extremely flammable with a very low autoignition temperature. It is also highly toxic and volatile.[12] All operations must be conducted in a well-ventilated fume hood, away from any potential ignition sources.

  • General Precautions: Wear safety glasses, a lab coat, and appropriate gloves at all times. Ensure an emergency eyewash and shower are accessible.

Q3: How does the fluorine substituent on the phenyl ring influence the reaction conditions?

A3: The fluorine atom is an electron-withdrawing group. This has two main effects:

  • Decreased Nucleophilicity of Aniline: It makes the nitrogen atom of 3-fluoroaniline less nucleophilic than that of aniline. This can slow down the initial reaction with CS₂. Consequently, slightly more forcing conditions (e.g., longer reaction time, mild heating, or a more efficient catalytic system) may be required for the formation of the isothiocyanate intermediate compared to the synthesis of the non-fluorinated analogue.[1][2]

  • Increased Electrophilicity of Isothiocyanate: Once formed, the fluorine group makes the central carbon of the 3-fluorophenyl isothiocyanate more electrophilic. This can potentially accelerate the subsequent nucleophilic attack by the azide anion during the cycloaddition step.

Q4: Can this synthesis be performed as a one-pot procedure?

A4: Yes, a one-pot procedure is highly feasible and often preferred for efficiency. In this approach, the 3-fluoroaniline, CS₂, and a base are reacted first to form the isothiocyanate in situ. After an appropriate time, sodium azide is added directly to the same reaction vessel, followed by heating to drive the cycloaddition.[2][7] This method avoids the isolation and purification of the potentially volatile and pungent isothiocyanate intermediate.

Experimental Protocols & Data

The following protocols are provided as a starting point for optimization.

Protocol 1: One-Pot Synthesis

This protocol is adapted from general procedures for aryl isothiocyanate conversion to tetrazole-5-thiols.[2][7]

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-fluoroaniline (1.0 eq).

  • Add a suitable solvent (e.g., water or DMF, ~5-10 mL per mmol of aniline).

  • Add potassium carbonate (2.0 eq) and stir for 10 minutes.

  • Add carbon disulfide (1.2 eq) dropwise at room temperature.

  • Stir the mixture for 2-4 hours at room temperature or 40 °C until TLC indicates the consumption of aniline.

  • Add sodium azide (1.5 eq) to the mixture.

  • Heat the reaction to 80-100 °C and stir for 4-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous solution to pH 2-3 with a mineral acid (e.g., HCl).

  • The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent if further purification is needed.

Data Summary: Reaction Condition Optimization

The following table summarizes key parameters that can be adjusted to optimize the synthesis.

ParameterRecommended RangeRationale & Key Considerations
Solvent DMF, Water, DMSOA polar solvent is required to dissolve the azide salt and the organic intermediate. Water is a green option, while DMF often gives cleaner reactions.[2][6][7]
Base (for one-pot) K₂CO₃, Et₃NA base is essential to deprotonate the dithiocarbamic acid intermediate.[2]
Temperature 80 - 120 °CRequired for the cycloaddition step. Higher temperatures can speed up the reaction but may also increase byproduct formation.[4]
NaN₃ Equivalents 1.2 - 2.0 eqA slight to moderate excess ensures the complete conversion of the isothiocyanate intermediate.
Catalyst (Optional) Lewis Acids (e.g., ZnCl₂)For some tetrazole syntheses, a Lewis acid catalyst can activate the nitrile/isothiocyanate group and accelerate the cycloaddition, potentially allowing for lower temperatures.[6][11]
Workflow Visualization

Caption: General experimental workflow for the synthesis.

References

  • Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from alkyl and aryl amines. The Journal of Organic Chemistry, 72(10), 3969–3971.
  • Na₂S₂O₈-mediated efficient synthesis of isothiocyanates from primary amines in w
  • Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667–1674.
  • A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction.
  • A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry.
  • Reaction of primary alkyl azides with phenyl isothiocyanate.
  • Heterocycles from Acyl Isothiocyanates and Alkyl Azides.
  • Technical Support Center: Optimizing Tetrazole Synthesis
  • Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. PMC.
  • Troubleshooting low conversion rates in nitrile to tetrazole reactions. BenchChem.
  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
  • The proposed mechanism of synthesis of 5-substituted-1H-tetrazole...
  • Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives.
  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide C
  • Reactions of Carbon Disulfide with N-Nucleophiles.
  • CS2: Carbon disulfide. Chemical reactions. YouTube.

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Technical Support Center: Synthesis of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol. This guide, developed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you navigate the challenges of your synthesis.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, properties, and handling of this compound.

Q1: What is the primary and most reliable method for synthesizing this compound?

The most common and direct route is the [3+2] cycloaddition reaction between 3-fluorophenyl isothiocyanate and an azide source, typically sodium azide (NaN₃).[1][2] This one-pot synthesis is valued for its efficiency and good yields. The reaction involves the nucleophilic attack of the azide ion on the electrophilic carbon of the isothiocyanate, followed by intramolecular cyclization to form the tetrazole ring.

Caption: General synthesis pathway for the target compound.

Q2: What are the critical safety precautions for this synthesis?

This synthesis involves hazardous materials that require strict safety protocols:

  • Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed or absorbed through the skin. It is also explosive, especially upon heating or when in contact with acids or heavy metals. Reaction with acid generates highly toxic and explosive hydrazoic acid (HN₃). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

  • Isothiocyanates: Phenyl isothiocyanates are lachrymators and irritants. Avoid inhalation and skin contact.

  • Solvents: Depending on the chosen solvent (e.g., DMF, acetone), be aware of its specific flammability and toxicity risks.

Q3: Does the product exist as a thiol or a thione?

1-Aryl-1H-tetrazole-5-thiols exist in a tautomeric equilibrium between the thiol and thione forms. For most heterocyclic compounds of this nature, the thione form is generally considered more stable.[3] However, it is often referred to as a "thiol" in chemical literature and for naming purposes. The specific equilibrium can be influenced by the solvent, pH, and solid-state packing.

Q4: How should the final product be stored?

The thiol group is susceptible to oxidation, primarily forming a disulfide dimer. To ensure stability, store the purified compound:

  • Under an inert atmosphere (e.g., Argon or Nitrogen).

  • At low temperatures (e.g., ≤ 4°C).

  • Protected from light.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis and purification of this compound.

Problem 1: Low or No Product Yield

Q: My reaction has run to completion, but the yield of the desired product is significantly lower than expected. What are the likely causes and how can I fix this?

A: Low yield is a common issue that can stem from several factors related to reagents, reaction conditions, or competing side reactions.

Possible Causes & Solutions:

  • Reagent Quality:

    • Sodium Azide: May have degraded through moisture absorption. Use freshly opened, dry sodium azide for best results.

    • 3-Fluorophenyl Isothiocyanate: Can degrade over time. Verify its purity by NMR or IR spectroscopy before use. If necessary, purify by vacuum distillation.

  • Reaction Conditions:

    • Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 40-60°C) can sometimes improve the rate and yield. However, excessive heat can promote decomposition and side reactions.[2] An optimization of the reaction temperature is recommended.

    • Solvent: The choice of solvent is critical. While aprotic polar solvents like DMF are common, some protocols report high yields in aqueous systems with a base catalyst like pyridine.[1] The base can activate the azide nucleophile.

  • Side Reactions:

    • The isothiocyanate group can react with trace amounts of water, leading to the formation of 3-fluoroaniline or corresponding ureas. Ensure all glassware and solvents are anhydrous if using a non-aqueous system.

    • Thermal decomposition of the intermediate or product can occur, leading to a complex mixture of byproducts including aminotetrazoles and guanidinium salts.[2]

Troubleshooting_Yield Start Low Product Yield CheckReagents Verify Reagent Purity (NaN₃, Isothiocyanate) Start->CheckReagents CheckConditions Optimize Conditions (Temperature, Solvent) CheckReagents->CheckConditions Pure ActionReagents Use fresh, dry NaN₃. Purify isothiocyanate. CheckReagents->ActionReagents Impure? ConsiderSideReactions Investigate Side Reactions (Hydrolysis, Decomposition) CheckConditions->ConsiderSideReactions Optimal ActionConditions Screen temperatures (e.g., RT, 50°C). Test alternative solvents (e.g., DMF, aq. Pyridine). CheckConditions->ActionConditions Suboptimal? ActionSideReactions Use anhydrous conditions. Avoid excessive heat. ConsiderSideReactions->ActionSideReactions

Caption: A decision-making workflow for troubleshooting low yield.

Problem 2: Unexpected Peaks in Analytical Data (LC-MS / NMR)

Q: My LC-MS analysis shows a major peak with a mass of (2M-2), where M is the mass of my product. What is this impurity?

A: This mass signature is characteristic of the disulfide dimer : (1,1'-(3,3'-difluorodiphenyl)-1H,1'H-5,5'-disulfanediylbis(tetrazole)).

Causality & Mechanism: The thiol (-SH) group of your product is readily oxidized to form a disulfide bond (-S-S-), especially in the presence of atmospheric oxygen during workup, purification, or storage. This is a very common impurity for this class of compounds.[3]

Solutions:

  • Inert Atmosphere: Perform the reaction workup and purification under an inert atmosphere (N₂ or Ar) to minimize contact with oxygen.

  • Reducing Agents: During aqueous workup, consider adding a mild reducing agent like sodium bisulfite.

  • Purification: If the disulfide has already formed, it can sometimes be reduced back to the thiol. However, it is often easier to optimize conditions to prevent its formation in the first place.

Problem 3: Product Purification is Difficult

Q: I am struggling to isolate a pure product. It either streaks on my silica gel column or co-elutes with byproducts. What purification strategies can I try?

A: The acidic proton of the tetrazole ring and the thiol/thione group can cause streaking on silica gel. Furthermore, the polarity of the product may be very similar to certain impurities.

Alternative Purification Protocols:

  • Acid-Base Extraction:

    • Step 1: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Step 2: Extract with a mild aqueous base (e.g., 1M NaHCO₃ or dilute NaOH). Your acidic product will move to the aqueous layer as its sodium salt, leaving non-acidic impurities behind.

    • Step 3: Carefully wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Step 4: Cool the aqueous layer in an ice bath and slowly re-acidify with cold 1M HCl until the product precipitates.

    • Step 5: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. This method is highly effective for removing unreacted isothiocyanate.

  • Recrystallization:

    • This is the preferred method if a solid crude product is obtained. Screen various solvent systems. Common choices include ethanol/water, acetone/hexane, or acetonitrile.

Impurity Type Structure/Name Molecular Weight ( g/mol ) Identification & Removal Strategy
Unreacted Starting Material3-Fluorophenyl Isothiocyanate153.18ID: Signature N=C=S stretch in IR (~2100 cm⁻¹). Removal: Acid-base extraction (remains in organic layer).
Oxidation ProductDisulfide Dimer394.40ID: LC-MS peak at (2M-2). Removal: Prevent formation by working under inert atmosphere.
Hydrolysis Product3-Fluoroaniline111.12ID: Characteristic aromatic amine signals in ¹H NMR. Removal: Wash crude organic solution with dilute acid (e.g., 1M HCl).
References
  • ResearchGate. Synthesis rotation of 1-([o-, m-, p-]fluorophenyl)-1H-tetrazole-5-thiol... Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Available from: [Link]

  • PubMed. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety. Available from: [Link]

  • ResearchGate. Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Available from: [Link]

  • PubMed Central. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Available from: [Link]

  • ResearchGate. Effect of solvent and base in the reaction of phenyl isothiocyanate and sodium azide at rt. Available from: [Link]

  • PubMed. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1 H-tetrazols as novel microtubule destabilizers. Available from: [Link]

  • ResearchGate. Synthesis of thiosemicarbazide. Available from: [Link]

  • NIST WebBook. 1H-Tetrazole-5-thiol, 1-phenyl-. Available from: [Link]

  • MDPI. (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Available from: [Link]

  • Google Patents. Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds.
  • PubMed. The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1 H-Pyrazol-4-yl)-2 H-Tetrazole Reduces Blood Pressure of Spontaneously Hypertensive Rats via NO/cGMO Pathway. Available from: [Link]

  • ResearchGate. (PDF) Thiosemicarbazides: Synthesis and reactions. Available from: [Link]

  • PubMed. THE REACTION OF SODIUM AZIDE WITH FLUOROCHROMES. Available from: [Link]

  • MDPI. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available from: [Link]

  • American Chemical Society. Mechanistic investigations into the thermal reaction of aryl isothiocyanates with sodium azide. Available from: [Link]

  • PubMed Central. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Available from: [Link]

  • ResearchGate. Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Available from: [Link]

  • MDPI. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Available from: [Link]

  • NISC. Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Available from: [Link]

  • Beilstein Journals. Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology. Available from: [Link]

  • Organic Chemistry Portal. Reaction of Amide and Sodium Azide for the Synthesis of Acyl Azide, Urea, and Iminophosphorane. Available from: [Link]

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Technical Support Center: Controlling Regioselectivity in the Alkylation of 5-Substituted-1H-Tetrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective alkylation of 5-substituted-1H-tetrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of N1 and N2 functionalization of the tetrazole ring. As a Senior Application Scientist, I understand that achieving high regioselectivity in these reactions is often a critical challenge in the synthesis of novel therapeutics and functional materials.

This resource is structured to provide not just protocols, but a deeper understanding of the underlying principles that govern the regiochemical outcome of these reactions. By explaining the "why" behind the "how," this guide aims to empower you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Here, we address some of the fundamental questions that frequently arise when working with tetrazole alkylation.

Q1: What are the primary factors that control the N1 vs. N2 regioselectivity in the alkylation of 5-substituted-1H-tetrazoles?

A1: The regioselectivity of tetrazole alkylation is a delicate balance of several interconnected factors. There isn't a single "magic bullet," but rather a combination of parameters that you can tune. The key factors include:

  • The electronic nature of the 5-substituent: Electron-donating groups (EDGs) at the 5-position tend to increase the nucleophilicity of the N2 position, often favoring the formation of the 2,5-disubstituted product. Conversely, electron-withdrawing groups (EWGs) can favor N1 alkylation.

  • The nature of the electrophile (alkylating agent): The steric bulk and the reaction mechanism it promotes (SN1 vs. SN2) are critical. Less sterically demanding electrophiles that favor an SN2 mechanism can exhibit different selectivity compared to bulky electrophiles or those that proceed through a carbocation intermediate (SN1).[1][2][3]

  • Reaction conditions (solvent, base, temperature): The choice of solvent can influence the tautomeric equilibrium of the starting tetrazole.[4] The base used to deprotonate the tetrazole can also play a role through cation chelation, influencing the accessibility of the N1 and N2 positions.[5][6] Temperature can also be a deciding factor in selectivity.[7][8]

  • Catalysts: The use of acid or metal catalysts can significantly influence the regiochemical outcome. For instance, acidic conditions have been reported to favor the N2 isomer.[4]

Q2: Can you explain the underlying mechanism of tetrazolate alkylation?

A2: The alkylation of a 5-substituted-1H-tetrazole typically proceeds through a two-stage mechanism.[9] First, a base abstracts the acidic proton from the tetrazole ring, forming a tetrazolate anion. This anion is an ambident nucleophile, meaning it has two potentially reactive nitrogen atoms (N1 and N2). The second stage is the nucleophilic attack of the tetrazolate anion on the alkylating agent. The regioselectivity is determined at this stage, with the reaction pathway leading to either the N1- or N2-alkylated product.

Q3: How can I reliably determine the ratio of N1 and N2 isomers in my product mixture?

A3: The most common and reliable method for determining the regioisomeric ratio is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shifts of the protons on the substituent attached to the tetrazole ring, as well as any protons on the newly introduced alkyl group, will be different for the N1 and N2 isomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the tetrazole ring are also distinct for the two isomers.

  • ¹⁵N NMR: This is a very powerful technique for unambiguous structure determination.[10][11] The chemical shifts of the nitrogen atoms in the tetrazole ring are highly sensitive to their chemical environment, providing clear differentiation between the N1 and N2 isomers.

For complex cases or for absolute structure confirmation, single-crystal X-ray diffraction is the gold standard.

Troubleshooting Guide

Encountering unexpected results is a common part of research. This section provides a structured approach to troubleshooting common issues in tetrazole alkylation.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor Regioselectivity (Mixture of N1 and N2 isomers) 1. Suboptimal reaction conditions (solvent, base, temperature).2. Inappropriate choice of alkylating agent for the desired selectivity.3. The inherent electronic and steric properties of the 5-substituent do not strongly favor one isomer.1. Systematic Re-optimization: * Solvent Screen: Test a range of solvents with varying polarities (e.g., THF, DMF, Acetonitrile, Dioxane). * Base Screen: Evaluate different bases (e.g., NaH, K₂CO₃, Cs₂CO₃, DBU). The counter-ion of the base can influence selectivity.[5][6] * Temperature Variation: Run the reaction at different temperatures (e.g., 0 °C, room temperature, elevated temperatures). Lower temperatures can sometimes enhance selectivity.[12]2. Modify the Alkylating Agent: If possible, switch to a more or less sterically hindered alkylating agent. For example, moving from an alkyl bromide to a tosylate can alter the outcome.[13]3. Consider a Directed Approach: If direct alkylation is not selective, consider a protecting group strategy to block one of the nitrogen atoms, followed by alkylation and deprotection.
Low Reaction Yield 1. Incomplete deprotonation of the tetrazole.2. Decomposition of the alkylating agent or the product.3. Poor reactivity of the tetrazolate anion or the alkylating agent.1. Ensure Complete Deprotonation: Use a stronger base or increase the equivalents of the base. Ensure anhydrous conditions, as water can quench the base.2. Check Reagent Stability: Verify the purity and stability of your starting materials. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to air or moisture.3. Increase Reactivity: Increase the reaction temperature or concentration. The addition of a catalyst, such as a phase-transfer catalyst (e.g., TBAB), can sometimes be beneficial.[7]
Desired Isomer is the Minor Product 1. The chosen reaction conditions strongly favor the formation of the undesired regioisomer.1. Reverse the Conditions: If you are obtaining the N2 isomer as the major product, try conditions known to favor the N1 isomer, and vice versa. For example, if acidic conditions favor N2, basic conditions might favor N1. A thorough literature search for your specific class of 5-substituent is highly recommended.2. Change the Reaction Mechanism: If an SN2 reaction is giving the undesired product, try to favor an SN1 mechanism by choosing a different alkylating agent and solvent, although this can be challenging to control.[1][2]

Visualizing the Reaction Pathway

The following diagrams illustrate the key concepts in controlling the regioselectivity of tetrazole alkylation.

G cluster_0 Tautomeric Equilibrium cluster_1 Deprotonation cluster_2 Alkylation Pathways 1H_Tautomer 1H-Tautomer 2H_Tautomer 2H-Tautomer 1H_Tautomer->2H_Tautomer Tetrazole 5-Substituted-1H-Tetrazole Tetrazolate Tetrazolate Anion (Ambident Nucleophile) Tetrazole->Tetrazolate + Base Base Base N1_Product N1-Alkylated Product Tetrazolate->N1_Product Attack at N1 N2_Product N2-Alkylated Product Tetrazolate->N2_Product Attack at N2 Electrophile R-X (Electrophile)

Caption: General workflow for the alkylation of 5-substituted-1H-tetrazoles.

G Start Poor Regioselectivity Observed Solvent Screen Solvents (e.g., THF, DMF, MeCN) Start->Solvent Base Screen Bases (e.g., NaH, K2CO3, Cs2CO3) Solvent->Base Temperature Vary Temperature (e.g., 0°C, RT, 60°C) Base->Temperature Electrophile Modify Alkylating Agent (e.g., R-Br, R-OTs) Temperature->Electrophile Analysis Analyze Isomer Ratio by NMR Electrophile->Analysis Analysis->Solvent Unsuccessful Optimized Optimized Regioselectivity Analysis->Optimized Successful

Caption: A logical workflow for troubleshooting poor regioselectivity.

Experimental Protocols

These protocols are provided as a starting point and should be optimized for your specific substrate and alkylating agent.

Protocol 1: General Procedure for N2-Selective Alkylation via Diazotization of Aliphatic Amines[14][15]

This method often provides good selectivity for the N2 isomer under mild conditions.

  • Reaction Setup: To a solution of the 5-substituted-1H-tetrazole (1.0 equiv) and the aliphatic amine (1.5 equiv) in a suitable solvent (e.g., ethyl acetate, 0.2 M), add an organic nitrite reagent (e.g., tert-butyl nitrite, 1.5 equiv) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the regioisomers.

  • Analysis: Characterize the purified isomers and determine the regioisomeric ratio using NMR spectroscopy.

Protocol 2: General Procedure for N1-Selective Alkylation using Sodium Hydride in THF[5]

This protocol can favor N1-alkylation, particularly for certain substituted systems.

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF. Cool the suspension to 0 °C.

  • Tetrazole Addition: Add a solution of the 5-substituted-1H-tetrazole (1.0 equiv) in anhydrous THF dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography and determine the isomeric ratio by NMR.

References

  • Ostrovskii, V.A., & Yudintceff, M. The Mechanism of Tetrazolate Alkylation. Advances in Tetrazole Chemistry in Russia. [Link]

  • Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46, 21085-21091. [Link]

  • Koren, G., et al. Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. University of Toronto. [Link]

  • Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. ResearchGate. [Link]

  • Sharpless, K. B., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 127(20), 7330–7333. [Link]

  • Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. CoLab. [Link]

  • Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1 H -Tetrazoles via the Diazotization of Aliphatic Amines. ResearchGate. [Link]

  • Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. 960 Chemical Network. [Link]

  • El-Faham, A., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]

  • Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. Organic Chemistry Portal. [Link]

  • Bakunov, S. A., et al. (2023). Blue Light Induced N-H Functionalization of Tetrazoles with Aryldiazoacetates: Access to 1,5-disubstituted Regioisomers. ResearchGate. [Link]

  • Alam, M. M., & Keating, M. J. (2019). Alkylating reagent effects on N-1/N-2 regioselectivity. ResearchGate. [Link]

  • Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. OUCI. [Link]

  • Atabak, S., et al. (2023). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. Taylor & Francis Online. [Link]

  • Atabak, S., et al. (2023). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. ResearchGate. [Link]

  • Khrustalev, V. N., et al. (2022). 15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide-Tetrazole Equilibrium in Tetrazoloazines. PubMed. [Link]

  • Lin, H., et al. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. ResearchGate. [Link]

  • Alam, M. M., & Keating, M. J. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Lu, P., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Dong, L., et al. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

  • Gaponik, P. N., et al. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. [Link]

  • Khrustalev, V. N., et al. (2013). Long-range 1H-15N J couplings providing a method for direct studies of the structure and azide-tetrazole equilibrium in a series. Journal of Organic Chemistry, 78(13), 6591–6597. [Link]

  • Kataky, S., Sarma, B., & Thakur, A. J. (2023). Chapter 2: Copper-Catalysed Regioselective Direct Coupling of Tetrazoles with Free NH Groups and Boronic Acid Derivatives. Shodhganga. [Link]

  • Al-Soud, Y. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Beilstein Journal of Organic Chemistry, 12, 856–863. [Link]

  • Pierce, M. E., et al. (2023). A Physical Organic Approach towards Statistical Modeling of Tetrazole and Azide Decomposition. National Institutes of Health. [Link]

  • Khan, S., et al. (2022). Regio- and enantioselective formation of tetrazole-bearing quaternary stereocenters via palladium-catalyzed allylic amination. Organic Chemistry Frontiers, 9, 456-461. [Link]

  • Wencel-Delord, J., et al. (2018). Catalyst-Controlled Stereodivergent Synthesis of Atropisomeric Multiaxis Systems. Journal of the American Chemical Society, 140(20), 6331–6335. [Link]

Sources

Technical Support Center: Synthesis of 1-Aryl-1H-tetrazole-5-thiols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and derivatization of 1-aryl-1H-tetrazole-5-thiols. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile heterocyclic compounds. Here, we address common challenges and side reactions encountered during synthesis, providing troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your experimental outcomes.

Overview of the Primary Synthetic Route

The most prevalent and efficient method for synthesizing 1-aryl-1H-tetrazole-5-thiols is the [3+2] cycloaddition reaction between an aryl isothiocyanate and an azide source, typically sodium azide. This reaction proceeds via a putative arylthioacyl azide intermediate, which rapidly cyclizes to form the stable tetrazole ring. While robust, this pathway is not without potential pitfalls that can affect yield, purity, and even the structural integrity of the target molecule.

Synthesis_Workflow Aryl_NCS Aryl Isothiocyanate (Ar-N=C=S) Intermediate Thioacyl Azide Intermediate [Ar-N=C(S)-N3] Aryl_NCS->Intermediate + NaN3 (Solvent, Heat) NaN3 Sodium Azide (NaN3) NaN3->Intermediate Product 1-Aryl-1H-tetrazole-5-thiol Intermediate->Product Intramolecular Cyclization Side_Products Side Products Intermediate->Side_Products Decomposition/ Side Reactions

Caption: General workflow for the synthesis of 1-aryl-1H-tetrazole-5-thiols.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues encountered during the synthesis and subsequent handling of 1-aryl-tetrazole-5-thiols.

Q1: My reaction yield is consistently low, and TLC/LCMS analysis shows a significant amount of unreacted aryl isothiocyanate. What are the likely causes?

A1: Low conversion is a common issue often traced back to reactant quality, reaction conditions, or the presence of inhibitors.

  • Cause 1: Inactive Sodium Azide: Sodium azide is hygroscopic and its reactivity can be diminished by moisture. Furthermore, old or poorly stored NaN₃ may have a passivated surface.

    • Solution: Use freshly opened, dry sodium azide. If necessary, gently grind the NaN₃ in a mortar and pestle (with appropriate safety precautions) and dry it under high vacuum before use.

  • Cause 2: Inappropriate Solvent: The choice of solvent is critical for solubilizing the reactants and facilitating the reaction.

    • Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective. For some substrates, aqueous conditions with a phase-transfer catalyst or a base like pyridine can be highly efficient.[1] If using DMF, ensure it is anhydrous, as water can react with the isothiocyanate.

  • Cause 3: Insufficient Temperature or Reaction Time: The activation energy for the cycloaddition can be significant, especially for electron-deficient aryl isothiocyanates.

    • Solution: Most syntheses require heating, often in the range of 80-120 °C.[2] Monitor the reaction by TLC or LCMS to determine the optimal reaction time. An initial time-course study (e.g., sampling at 2, 6, 12, and 24 hours) is recommended for a new substrate.

ParameterRecommendationRationale
Sodium Azide Use 1.2-1.5 equivalents, freshly dried.Ensures complete consumption of the limiting reagent (isothiocyanate).
Solvent Anhydrous DMF or DMSO.Good solubility for reactants and facilitates the polar transition state.
Temperature 100-120 °CProvides sufficient energy for cycloaddition without promoting decomposition.
Catalyst Optional: Lewis acids (e.g., ZnCl₂) or NH₄ClCan activate the isothiocyanate or nitrile (if starting from thiocyanate), potentially lowering the required temperature.[3]
Q2: My mass spectrum shows a peak corresponding to the loss of sulfur (M-32) or the complete molecule (desulfurization). Why is this happening?

A2: The thiol group in the product is susceptible to elimination under certain conditions, a process known as desulfurization. This can occur via reductive, oxidative, or thermal pathways.

  • Reductive Desulfurization: This is often caused by impurities or reagents used during workup. For instance, using strong reducing agents or certain metals can cleave the C-S bond.

    • Prevention: Avoid harsh reducing conditions. If purification requires chromatography, be aware that some silica gel grades can be slightly acidic and, in combination with certain solvents, may promote degradation. Neutralizing the silica gel with a base (e.g., triethylamine in the eluent) can mitigate this. Molybdenum-based reagents are also known to mediate desulfurization.[4][5]

  • Thermal Desulfurization: 1-Aryl-tetrazole-5-thiols can be thermally labile. Excessive heating during the reaction, workup (e.g., distillation), or storage can lead to the extrusion of elemental sulfur.[1]

    • Prevention: Maintain the lowest effective reaction temperature. Use rotary evaporation at moderate temperatures (< 50 °C) to remove solvents. For long-term storage, keep the compound in a cool, dark place.

  • Oxidative Desulfurization: While less common under standard synthesis conditions, strong oxidants can lead to the formation of disulfides, followed by further degradation.

    • Prevention: Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) if your substrate is particularly sensitive to oxidation.

Q3: I am trying to perform an S-alkylation on my product, but my NMR shows a complex mixture of isomers. How do I control the regioselectivity?

A3: This is one of the most critical challenges when working with 1-aryl-tetrazole-5-thiols. The issue arises from the molecule's ability to exist in different tautomeric forms, creating multiple nucleophilic sites. The negative charge of the conjugate base is delocalized across the sulfur and nitrogen atoms.[6]

Tautomerism_Alkylation Thione Thione Tautomer (1-Aryl-1,4-dihydro-5H- tetrazole-5-thione) N-H Thiol Thiol Tautomer (1-Aryl-1H-tetrazole-5-thiol) S-H Thione->Thiol Tautomerism Anion {Ambident Anion|{S⁻ | N2⁻ | N4⁻}} Thiol->Anion + Base - HB⁺ S_Product S-Alkylated Product Anion->S_Product + R-X (Soft Electrophile, Polar Aprotic Solvent) N2_Product N2-Alkylated Product Anion->N2_Product + R-X (Hard Electrophile, Polar Protic Solvent) N4_Product N4-Alkylated Product Anion->N4_Product

Caption: Thiol-thione tautomerism and competing sites of alkylation.

Controlling Regioselectivity (HSAB Theory in Practice):

The outcome of the alkylation is governed by the Hard and Soft Acids and Bases (HSAB) principle. The sulfur atom is a soft nucleophile, while the nitrogen atoms are harder nucleophiles.

  • For Selective S-Alkylation (Thioether Formation):

    • Electrophile: Use soft electrophiles like alkyl iodides, bromides, or benzyl halides.

    • Base & Solvent: Use a mild base (e.g., K₂CO₃, Et₃N) in a polar aprotic solvent (e.g., acetone, acetonitrile, DMF). These conditions favor the thermodynamically controlled reaction at the most nucleophilic site, which is typically the soft sulfur atom.[1][6]

  • For N-Alkylation:

    • Electrophile: Use hard electrophiles such as dimethyl sulfate, methyl tosylate, or reactions involving diazotization of amines.[7]

    • Base & Solvent: Stronger bases (e.g., NaH, NaOH) in polar protic solvents can favor alkylation at the nitrogen atoms. However, achieving high selectivity for a specific nitrogen (N2 vs. N4) is often challenging and substrate-dependent.

Q4: My reaction turns black, and I observe vigorous gas evolution, especially when I overheat it. What is causing this decomposition?

A4: Tetrazoles are high-energy nitrogen-rich heterocycles. Thermal or photochemical stress can induce fragmentation of the ring. The primary decomposition pathway for 1-substituted tetrazole-5-thiones involves the extrusion of molecular nitrogen (N₂) and elemental sulfur.[8]

  • Mechanism: Upon heating, the tetrazole ring can undergo cycloreversion, losing a stable N₂ molecule. The remaining fragment can then lose a sulfur atom to form a highly reactive carbodiimide intermediate (Ar-N=C=N-R'). This intermediate can polymerize or react with other species in the mixture, leading to the formation of black, tarry byproducts.

  • Prevention:

    • Strict Temperature Control: As established in Q1 and Q2, avoid exceeding the optimal reaction temperature. Use an oil bath with a contact thermometer for precise control.

    • Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can help prevent side reactions initiated by atmospheric oxygen at high temperatures.

    • Degas Solvents: If the decomposition is particularly problematic, using degassed solvents can remove dissolved oxygen.

Experimental Protocols

Protocol 1: Standard Synthesis of 1-Phenyl-1H-tetrazole-5-thiol

This protocol is a representative example for the synthesis of a 1-aryl-tetrazole-5-thiol.

  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenyl isothiocyanate (5.0 g, 37.0 mmol, 1.0 eq).

  • Solvent and Reagent Addition: Add 40 mL of anhydrous DMF. To this solution, add sodium azide (2.89 g, 44.4 mmol, 1.2 eq) portion-wise. Safety Note: Sodium azide is highly toxic. Handle with extreme care in a fume hood.

  • Reaction: Heat the mixture to 110 °C and stir for 12 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Acidification: Acidify the aqueous mixture to pH 2-3 by the slow addition of 2M HCl. A white precipitate will form.

  • Isolation: Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from ethanol/water to yield 1-phenyl-1H-tetrazole-5-thiol as a white crystalline solid.

Protocol 2: Regioselective S-Alkylation of 1-Phenyl-1H-tetrazole-5-thiol

This protocol demonstrates the selective formation of a thioether derivative.

  • Reactant Setup: To a solution of 1-phenyl-1H-tetrazole-5-thiol (1.0 g, 5.6 mmol, 1.0 eq) in 20 mL of acetone, add potassium carbonate (1.16 g, 8.4 mmol, 1.5 eq).

  • Electrophile Addition: Stir the suspension at room temperature for 30 minutes. Then, add methyl iodide (0.42 mL, 6.7 mmol, 1.2 eq) dropwise.

  • Reaction: Stir the reaction at room temperature for 4 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Filter off the potassium carbonate and wash the solid with acetone. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 5-(methylthio)-1-phenyl-1H-tetrazole as the primary product.

References

  • Han, S. Y., et al. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Bulletin of the Korean Chemical Society, 33(1), 55-60. [Link]

  • IJRAR. (2019). A Facile and Efficient Route for Synthesis of 5-Aryl-Thio-1H-Tetrazole Derivatives from Thiocyanates under Sulfamic Acid Promote. International Journal of Research and Analytical Reviews, 6(1). [Link]

  • Han, S. Y., et al. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones. ResearchGate. [Link]

  • Zheng, C., et al. (2019). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Scientific Reports, 9(1). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]

  • Bekhradnia, A. (2015). 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles and Their Derivatives. ResearchGate. [Link]

  • Chermahini, A. N., & Teimouri, A. (2011). Theoretical studies on tautomerism of tetrazole 5-thion. Structural Chemistry, 22(3), 525-534. [Link]

  • Li, Z., et al. (2024). Desulfurization of Thiols for Nucleophilic Substitution. ChemRxiv. [Link]

  • Klapötke, T. M., & Stierstorfer, J. (2009). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 14(11), 4615-4659. [Link]

  • Askerov, R. K., et al. (2021). 1,4-Dihydro-5H-Tetrazole-5-Thione with Cadmium Chloride: Synthesis and Molecular and Crystal Structures. Russian Journal of Coordination Chemistry, 47(11), 814-820. [Link]

  • Dénès, F., & Beauchemin, A. M. (2021). Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(17), 12452-12459. [Link]

  • ResearchGate. (n.d.). Tautomeric forms of tetrazole. [Link]

  • Powers, D. C., & Ritter, T. (2018). Copper-Mediated Nucleophilic Desulfurization of Thiols. ChemRxiv. [Link]

  • Askerov, R. K., et al. (2022). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Journal of Molecular Structure, 1250, 131751. [Link]

  • Wang, Z., Kuninobu, Y., & Kanai, M. (2014). Molybdenum-Mediated Desulfurization of Thiols and Disulfides. Synlett, 25(13), 1869-1872. [Link]

  • Neochoritis, C. G., et al. (2017). Concise Synthesis of Tetrazole Macrocycle. Organic Letters, 19(11), 2953-2956. [Link]

  • Liu, K., et al. (2013). Tetrazolium Compounds: Synthesis and Applications in Medicine. Mini-Reviews in Medicinal Chemistry, 13(11), 1569-1582. [Link]

  • Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(4), 1970-2042. [Link]

  • Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(4), 1970-2042. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2023). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances, 13(1), 1-10. [Link]

  • Mlostoń, G., et al. (2020). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones. Beilstein Journal of Organic Chemistry, 16, 2226-2236. [Link]

  • Wang, Z., Kuninobu, Y., & Kanai, M. (2014). Desulfurization of Several Thiophenols, Alkanethiols, and Disulfides. ResearchGate. [Link]

  • Ashenhurst, J. (2023). Thiols and Thioethers. Master Organic Chemistry. [Link]

  • Belskaya, N. P., et al. (2023). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 28(1), 384. [Link]

Sources

improving yield and purity of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is intended for researchers, chemists, and drug development professionals actively engaged in the synthesis of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your synthetic route for both yield and purity.

Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis of this compound. The primary synthetic route involves the [4+1] cycloaddition of an azide to an isothiocyanate.

Issue 1: Low or No Product Yield

A suboptimal yield is the most frequent issue. The causes can range from reagent quality to reaction conditions. Let's diagnose the potential sources.

  • Sodium Azide (NaN₃) Inactivity: Sodium azide is hygroscopic and can degrade over time, especially with improper storage. Moisture contamination will significantly reduce its nucleophilicity.

  • Isothiocyanate Impurity: The purity of the starting 1-fluoro-3-isothiocyanatobenzene is critical. Contaminants can lead to significant side reactions.

  • Incorrect Stoichiometry: An improper molar ratio of azide to isothiocyanate can lead to incomplete conversion of the limiting reagent. A slight excess of sodium azide is often used to drive the reaction to completion.

  • Suboptimal Temperature: The cycloaddition reaction requires a specific temperature range to proceed efficiently. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, it can lead to the decomposition of the azide and the tetrazole product, as well as the formation of unwanted byproducts.

  • Insufficient Reaction Time: Like many organic reactions, this cycloaddition requires sufficient time for completion. Prematurely quenching the reaction is a common cause of low yield.

  • Poor Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and mediating the reaction. Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally preferred.

Below is a systematic workflow to diagnose and resolve issues related to low product yield.

G start Low Yield Observed reagent_check Step 1: Verify Reagent Quality & Stoichiometry start->reagent_check cond_check Step 2: Optimize Reaction Conditions reagent_check->cond_check If reagents are pure sub1 Use fresh, dry NaN₃ Verify Isothiocyanate purity (NMR/GC-MS) Use 1.1-1.2 eq. NaN₃ reagent_check->sub1 workup_check Step 3: Evaluate Work-up & Isolation cond_check->workup_check If conditions are optimal sub2 Screen temperatures (e.g., 70-90 °C) Increase reaction time (monitor by TLC/LC-MS) Ensure anhydrous solvent (DMF/DMSO) cond_check->sub2 success Yield Improved workup_check->success If isolation is efficient sub3 Ensure complete acidification for precipitation Check for product loss in aqueous layer Optimize recrystallization solvent workup_check->sub3

Caption: Troubleshooting workflow for low yield.

Issue 2: Product Purity is Below Expectation

High purity is essential for downstream applications. Impurities often co-precipitate with the desired product.

  • Hydrolysis of Isothiocyanate: The isothiocyanate starting material can hydrolyze in the presence of water to form the corresponding amine (3-fluoroaniline), which can then react to form urea-type byproducts.

  • Formation of Isomeric Biproducts: While the 1-substituted tetrazole is the major product, trace amounts of the 2-substituted isomer can sometimes form.

  • Unreacted Starting Materials: Incomplete reactions will leave residual 1-fluoro-3-isothiocyanatobenzene, which can be difficult to remove.

  • Incorrect pH during Work-up: The this compound product is acidic due to the thiol proton. It is soluble in basic aqueous solutions as its thiolate salt and precipitates out upon acidification. If the pH is not lowered sufficiently (typically to pH 2-3), a significant portion of the product will remain dissolved in the aqueous phase, leading to both low yield and poor purity of the collected solid.

  • Suboptimal Recrystallization: Using an inappropriate solvent system for recrystallization can lead to co-crystallization of impurities or poor recovery of the final product.

Solvent SystemObservationSuitability
Ethanol/WaterGood solubility in hot ethanol; precipitates upon addition of cold water.Excellent
Isopropanol (IPA)Moderate solubility when hot, low solubility when cold.Good
AcetonitrileHigh solubility even at room temperature.Poor
TolueneVery low solubility.Poor

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the formation of the tetrazole ring?

The reaction is a classic example of a Huisgen 1,3-dipolar cycloaddition. The azide ion (N₃⁻) acts as the 1,3-dipole, and the carbon-nitrogen double bond of the isothiocyanate (-N=C=S) acts as the dipolarophile. The reaction proceeds through a concerted mechanism to form a five-membered heterocyclic ring.

Q2: What are the critical safety precautions when working with sodium azide?

Sodium azide (NaN₃) is acutely toxic and can be fatal if swallowed or absorbed through the skin. It also reacts with heavy metals (like lead and copper) to form highly explosive metal azides.

  • ALWAYS work in a well-ventilated fume hood.

  • ALWAYS wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • NEVER use metal spatulas to handle sodium azide. Use ceramic or plastic spatulas.

  • AVOID contact with acids, which can liberate highly toxic and explosive hydrazoic acid (HN₃) gas.

  • Quench all residual azide before disposal according to your institution's safety protocols.

Q3: Which analytical techniques are recommended for quality control?

  • Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress in real-time.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for determining final product purity with high accuracy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the chemical structure and identifying impurities. The presence of a single fluorine resonance confirms the regiochemistry.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example and may require optimization based on your specific lab conditions and reagent purity.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous Dimethylformamide (DMF) (10 mL).

  • Reagent Addition: Add sodium azide (1.1 g, 16.9 mmol, 1.2 eq.) to the DMF. Stir the suspension.

  • Reactant Addition: Slowly add 1-fluoro-3-isothiocyanatobenzene (2.0 g, 14.1 mmol, 1.0 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to 80-85 °C and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate).

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Work-up (Precipitation): Pour the reaction mixture into a beaker containing ice-cold water (50 mL).

  • Acidification: While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 2. A white precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (3 x 20 mL) to remove any residual DMF and salts.

  • Drying: Dry the crude product in a vacuum oven at 40-50 °C to a constant weight.

Protocol 2: Recrystallization for Purification
  • Dissolution: Place the crude, dried product into an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: To the hot, clear solution, add cold deionized water dropwise until the solution becomes persistently cloudy (the cloud point).

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

References

Due to the nature of the search, direct links to paywalled scientific articles are not provided. Instead, links are directed to the journal or patent office landing page where the user can find the article via the provided citation details.

Technical Support Center: Scale-Up Synthesis of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this important heterocyclic compound. As a molecule of interest in medicinal chemistry, often serving as a bioisostere for carboxylic acids, its robust and safe synthesis at scale is paramount.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles and field-proven experience.

I. Overview of the Synthetic Pathway

The most direct and widely adopted method for synthesizing 1-aryl-1H-tetrazole-5-thiols is the [3+2] cycloaddition reaction between an aryl isothiocyanate and an azide source, typically sodium azide.[3][4] This reaction is attractive for its atom economy and straightforward approach.

The overall transformation is as follows: 3-fluorophenyl isothiocyanate reacts with sodium azide in a suitable solvent to form the sodium salt of the tetrazole-5-thiol, which is then protonated during acidic workup to yield the final product.

Reaction_Scheme A 3-Fluorophenyl Isothiocyanate C 1-(3-fluorophenyl)-1H-tetrazole-5-thiolate (Sodium Salt) A->C + B Sodium Azide (NaN3) B->C D This compound C->D Protonation Solvent Solvent (e.g., Water, DMF) Solvent->C Reaction Medium Acid Acidic Workup (e.g., HCl) Acid->D

Caption: General synthesis of this compound.

II. Troubleshooting Guide: From Lab Bench to Reactor

This section addresses common issues encountered during the synthesis and scale-up of this compound in a practical question-and-answer format.

A. Starting Material and Reaction Initiation

Question: My reaction shows low or stalled conversion of the 3-fluorophenyl isothiocyanate starting material. What are the likely causes and solutions?

  • Answer: This is a common issue that can typically be traced back to a few key parameters.

    • Cause 1: Purity of Isothiocyanate: The starting isothiocyanate can degrade over time, especially if exposed to moisture, forming the corresponding amine. This amine will not participate in the desired reaction.

      • Solution: Always verify the purity of the 3-fluorophenyl isothiocyanate by GC or NMR before use. A fresh or newly distilled batch is recommended for scale-up.

    • Cause 2: Inadequate Mixing/Mass Transfer: On a larger scale, this reaction is often heterogeneous (solid NaN3 in a liquid). If agitation is poor, the sodium azide will not be sufficiently dispersed, leading to a low effective concentration and slow reaction rate.

      • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine or anchor stirrer) capable of suspending the solid reagents effectively. Baffles within the reactor can also improve mixing and prevent vortexing.

    • Cause 3: Incorrect Solvent or Temperature: The choice of solvent and reaction temperature is critical for both solubility and reaction kinetics.

      • Solution: While water is a green and often effective solvent, organic solvents like DMF or DMAc can improve the solubility of the organic starting material.[3] The reaction typically requires heating to proceed at a reasonable rate (e.g., 80-100 °C). A systematic temperature optimization study should be performed at the lab scale to find the sweet spot between reaction rate and impurity formation.

B. Cyclization and Safety Management

Question: I am concerned about the safety of using sodium azide at scale, particularly the formation of hydrazoic acid (HN3). How can I mitigate these risks?

  • Answer: This is the most critical safety consideration for this synthesis. Hydrazoic acid is highly toxic, volatile, and explosively unstable.[5][6] Its formation must be rigorously prevented.

    • Cause: Acidic Conditions: The protonation of sodium azide by any acidic species will generate HN3. This includes adventitious moisture in some organic solvents reacting with Lewis acidic catalysts or impurities.

      • Solution 1: Strict pH Control: The reaction must be maintained under basic or neutral conditions at all times.[5] Using water as a solvent naturally buffers the system to some extent. In organic solvents, adding a non-nucleophilic base or a buffer like triethylamine hydrochloride can be an effective control measure.[5]

      • Solution 2: Avoid Incompatible Materials: Never use metal spatulas (especially copper or lead) or equipment with brass fittings, as these can form highly shock-sensitive heavy metal azides.[7] Ensure reactors are glass-lined or made of compatible stainless steel.

      • Solution 3: Engineered Controls: Conduct the reaction in a well-ventilated area, ideally within a contained system (e.g., a bunker for very large scales).[5] The reactor headspace should be purged with an inert gas like nitrogen to prevent the accumulation of any potential HN3 vapors.[6]

    • Cause: Thermal Decomposition: Sodium azide can decompose violently if heated above 275 °C.[7] While typical reaction temperatures are much lower, localized overheating during a poorly controlled exotherm is a potential risk.

      • Solution: Use a reactor with a high-efficiency cooling jacket. Add reagents, particularly the isothiocyanate, in a controlled manner to manage the reaction exotherm. Continuous monitoring with multiple temperature probes is essential.

Troubleshooting_Tree cluster_SM Starting Materials cluster_Reaction Reaction Conditions cluster_Workup Workup & Isolation Start Problem: Low Yield / Purity Check_SM Check Starting Material (SM) Purity Start->Check_SM Investigate Check_Reaction Check Reaction Parameters Start->Check_Reaction Investigate Check_Workup Check Workup Procedure Start->Check_Workup Investigate SM_Impure SM Impure? Check_SM->SM_Impure Temp_Mixing Temp / Mixing Correct? Check_Reaction->Temp_Mixing pH_Control pH during acid. controlled? Check_Workup->pH_Control SM_Impure->Check_Reaction No Action_Purify_SM Solution: Purify or Replace SM SM_Impure->Action_Purify_SM Yes Safety_Check Safety Issue? (e.g., HN3 formation) Temp_Mixing->Safety_Check Yes Action_Optimize Solution: Adjust Temp/Agitation Temp_Mixing->Action_Optimize No Safety_Check->Check_Workup No Action_Safety Solution: Strict pH Control, Inert Atmosphere Safety_Check->Action_Safety Yes Purification_Issue Recrystallization Ineffective? pH_Control->Purification_Issue Yes Action_pH Solution: Slow, cooled addition of acid pH_Control->Action_pH No Action_Recrystal Solution: Screen for new solvent system Purification_Issue->Action_Recrystal Yes

Caption: A decision tree for troubleshooting common synthesis issues.

C. Work-up and Purification

Question: During the acidic workup to precipitate the product, I'm getting an oil or a very fine, difficult-to-filter solid. How can I improve the isolation?

  • Answer: The physical form of the product upon precipitation is highly dependent on the conditions of the workup.

    • Cause 1: Rapid pH Change / Temperature Shock: Adding acid too quickly to the hot reaction mixture can cause the product to "oil out" rather than crystallize. This is due to rapid supersaturation and lack of ordered crystal growth.

      • Solution: Cool the reaction mixture to a controlled temperature (e.g., 20-25 °C or lower) before beginning the acidification. Add the acid slowly and subsurface, if possible, while monitoring the pH. Maintain good agitation to prevent localized pH hotspots. Seeding with a small amount of pure product can promote crystallization.

    • Cause 2: Impurities: The presence of soluble impurities can inhibit crystallization and lead to the formation of oils or amorphous solids.

      • Solution: Perform a pre-extraction of the basic reaction mixture with a non-polar solvent (e.g., heptane or toluene) to remove any unreacted isothiocyanate or non-polar byproducts before acidification.

    • Cause 3: Incorrect Final pH: The product is amphoteric. If the pH is too low, the tetrazole ring can be protonated, increasing solubility.

      • Solution: Target a final pH where the product has minimal solubility. This is typically in the range of pH 2-3. A laboratory study to determine the optimal pH for precipitation is highly recommended.

Question: The purity of my isolated product is consistently low, even after washing. What are the best strategies for purification at scale?

  • Answer: Achieving high purity is essential for pharmaceutical applications.

    • Cause: Co-precipitation: Impurities with similar solubility profiles can co-precipitate with the product during the initial isolation.

      • Solution: Recrystallization: This is the most powerful method for purification. A solvent screen should be conducted to find a suitable system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for this type of molecule include ethanol, isopropanol, acetonitrile, or mixtures with water.

      • Solution: Slurry Wash: Before a full recrystallization, washing the crude solid as a slurry in a solvent that dissolves the impurities but not the product can be very effective. For example, a slurry wash in methyl tert-butyl ether (MTBE) or ethyl acetate could remove less polar impurities.

III. Frequently Asked Questions (FAQs)

  • What are the key process parameters to monitor during scale-up?

    • Temperature (reagent addition, reaction, and cool-down), pressure (in a closed reactor), pH (during workup), and agitator speed/power draw are critical. Real-time monitoring of these parameters is essential for safety, consistency, and reproducibility.

  • How do I safely quench unreacted sodium azide in the waste stream?

    • Residual azide in the aqueous waste stream must be destroyed before disposal. A common and effective method is the slow addition of sodium nitrite (NaNO2) under acidic conditions (e.g., with sulfuric or acetic acid), which converts the azide to nitrogen gas.[8] This process is also exothermic and generates gas, so it must be done with care in a well-ventilated area.

  • What analytical methods are best for in-process control (IPC) and final product release?

    • HPLC: The primary tool for monitoring the disappearance of starting material and the formation of the product. It is also the gold standard for determining the purity of the final product.

    • ¹H and ¹⁹F NMR: Essential for structural confirmation of the final product. ¹⁹F NMR is particularly useful for confirming the presence and purity related to the fluorophenyl group.

    • LC-MS: Useful for identifying unknown impurities generated during the reaction.

  • Can Phase Transfer Catalysis (PTC) be used to improve this reaction?

    • Yes, PTC can be an effective strategy, particularly if a solid-liquid or liquid-liquid two-phase system is used.[9] Catalysts like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the azide anion into an organic phase to react with the isothiocyanate, potentially allowing for lower reaction temperatures and faster rates.[9]

IV. Experimental Protocols

A. Laboratory Scale Protocol (Illustrative)
  • Safety Precaution: This reaction must be performed in a well-ventilated fume hood. All handling of sodium azide should be done with appropriate personal protective equipment (PPE). Avoid contact with acids and heavy metals.

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add sodium azide (4.2 g, 65 mmol, 1.3 equiv).

  • Add deionized water (100 mL) and stir to dissolve.

  • Add 3-fluorophenyl isothiocyanate (7.65 g, 50 mmol, 1.0 equiv) to the solution.

  • Heat the reaction mixture to 90-95 °C and maintain for 8-12 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1%).

  • Cool the reaction mixture to room temperature (20-25 °C).

  • Optional: Wash the basic solution with toluene (2 x 50 mL) to remove non-polar impurities.

  • Place the flask in an ice-water bath and slowly add 6M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is ~2.

  • A white precipitate will form. Continue stirring in the ice bath for 1 hour to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash the filter cake with cold deionized water (3 x 30 mL), and then with cold heptane (2 x 30 mL).

  • Dry the solid in a vacuum oven at 50 °C to a constant weight to yield this compound.

B. Key Considerations for Scale-Up Protocol

Scale_Up_Workflow cluster_Lab cluster_Kilo cluster_Production Lab 1. Lab-Scale Process Development (0.1 - 1 kg) Kilo 2. Kilo-Lab / Pilot Plant Process Verification (1 - 25 kg) Lab->Kilo Technology Transfer Production 3. Commercial Production (>25 kg) Kilo->Production Scale-Up & Validation L1 Route Scouting Parameter Optimization (Temp, Conc, Solvent) L2 Impurity Profiling Analytical Method Dev. K1 Heat Transfer / Exotherm Management K2 Mixing & Agitation Studies K3 Material Handling & Charging Procedures P1 Process Automation (DCS Control) P2 Waste Stream Management & Safety Protocols P3 Supply Chain & Regulatory Compliance

Caption: Logical workflow for scaling the synthesis process.

  • Reagent Charging: Instead of adding all at once, the 3-fluorophenyl isothiocyanate should be added via a dosing pump over a period of 1-2 hours to the heated solution of sodium azide. This allows for better control of the reaction exotherm.

  • Temperature Control: A jacketed reactor with a reliable heating/cooling circulator is mandatory. The jacket temperature should be used to control the internal batch temperature precisely.

  • Agitation: The agitator speed should be set to ensure efficient mixing and suspension of solids without excessive splashing or gas incorporation. A power number (Np) calculation can help translate effective lab-scale mixing to the plant scale.

  • Work-up: The acidification must be done with extreme care. The acid should be added subsurface via a dip tube to avoid localized pH gradients at the surface. The batch must be well-agitated and cooled throughout the addition.

  • Isolation: For large quantities, a centrifuge is preferred over vacuum filtration for more efficient de-liquoring of the product cake. The washing procedure should be optimized to use minimal solvent while effectively removing impurities.

V. References

  • Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. (n.d.). PubMed Central. [Link]

  • Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures. (2004). CHIMIA. [Link]

  • Tetrazoles: XLI. Alkylation of 1-aryltetrazol-5-ones. (2000). ResearchGate. [Link]

  • Synthesis of 1-substituted tetrazole-5-thiones from organic isothiocyanates in water. (2012). Bulletin of the Korean Chemical Society. [Link]

  • Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and eco-friendly catalyst. (2011). Royal Society of Chemistry. [Link]

  • Synthesis rotation of 1-([o-, m-, p-]fluorophenyl)-1H-tetrazole-5-thiol... (n.d.). ResearchGate. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry. [Link]

  • Synthesis of tetrazole derivatives. (n.d.). ResearchGate. [Link]

  • Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. (2010). Angewandte Chemie. [Link]

  • How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. (2022). ACS Publications. [Link]

  • Tetrazoles via Multicomponent Reactions. (2014). PubMed Central. [Link]

  • Safe Handling of Sodium Azide (SAZ). (n.d.). Princeton University Environmental Health & Safety. [Link]

  • Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (2022). Bentham Science. [Link]

  • Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. (2012). ResearchGate. [Link]

  • A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. (2012). ResearchGate. [Link]

  • Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). (2019). ResearchGate. [Link]

Sources

Validation & Comparative

comparing biological activity of fluorinated vs non-fluorinated tetrazole thiols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Tetrazole Thiols

For drug discovery professionals, the strategic modification of a lead compound is a critical step in optimizing its therapeutic potential. Among the various chemical tools available, the introduction of fluorine is a uniquely powerful strategy for fine-tuning a molecule's physicochemical and pharmacokinetic properties. This guide provides a comprehensive comparison of the biological activities of fluorinated and non-fluorinated tetrazole thiols, a class of compounds rich in medicinal applications. We will delve into the fundamental principles of how fluorine substitution alters molecular behavior and provide practical, data-driven examples and detailed experimental protocols to support researchers in their work.

Chapter 1: The Physicochemical Transformation: Why Fluorine Matters

The substitution of a hydrogen atom with fluorine, while seemingly minor due to their comparable sizes (van der Waals radii of 1.20 Å for H vs. 1.47 Å for F), precipitates a cascade of significant changes in a molecule's electronic and physical nature.[1][2] These alterations are the root cause of the observed differences in biological activity.

Modulation of Acidity (pKa)

Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect can significantly alter the acidity of nearby functional groups.[1][3] In the case of a 1-substituted-1H-tetrazole-5-thiol, the N-H proton of the tetrazole ring is acidic. Introducing a fluorine atom to the substituent can lower the pKa, making the compound more acidic.

This change in acidity has profound implications for drug behavior. A lower pKa can influence a compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with the target protein's active site.[4][5]

Impact on Lipophilicity (LogP)

Lipophilicity, the measure of a compound's ability to dissolve in fats or lipids, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. Fluorination generally increases lipophilicity, which can enhance a compound's ability to cross cellular membranes and reach its site of action.[6][7] However, the effect is highly context-dependent and can be influenced by the molecule's overall structure and the position of the fluorine atom.[8][9] This modulation of lipophilicity is a key strategy for improving a drug's bioavailability.[5]

Enhancement of Metabolic Stability

One of the most celebrated roles of fluorine in drug design is its ability to enhance metabolic stability.[1][10] The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~116 kcal/mol) than a carbon-hydrogen (C-H) bond (~99 kcal/mol).[1] This makes the C-F bond resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family, which is responsible for the majority of drug metabolism.[11] By strategically placing a fluorine atom at a metabolically vulnerable position on the molecule, chemists can block oxidative metabolism, thereby increasing the drug's half-life and duration of action.[1][12][13]

Altered Binding Affinity

Fluorine can also directly participate in or influence interactions with a biological target.[1] It can form favorable electrostatic interactions or even weak hydrogen bonds with amino acid residues in a protein's binding pocket. Furthermore, by altering the electronic distribution of the entire molecule, fluorine can strengthen other key binding interactions, leading to increased potency and selectivity.[7]

Table 1: Comparative Physicochemical Properties of Hypothetical Tetrazole Thiols

PropertyNon-Fluorinated Analog (Compound A)Fluorinated Analog (Compound B)Rationale for Change
Structure 1-(phenylmethyl)-1H-tetrazole-5-thiol1-(4-fluorophenylmethyl)-1H-tetrazole-5-thiolIntroduction of a fluorine atom on the phenyl ring.
pKa ~4.9~4.5The electron-withdrawing fluorine atom stabilizes the conjugate base, increasing acidity.[1][4]
LogP 1.82.2Fluorine substitution typically increases lipophilicity, enhancing partitioning into nonpolar environments.[7][8]
Metabolic Stability ModerateHighThe C-F bond at the para-position blocks potential aromatic oxidation by CYP enzymes.[4][10]

Chapter 2: Biological Activity Showdown: In Vitro Evidence and Protocols

The physicochemical changes described above directly translate into tangible differences in biological performance. Here, we present comparative data for antibacterial and anticancer activity, along with the detailed protocols required to generate such data.

Case Study: Antibacterial Activity against Staphylococcus aureus

Tetrazole derivatives have shown significant promise as antimicrobial agents.[14][15][16][17] Fluorination can enhance this activity by improving cell penetration and target binding.

Table 2: Minimum Inhibitory Concentration (MIC) against S. aureus

CompoundDescriptionMIC (µg/mL)
Compound A Non-Fluorinated Analog16
Compound B Fluorinated Analog4
Ciprofloxacin Standard Antibiotic Control0.5

The data illustrates that the fluorinated analog (Compound B) is significantly more potent than its non-fluorinated counterpart, likely due to enhanced membrane permeability and potentially stronger interactions with a bacterial target enzyme like DNA gyrase.[18]

This protocol is a standard method for assessing the in vitro antibacterial activity of a compound.[19][20][21]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture (S. aureus, ATCC 29213) adjusted to 0.5 McFarland standard

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Ciprofloxacin)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Reagents: Prepare a stock solution of the test compounds in DMSO. Create serial two-fold dilutions of the compounds in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[21]

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing the compound dilutions. This brings the total volume to 100 µL.

  • Controls:

    • Growth Control: 50 µL MHB + 50 µL bacterial suspension (no compound).

    • Sterility Control: 100 µL MHB (no bacteria, no compound).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[19][22]

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.[23]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of test compounds in 96-well plate D Inoculate wells with diluted bacteria A->D B Adjust bacterial culture to 0.5 McFarland (approx. 1.5x10^8 CFU/mL) C Dilute bacterial suspension to 5x10^5 CFU/mL B->C C->D E Incubate plate at 37°C for 18-24 hours D->E F Visually inspect for turbidity or read OD at 600nm E->F G Determine lowest concentration with no visible growth (MIC) F->G MTT_Principle cluster_cell Living Cell Mitochondria Mitochondria Enzyme Mitochondrial Dehydrogenases Formazan Purple Formazan (insoluble crystals) Enzyme->Formazan MTT Yellow MTT (soluble) MTT->Enzyme Reduction Solubilized Purple Solution Formazan->Solubilized Measure Measure Absorbance at 570 nm Solubilized->Measure DMSO Solubilizing Agent (e.g., DMSO) DMSO->Solubilized Dissolves

Caption: Principle of the MTT Cell Viability Assay.

Chapter 3: Rational Design: Connecting Chemistry to Biology

The superior performance of the fluorinated tetrazole thiol in our case studies is not accidental; it is a direct consequence of the strategic physicochemical modifications imparted by the fluorine atom.

The enhanced antibacterial activity can be attributed to a combination of factors. Increased lipophilicity allows Compound B to more readily penetrate the bacterial cell wall and membrane. Once inside, the altered electronic properties may lead to a stronger binding affinity for its intracellular target, inhibiting a crucial bacterial process more effectively than its non-fluorinated counterpart.

Similarly, in the anticancer context, improved metabolic stability means that more of the active compound can reach the tumor cells over a longer period. The increased lipophilicity aids its passage into the cancer cells. The sum of these effects—better delivery and a longer-lasting presence—results in greater cytotoxicity and a more potent anticancer effect.

Binding_Interaction cluster_protein Enzyme Active Site cluster_drug Drug Molecule MetabolismSite Metabolic Site (e.g., Hydroxylation) HydrophobicPocket Hydrophobic Pocket HbondAcceptor H-Bond Acceptor (e.g., Asn) Phenyl Phenyl Ring Phenyl->HydrophobicPocket Hydrophobic Interaction Tetrazole Tetrazole Thiol Tetrazole->HbondAcceptor H-Bond Fluorine Fluorine (F) Fluorine->MetabolismSite Blocks Metabolism Hydrogen Hydrogen (H) Hydrogen->MetabolismSite Susceptible to Metabolism

Caption: Fluorine blocking a metabolic site and enhancing target binding.

Conclusion

The strategic incorporation of fluorine is a proven and powerful tactic in medicinal chemistry. As demonstrated with tetrazole thiols, fluorination is not merely an atomic swap but a profound modification that can enhance biological activity through multiple mechanisms. It can increase potency by improving membrane permeability and target binding while simultaneously extending a compound's duration of action by bolstering it against metabolic breakdown. While not a universal solution, a deep understanding of the principles outlined in this guide allows researchers to rationally design more effective, stable, and potent therapeutic agents, accelerating the journey from lead compound to life-saving medicine.

References

  • Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]

  • Title: Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity Source: ACS Publications URL: [Link]

  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]

  • Title: Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity Source: PubMed URL: [Link]

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 1-methyl-1h-tetrazole-5-thio - Physico-chemical Properties Source: ChemBK URL: [Link]

  • Title: Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning Source: National Institutes of Health (NIH) URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL: [Link]

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A Comparative Guide to Cysteine Protease Inhibitors: Evaluating Established Compounds and Future Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular regulation and disease pathogenesis, cysteine proteases stand out as a pivotal class of enzymes. Their roles in processes ranging from protein turnover and immune response to apoptosis and cancer progression have made them compelling targets for therapeutic intervention. The development of potent and selective inhibitors is therefore a cornerstone of both basic research and drug discovery in this field.

This guide provides an in-depth comparison of widely used cysteine protease inhibitors, focusing on their mechanisms, potency, and specificity. We will delve into the experimental data supporting the utility of established inhibitors such as E-64, CA-074, and Z-FA-FMK. Furthermore, we will explore the theoretical potential of novel chemical scaffolds, such as 1-(3-fluorophenyl)-1H-tetrazole-5-thiol, in the quest for next-generation cysteine protease modulators.

The Landscape of Cysteine Protease Inhibition

Cysteine proteases, also known as thiol proteases, are characterized by a nucleophilic cysteine thiol in their catalytic triad or dyad. The catalytic mechanism involves this cysteine residue in the hydrolysis of peptide bonds. The reactivity of this active site thiol is a key feature exploited in the design of many inhibitors. These inhibitors can be broadly classified based on their mechanism of action, primarily as either irreversible or reversible.

Established Irreversible Cysteine Protease Inhibitors: A Comparative Analysis

Irreversible inhibitors typically form a covalent bond with the active site cysteine, leading to permanent inactivation of the enzyme. This class includes some of the most widely used research tools for studying cysteine proteases.

E-64: The Broad-Spectrum Workhorse

L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane, or E-64, is a natural product isolated from Aspergillus japonicus that has become a benchmark for broad-spectrum cysteine protease inhibition.

  • Mechanism of Action: E-64's reactive epoxide ring is susceptible to nucleophilic attack by the deprotonated thiol of the active site cysteine. This results in the formation of a stable thioether bond, irreversibly inactivating the enzyme.

  • Potency and Specificity: E-64 is a potent inhibitor of a wide range of cysteine proteases, including papain, cathepsins B, H, and L, and calpain. Its IC50 value for papain is in the nanomolar range (9 nM). Notably, E-64 is highly selective for cysteine proteases and generally does not inhibit other classes of proteases, such as serine proteases (with the exception of trypsin to some extent).

CA-074: A Selective Tool for Cathepsin B

While broad-spectrum inhibitors are useful, dissecting the specific roles of individual proteases requires selective compounds. CA-074 was developed as a highly selective inhibitor of cathepsin B, a lysosomal cysteine protease implicated in various pathologies, including cancer metastasis.

  • Mechanism of Action: CA-074 is a derivative of E-64 and shares the epoxysuccinyl reactive group, leading to irreversible covalent modification of the active site cysteine. Its selectivity is attributed to interactions with specific subsites of the cathepsin B active site.

  • Potency and Specificity: CA-074 exhibits a remarkable inhibition constant (Ki) of 2–5 nM for cathepsin B, with over 8,000-fold selectivity against the closely related cathepsins H and L (Ki 40–200 μM). It is important to note that the potency of CA-074 is pH-dependent, being significantly more effective at the acidic pH of the lysosome (pH 4.6) compared to neutral pH. For cellular studies, the cell-permeable methyl ester prodrug, CA-074Me, is often used.

Z-FA-FMK: A Peptide-Based Inhibitor with Broader Reach

Benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone (Z-FA-FMK) is a peptide-based irreversible inhibitor. The fluoromethyl ketone (FMK) moiety is a classic "warhead" for cysteine protease inhibition.

  • Mechanism of Action: The FMK group forms a covalent thiohemiketal with the active site cysteine thiol. This adduct can then undergo further reactions to form a stable thiomethyl ketone, resulting in irreversible inhibition.

  • Potency and Specificity: Z-FA-FMK is known to inhibit cathepsins B and L. It also demonstrates inhibitory activity against other cysteine proteases, including some caspases, particularly the effector caspases-3 and -7. This broader specificity means that while it is a potent cysteine protease inhibitor, it may not be suitable for studies requiring the specific inhibition of cathepsins without affecting certain apoptotic pathways. It can, however, be useful as a negative control for caspase inhibitors that have a P1 aspartate residue.

Quantitative Comparison of Established Inhibitors

InhibitorTarget ProfileMechanism of ActionTypical Potency (IC50/Ki)Key Features
E-64 Broad-spectrum (Papain, Cathepsins B, H, L, Calpain)Irreversible (epoxide)IC50 for papain: 9 nMHighly selective for cysteine proteases, low toxicity.
CA-074 Highly selective for Cathepsin BIrreversible (epoxide)Ki for Cathepsin B: 2-5 nMPotency is pH-dependent, much higher in acidic conditions.
Z-FA-FMK Cathepsins B, L, and some effector caspasesIrreversible (fluoromethyl ketone)Varies by target enzymePeptide-based, broader specificity than CA-074.

The Untapped Potential of Novel Scaffolds: The Case of this compound

The search for novel cysteine protease inhibitors is an active area of research, driven by the need for improved selectivity, potency, and drug-like properties. While there is no published experimental data to date demonstrating the activity of This compound as a cysteine protease inhibitor, its chemical structure presents features that could theoretically be exploited for this purpose.

  • The Thiol "Warhead": The most prominent feature is the thiol (-SH) group. The active site of cysteine proteases contains a highly reactive cysteine thiol. A small molecule with a thiol group could potentially interact with the active site in several ways, including forming a disulfide bond with the catalytic cysteine, particularly under oxidizing conditions.

  • The Tetrazole Ring: The tetrazole ring is a common motif in medicinal chemistry, often used as a bioisostere for a carboxylic acid group. Its presence could influence the molecule's binding affinity and pharmacokinetic properties.

  • The Fluorophenyl Group: The fluorophenyl group adds a hydrophobic element to the molecule, which could facilitate interactions with hydrophobic pockets within the enzyme's active site.

It is important to emphasize that this is a theoretical consideration. Without experimental validation, the potential of this compound as a cysteine protease inhibitor remains speculative. The provided synthesis information for this compound is for applications such as the preparation of supports for pesticide detection.

Experimental Workflows for Inhibitor Characterization

The definitive evaluation of a putative cysteine protease inhibitor requires rigorous experimental testing. A standard workflow for characterizing a novel compound is outlined below.

Diagram: Experimental Workflow for Cysteine Protease Inhibitor Characterization

G cluster_0 Initial Screening & Potency cluster_1 Mechanism of Action cluster_2 Specificity & Cellular Activity a Enzyme Activity Assay with Inhibitor b IC50 Determination a->b Varying inhibitor concentrations c Reversibility Assay (e.g., dialysis or dilution) b->c d Kinetic Analysis (e.g., Dixon or Lineweaver-Burk plots) c->d Determine Ki and inhibition type e Selectivity Profiling (Panel of related proteases) d->e f Cell-Based Assays e->f Validate in a biological context

Caption: A typical workflow for characterizing a novel cysteine protease inhibitor.

Detailed Protocol: IC50 Determination for a Cysteine Protease Inhibitor

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against a model cysteine protease like papain.

I. Materials and Reagents:

  • Purified cysteine protease (e.g., papain)

  • Fluorogenic or chromogenic substrate (e.g., N-α-Benzoyl-DL-arginine 4-nitroanilide hydrochloride for papain)

  • Assay buffer (e.g., 100 mM sodium phosphate, 10 mM L-cysteine, 5 mM EDTA, pH 6.5)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., E-64)

  • 96-well microplate (black for fluorescent assays, clear for colorimetric assays)

  • Microplate reader

II. Experimental Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test inhibitor and the positive control in 100% DMSO.

    • Prepare serial dilutions of the inhibitors in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

    • Prepare the enzyme solution in the assay buffer to the desired final concentration.

    • Prepare the substrate solution in the assay buffer to the desired final concentration (often at or near the Km value).

  • Assay Setup:

    • To the wells of the 96-well plate, add:

      • Assay buffer

      • Serial dilutions of the test inhibitor or control inhibitor.

      • Enzyme solution.

    • Include controls:

      • "No inhibitor" control (enzyme + buffer + solvent).

      • "No enzyme" control (substrate + buffer).

  • Pre-incubation:

    • Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately begin reading the plate in a microplate reader at the appropriate wavelength (e.g., 405 nm for p-nitroanilide).

    • Take kinetic readings every 1-2 minutes for 15-30 minutes.

III. Data Analysis:

  • Determine Reaction Rates:

    • For each inhibitor concentration, calculate the initial reaction velocity (V) from the linear portion of the kinetic curve.

  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.

Conclusion

The study of cysteine proteases relies heavily on the availability of potent and selective inhibitors. Established compounds like the broad-spectrum E-64, the cathepsin B-selective CA-074, and the peptide-based Z-FA-FMK provide researchers with a robust toolkit for investigating the roles of these enzymes. While the potential of novel scaffolds like this compound is intriguing from a chemical standpoint, their efficacy as cysteine protease inhibitors can only be determined through rigorous experimental validation using established protocols. The continuous development and characterization of new inhibitors will undoubtedly lead to a deeper understanding of cysteine protease biology and pave the way for novel therapeutic strategies.

References

  • Buttle, D. J., et al. (1992). The inhibition of cathepsin B by E-64 and its derivatives. Biochemical Journal, 281(Pt 1), 271–276.
  • Hanada, K., et al. (1978). Isolation and characterization of E-64, a new thiol protease inhibitor. Agricultural and Biological Chemistry, 42(3), 523-528.
  • Barrett, A. J., et al. (1982). L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane (E-64) and its analogues as inhibitors of cysteine proteinases including cathepsins B, H and L. Biochemical Journal, 201(1), 189–198.
  • Podgorski, I. I., et al. (2022). Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B. Biochemistry, 61(4), 275–286.
  • Biocompare. (n.d.). Cysteine Protease Inhibitors. Retrieved from [Link]

  • Lecaille, F., et al. (2002). Cysteine proteases as therapeutic targets: does selectivity matter? A systematic review of calpain and cathepsin inhibitors. Biochimie, 84(8), 719–730.
  • Grzonka, Z., et al. (2001). Structural studies of cysteine proteases and their inhibitors. Acta Biochimica Polonica, 48(1), 1–20.
  • Podgorski, I. I., et al. (2022). Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B. Biochemistry, 61(4), 275–286.
  • Podgorski, I. I., et al. (2022). Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B. Semantic Scholar. Retrieved from [Link]

  • Turk, V., et al. (2012). Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. International Journal of Molecular Sciences, 13(7), 8888–8904.
  • Schirmeister, T., et al. (2006). Non-peptidic inhibitors of cysteine proteases. Current Medicinal Chemistry, 13(18), 2173–2193.
  • Lopez-Hernandez, F. J., et al. (2003). Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway. Molecular Cancer Therapeutics, 2(3), 255–263.
  • Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). Cysteine Protease Activity Assay Kit. Retrieved from [Link]

  • Wulf, H. C., et al. (2004). Inhibitors of cysteine cathepsin and calpain do not prevent ultraviolet-B-induced apoptosis in human keratinocytes and HeLa cells. Skin Pharmacology and Applied Skin Physiology, 17(5), 244–251.
  • Hasanoğlu Özkan, E., et al. (2021). Synthesis rotation of 1-([o-, m-, p-]fluorophenyl)-1H-tetrazole-5-thiol... ResearchGate. Retrieved from [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Trindade, N. S., et al. (2018). The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1 H-Pyrazol-4-yl)

Validation of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol as an Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating 1-(3-fluorophenyl)-1H-tetrazole-5-thiol as a Novel Enzyme Inhibitor

In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can effectively and selectively modulate enzyme activity is of paramount importance. The tetrazole ring, a bioisostere of the carboxylic acid group, has garnered significant interest due to its favorable pharmacokinetic properties and its ability to engage in specific interactions with biological targets.[1] This guide focuses on the validation of a specific derivative, This compound , as a potential enzyme inhibitor. The presence of the tetrazole-5-thiol moiety suggests a strong potential for this compound to act as a chelating agent for metal ions within enzyme active sites, particularly zinc.[2] This positions the compound as a promising candidate for inhibiting zinc-containing metalloenzymes, a class of enzymes implicated in a wide array of pathologies.

This document will provide a comprehensive framework for the systematic validation of this compound. We will explore its potential as an inhibitor of two key families of zinc metalloenzymes: Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs) . This guide will present a comparative analysis against established inhibitors, provide detailed experimental protocols for validation, and discuss the underlying mechanistic principles.

The Scientific Premise: Why Target Zinc Metalloenzymes with a Tetrazole-5-thiol?

Zinc metalloenzymes are a vast and diverse group of proteins that utilize a zinc ion in their active site for catalytic activity.[3] The zinc ion typically coordinates with water molecules and amino acid residues, playing a crucial role in substrate binding and catalysis. The central hypothesis for the inhibitory potential of this compound lies in the ability of the tetrazole-5-thiol group to displace the zinc-bound water molecule and coordinate with the zinc ion, thereby inactivating the enzyme. The thiol group is a known zinc-binding pharmacophore, and the tetrazole ring can further stabilize this interaction.[2]

Our investigation will focus on two therapeutically relevant metalloenzyme families:

  • Carbonic Anhydrases (CAs): These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in processes such as pH regulation and fluid secretion.[4] Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain cancers.

  • Matrix Metalloproteinases (MMPs): MMPs are endopeptidases that degrade extracellular matrix components.[3] Their dysregulation is associated with arthritis, cancer metastasis, and cardiovascular diseases.[3][5]

The validation of this compound will be benchmarked against well-characterized inhibitors: Acetazolamide for CAs and Doxycycline for MMPs.

Comparative Inhibitor Profiles

To provide a clear framework for validation, the following table outlines the key characteristics of the compound of interest and the established inhibitors. The experimental data for this compound is presented as "To Be Determined (TBD)" as the objective of this guide is to provide the methodology to acquire this data.

FeatureThis compoundAcetazolamide (CA Inhibitor)Doxycycline (MMP Inhibitor)
Chemical Class Tetrazole-5-thiolSulfonamideTetracycline antibiotic
Target Enzyme Class Hypothesized: Zinc Metalloenzymes (CAs, MMPs)Carbonic AnhydrasesMatrix Metalloproteinases
Mechanism of Action Hypothesized: Zinc chelation via tetrazole-5-thiol groupZinc binding via sulfonamide groupZinc chelation at the active site
Established IC50/Ki TBDNanomolar to micromolar range for various CA isoformsMicromolar range for various MMPs
Selectivity TBDVaries across CA isoformsBroad-spectrum MMP inhibitor

Experimental Validation Workflow: A Step-by-Step Guide

A systematic approach is crucial for the robust validation of a novel enzyme inhibitor. The following workflow outlines the key experimental stages, from initial screening to mechanistic studies.

Validation_Workflow cluster_0 Phase 1: Initial Screening & Potency Determination cluster_1 Phase 2: Mechanistic & Selectivity Studies cluster_2 Phase 3: Structural & In-Cellulo Validation A Compound Synthesis & Characterization B Primary Enzyme Inhibition Assays (CA and MMP families) A->B Purity >95% C IC50 Determination B->C Identified Hits D Kinetic Analysis (Lineweaver-Burk plots) to determine inhibition type C->D Potent Hits E Selectivity Profiling (against a panel of CA and MMP isoforms) D->E F Molecular Docking Studies E->F H Cell-based Assays E->H Confirmed in-vitro activity G X-ray Crystallography (co-crystallization with target enzyme) F->G Predicted Binding Mode

Caption: A three-phase workflow for the comprehensive validation of a novel enzyme inhibitor.

Phase 1: Initial Screening and Potency Determination

1.1. Compound Synthesis and Characterization:

The synthesis of this compound has been previously described.[6] It is imperative to ensure the compound is of high purity (>95%), as impurities can lead to erroneous results. Characterization should be performed using standard analytical techniques such as NMR, mass spectrometry, and elemental analysis.

1.2. Primary Enzyme Inhibition Assays:

The initial screening will involve testing the inhibitory activity of this compound against representative isoforms of both carbonic anhydrase (e.g., hCA II) and matrix metalloproteinases (e.g., MMP-2 or MMP-9).

1.2.1. Carbonic Anhydrase Inhibition Assay Protocol:

This protocol is adapted from established methods for determining CA activity.[4]

  • Principle: The esterase activity of CA is measured by the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be monitored spectrophotometrically at 405 nm.

  • Materials:

    • Human carbonic anhydrase II (hCA II)

    • p-Nitrophenyl acetate (p-NPA)

    • Tris-HCl buffer (50 mM, pH 7.4)

    • This compound (in DMSO)

    • Acetazolamide (positive control, in DMSO)

    • 96-well microplate and reader

  • Procedure:

    • Prepare serial dilutions of the test compound and acetazolamide in Tris-HCl buffer.

    • In a 96-well plate, add 160 µL of buffer, 20 µL of hCA II solution, and 10 µL of the test compound/control solution to each well.

    • Incubate at room temperature for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of p-NPA solution.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes.

    • Calculate the rate of reaction (slope of the absorbance vs. time curve).

    • Determine the percentage of inhibition relative to the DMSO control.

1.2.2. Matrix Metalloproteinase Inhibition Assay Protocol:

This protocol is based on a generic MMP fluorometric assay.

  • Principle: The assay utilizes a quenched fluorescent substrate that, upon cleavage by an MMP, releases a fluorophore, resulting in an increase in fluorescence.

  • Materials:

    • Recombinant human MMP (e.g., MMP-2 or MMP-9)

    • MMP fluorogenic substrate

    • Assay buffer (e.g., Tris-HCl with CaCl2)

    • This compound (in DMSO)

    • Doxycycline (positive control, in DMSO)

    • 96-well black microplate and fluorescence reader

  • Procedure:

    • Activate the pro-MMP to its active form according to the manufacturer's instructions.

    • Prepare serial dilutions of the test compound and doxycycline in the assay buffer.

    • In a 96-well plate, add the activated MMP enzyme and the test compound/control.

    • Incubate at 37°C for 30 minutes.

    • Add the MMP fluorogenic substrate to initiate the reaction.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths every minute for 30-60 minutes.

    • Calculate the reaction rate and the percentage of inhibition.

1.3. IC50 Determination:

From the dose-response curves generated in the primary assays, the half-maximal inhibitory concentration (IC50) values for this compound against each enzyme should be calculated using non-linear regression analysis.

Phase 2: Mechanistic and Selectivity Studies

2.1. Kinetic Analysis:

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies should be performed. This involves measuring the reaction rates at varying concentrations of both the substrate and the inhibitor. The data is then plotted using a Lineweaver-Burk plot to determine the mode of inhibition and the inhibition constant (Ki).

2.2. Selectivity Profiling:

To assess the selectivity of this compound, it should be tested against a broader panel of CA and MMP isoforms. This is crucial for identifying potential off-target effects and for understanding the therapeutic potential of the compound.

Phase 3: Structural and In-Cellulo Validation

3.1. Molecular Docking and Structural Biology:

Computational modeling can provide valuable insights into the binding mode of this compound within the active site of its target enzymes.

Binding_Mode cluster_enzyme Enzyme Active Site cluster_inhibitor This compound Zinc Zn2+ His1 His Zinc->His1 His2 His Zinc->His2 His3 His Zinc->His3 Water H2O Zinc->Water TetrazoleThiol Tetrazole-5-thiol TetrazoleThiol->Zinc Displaces H2O and coordinates with Zn2+ Fluorophenyl 3-Fluorophenyl

Caption: Proposed binding mode of this compound in the active site of a zinc metalloenzyme.

For definitive structural evidence, co-crystallization of the compound with its target enzyme followed by X-ray crystallography is the gold standard. This will reveal the precise atomic-level interactions and confirm the binding hypothesis.

3.2. Cell-based Assays:

The final stage of validation involves assessing the activity of this compound in a cellular context. This is essential to determine its cell permeability and its efficacy in a more physiologically relevant environment. For example, if the compound is a potent MMP inhibitor, its ability to inhibit cancer cell invasion could be assessed in a Matrigel invasion assay.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the validation of this compound as a novel enzyme inhibitor. By systematically progressing through the outlined experimental workflow, researchers can generate the necessary data to determine its potency, selectivity, and mechanism of action. The promising chemical features of this compound, particularly its tetrazole-5-thiol moiety, suggest a high probability of it being an effective inhibitor of zinc metalloenzymes. Should this be confirmed, this compound could represent a valuable new scaffold for the development of therapeutics targeting a range of diseases. The data generated will not only validate this specific compound but also contribute to the broader understanding of tetrazole-5-thiols as a class of metalloenzyme inhibitors.

References

  • An, Y., et al. (2021). Tetrazole-Based Scaffolds as Privileged Structures for the Design of Metalloenzyme Inhibitors. Journal of Medicinal Chemistry, 64(15), 11073-11103.
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A Comparative Guide to the Chelating Properties of Substituted Tetrazole Thiols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chelating properties of various substituted tetrazole thiols. It is designed to offer a comprehensive technical resource, blending fundamental principles with practical experimental insights to aid in the rational design and application of these versatile ligands.

Introduction: The Versatility of Tetrazole Thiols as Chelating Agents

Tetrazole derivatives, particularly those containing a thiol group at the 5-position, are a class of heterocyclic compounds that have garnered significant attention for their robust coordination chemistry.[1][2] These molecules can exist in two tautomeric forms: a thiol form and a thione form. The thione form is generally more stable.[3] This structural duality, combined with the presence of multiple nitrogen and sulfur donor atoms, makes them highly flexible and effective chelating agents for a wide range of metal ions.[3][4][5]

The substituents at the 1-position of the tetrazole ring play a crucial role in modulating the electronic properties and, consequently, the chelating strength and selectivity of the ligand. Understanding how these substituents influence coordination behavior is paramount for applications ranging from medicinal chemistry, where they are explored as metalloenzyme inhibitors and detoxification agents, to materials science, where they serve as corrosion inhibitors and components of coordination polymers.[6][7][8] This guide will explore the fundamental principles of their chelation, detail the methodologies for their evaluation, and present a comparative analysis of their performance.

Principles of Chelation by Tetrazole Thiols

The chelating ability of 1-substituted-1H-tetrazole-5-thiols stems from their capacity to form stable, ring-like structures with a central metal ion. This is known as the chelate effect, which results in complexes that are thermodynamically more stable than those formed by analogous monodentate ligands.[9][10]

Coordination typically occurs through:

  • The exocyclic sulfur atom: The deprotonated thiol/thione group provides a soft donor site, showing high affinity for soft metal ions like Hg(II), Cd(II), and Pb(II).[7][11]

  • A nitrogen atom from the tetrazole ring: One of the ring nitrogens can act as a hard donor, allowing the ligand to behave in a bidentate fashion, bridging or chelating metal centers.[3][5]

The nature of the substituent at the N1 position (e.g., alkyl vs. aryl, electron-donating vs. electron-withdrawing) directly influences the electron density on the donor atoms, thereby altering the stability and structure of the resulting metal complexes. For instance, electron-donating groups can enhance the basicity of the donor atoms, leading to stronger coordination.

Caption: General coordination of a 1-substituted tetrazole-5-thiol with a metal ion, showing bidentate chelation through the sulfur and a ring nitrogen atom.

Methodologies for Evaluating Chelating Properties

A multi-faceted approach is required to fully characterize the chelating properties of a ligand. Each technique provides unique and complementary information about the metal-ligand interaction.

UV-Visible (UV-Vis) Spectrophotometry
  • Why this method? UV-Vis spectroscopy is a rapid, accessible, and highly effective technique for determining the stoichiometry of metal-ligand complexes in solution.[12][13][14] The formation of a complex often results in a shift in the absorption spectrum, which can be monitored to understand the binding event.

  • Common Protocols:

    • Mole-Ratio Method: The concentration of one component (e.g., the metal ion) is held constant while the concentration of the other (the ligand) is varied. A plot of absorbance versus the mole ratio of ligand-to-metal reveals a break-point corresponding to the stoichiometry of the complex.[15]

    • Job's Plot (Method of Continuous Variation): The total molar concentration of metal and ligand is kept constant, but their mole fractions are varied. The maximum absorbance occurs at the mole fraction that corresponds to the stoichiometry of the predominant complex in solution.

Isothermal Titration Calorimetry (ITC)
  • Why this method? ITC is considered the gold standard for thermodynamic characterization of binding interactions.[16][17] It directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters in a single experiment.[18][19]

  • Key Parameters Obtained:

    • Binding Affinity (Kₐ): The strength of the interaction.

    • Stoichiometry (n): The ratio of ligand to metal in the complex.

    • Enthalpy Change (ΔH): The heat change associated with binding.

    • Entropy Change (ΔS): The change in disorder upon binding.

The sign and magnitude of ΔH and ΔS provide deep insights into the nature of the binding forces (e.g., hydrogen bonding, van der Waals forces, hydrophobic interactions).

Nuclear Magnetic Resonance (NMR) Titration
  • Why this method? NMR spectroscopy provides atomic-level information about the binding site. By monitoring the chemical shifts of the ligand's protons or carbons upon addition of a metal ion, one can identify precisely which atoms are involved in the coordination.

Comparative Analysis of Substituted Tetrazole Thiols

The choice of substituent on the tetrazole ring significantly impacts chelating efficacy. While comprehensive stability constant data across a wide range of substituted tetrazole thiols is dispersed throughout the literature, a comparative analysis based on available studies reveals clear trends. The focus here is on 1-phenyl-1H-tetrazole-5-thiol (PMT), a widely studied derivative.[20][21]

LigandMetal Ion(s)Observed Property/ApplicationKey Findings & Citations
1-Phenyl-1H-tetrazole-5-thiol (PMT) Cu(II), Ni(II), Hg(II), Co(II), Cd(II), Zn(II)Formation of stable complexes, corrosion inhibitionForms stable complexes suitable for catalytic applications and acts as an effective corrosion inhibitor for various metals by forming a protective adsorbed film.[4][11][22] The ligand coordinates through the sulfur atom and often a nitrogen atom.[3]
1-Methyl-1H-tetrazole-5-thiol Co(II), Co(III), Pt(II)Formation of coordination polymers and discrete complexesDemonstrates versatile coordination modes, acting as a monodentate S-donor or a bridging ligand to form 1D polymeric chains and dimeric structures.[23]
General 5-Thio-substituted Tetrazoles VariousAntibacterial and antifungal agentsThe biological activity is often linked to their ability to chelate essential metal ions in microbial systems.[1]
General Tetrazole Derivatives Al(III)Corrosion inhibitionThe inhibition efficiency is correlated with the electronic properties of the substituents on the tetrazole ring, with the order being: 1-phenyl-1H-tetrazole-5-thiol > 1-phenyl-1H-tetrazole > 1H-tetrazol-5-amine > 1H-tetrazole.

Interpretation: The presence of a phenyl group (in PMT) versus a methyl group can influence the steric and electronic environment of the coordination pocket. Aryl substituents can engage in π-stacking interactions, potentially stabilizing the resulting complex structure. The strong performance of PMT as a corrosion inhibitor for steel and aluminum highlights its robust ability to coordinate with surface metal atoms, forming a passivating layer.

Detailed Experimental Protocol: Stoichiometry Determination by UV-Vis Spectroscopy

This protocol outlines the mole-ratio method for determining the stoichiometry of a complex between a substituted tetrazole thiol (Ligand, L) and a metal ion (M).

Objective: To determine the n:1 (L:M) ratio of the formed complex.

Materials:

  • Stock solution of the tetrazole thiol ligand (e.g., 1 mM in ethanol).

  • Stock solution of the metal salt (e.g., 1 mM CuSO₄ in deionized water).

  • Appropriate solvent (e.g., ethanol/water mixture).

  • Dual-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

Workflow Diagram:

workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare 1 mM Metal (M) and Ligand (L) stock solutions B Prepare a series of solutions: - Fixed [M] (e.g., 0.1 mM) - Varying [L] (0 to 0.4 mM) - Constant total volume A->B C Record UV-Vis spectrum for each solution to find λ_max of the complex B->C D Measure absorbance of each solution at λ_max C->D E Plot Absorbance vs. Mole Ratio ([L]/[M]) D->E F Determine intersection of the two linear portions of the plot E->F G Intersection point gives the stoichiometric ratio of the complex F->G

Caption: Experimental workflow for determining complex stoichiometry using the mole-ratio method.

Step-by-Step Procedure:

  • Preparation of Solutions: a. Prepare a 1 mM stock solution of the tetrazole thiol ligand in a suitable solvent (e.g., ethanol). b. Prepare a 1 mM stock solution of the metal salt in deionized water. c. In a series of volumetric flasks, add a constant volume of the metal stock solution. d. To each flask, add varying volumes of the ligand stock solution to achieve a range of ligand-to-metal mole ratios (e.g., from 0:1 to 4:1). e. Dilute each flask to the final volume with the solvent. Prepare a blank solution containing only the solvent.

  • Spectrophotometric Measurement: a. Scan the UV-Vis spectrum of a solution containing the complex (e.g., a 2:1 ratio) against the solvent blank to determine the wavelength of maximum absorbance (λ_max) for the complex.[12] b. Set the spectrophotometer to this fixed λ_max. c. Measure the absorbance of each prepared solution.[15]

  • Data Analysis: a. Plot the measured absorbance on the y-axis against the mole ratio ([Ligand]/[Metal]) on the x-axis. b. The resulting plot will typically show two linear segments. The absorbance will increase linearly as the ligand is added and becomes the limiting reagent, then plateau or change slope once the metal becomes the limiting reagent. c. Extrapolate the two linear portions of the graph. The point where they intersect corresponds to the mole ratio of the ligand to the metal in the complex.[15]

This self-validating system ensures that the observed change in absorbance is directly proportional to the formation of the metal-ligand complex, with the inflection point providing a clear determination of its stoichiometry.

Conclusion and Future Outlook

Substituted tetrazole thiols are powerful and tunable chelating agents. The substituent at the N1 position provides a synthetic handle to finely control the ligand's electronic and steric properties, thereby influencing the stability, structure, and selectivity of its metal complexes. While 1-phenyl-1H-tetrazole-5-thiol is well-documented, a systematic comparative study of a broader range of alkyl and aryl derivatives, particularly quantifying their stability constants with various metal ions using techniques like ITC, would be highly valuable. Such data would create a robust library for researchers, accelerating the rational design of novel tetrazole thiol-based molecules for targeted applications in drug development, catalysis, and environmental remediation.

References

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  • Al-Hamdani, A. A. S., & Al-Masoudi, W. A. M. (2019). Mixed Ligand Complexes of Hg-tetrazole-thiolate with phosphine, Synthesis and spectroscopic studies. Tikrit Journal of Pure Science, 24(5), 7-13. Available at: [Link]

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A Comparative Guide to Validated Analytical Methods for 1-(3-fluorophenyl)-1H-tetrazole-5-thiol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol. This compound, a key intermediate in the synthesis of various pharmaceuticals, requires accurate quantification for quality control, stability studies, and pharmacokinetic assessments. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data reliability and regulatory compliance.[1][2][3][4]

Introduction to Analytical Method Validation

Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4] It is a cornerstone of quality assurance in the pharmaceutical industry, ensuring that the data generated is reliable, reproducible, and accurate. Key validation characteristics, as outlined by the ICH, include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[3][4]

Recommended Analytical Methods and Alternatives

While specific validated methods for this compound are not extensively published in peer-reviewed literature, established methods for structurally similar tetrazole and thiol compounds can be readily adapted and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of aromatic and heterocyclic compounds. A viable and simpler alternative for routine analysis, particularly in the absence of interfering substances, is UV-Vis Spectrophotometry.

This guide will focus on the comparison of two primary methods:

  • Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

  • Alternative Method: UV-Vis Spectrophotometry

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

RP-HPLC-UV is the gold standard for the quantification of pharmaceutical compounds due to its high resolving power, sensitivity, and specificity. The method separates the analyte from potential impurities and degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: RP-HPLC-UV Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the pure compound).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Solution: Prepare the test sample in the mobile phase to an expected concentration within the calibration range.

Validation of the RP-HPLC-UV Method

The validation of the developed HPLC method must be performed according to ICH Q2(R1) guidelines.[1][3]

Specificity and Forced Degradation Studies: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[5][6][7]

Forced Degradation Protocol: Subject the analyte to stress conditions to induce degradation.[6][8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) for 48 hours.

Analyze the stressed samples using the developed HPLC method. The method is considered specific if the degradation product peaks are well-resolved from the main analyte peak.

G cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions API 1-(3-fluorophenyl)-1H- tetrazole-5-thiol Solution Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation (H₂O₂) API->Oxidation Thermal Thermal Stress API->Thermal Photo Photolytic Stress API->Photo Analysis RP-HPLC-UV Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Specificity Assess Peak Purity and Resolution of Degradants Analysis->Specificity

Caption: Workflow for forced degradation studies to establish method specificity.

Alternative Method: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid method for the quantification of compounds that absorb ultraviolet or visible light. This technique is suitable for routine analysis where the sample matrix is not complex and does not contain interfering substances with similar absorption spectra.

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation:

  • UV-Vis Spectrophotometer with a matched pair of quartz cuvettes.

2. Method Parameters:

  • Solvent: Methanol or a suitable buffer.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte from 200-400 nm. For tetrazole compounds, this is often in the 250-280 nm range.[10][11][12]

  • Blank: The solvent used for sample preparation.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of the reference standard in the chosen solvent (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-20 µg/mL).

  • Sample Solution: Dilute the sample with the solvent to obtain an absorbance reading within the linear range of the calibration curve.

Validation of the UV-Vis Spectrophotometric Method

Specificity: The specificity of a UV-Vis method is limited. It can be assessed by comparing the absorption spectra of the analyte in the presence and absence of potential interfering substances. If the λmax shifts or the shape of the spectrum changes, it indicates interference.

Comparative Validation Data

The following tables summarize the expected performance characteristics for the validated analysis of this compound using RP-HPLC-UV and UV-Vis Spectrophotometry. These values are representative of what can be achieved and serve as a benchmark for method validation.

Table 1: Comparison of Method Performance Characteristics

ParameterRP-HPLC-UVUV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.Direct measurement of UV absorbance.
Selectivity High; separates analyte from impurities and degradants.Low; susceptible to interference from compounds with overlapping spectra.
Sensitivity Good (µg/mL to ng/mL range).Moderate (µg/mL range).
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Robustness High; tolerant to minor variations in method parameters.Moderate; sensitive to changes in solvent composition and pH.

Table 2: Detailed Validation Parameters

Validation ParameterRP-HPLC-UVUV-Vis Spectrophotometry
Linearity Range 1 - 50 µg/mL1 - 20 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~1.5 µg/mL
Specificity Demonstrated through forced degradation studies.Assessed by spectral comparison.
Robustness Factors Mobile phase composition, pH, flow rate, column temperature.Solvent composition, pH.

Interdependence of Validation Parameters

The validation parameters are interconnected and collectively ensure the reliability of the analytical method.

G Accuracy Accuracy Precision Precision Accuracy->Precision Precision->Accuracy Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Range->Accuracy Range->Precision Range->Linearity LOD LOD LOQ LOQ LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependence of analytical method validation parameters.

Conclusion

The choice between RP-HPLC-UV and UV-Vis Spectrophotometry for the quantification of this compound depends on the specific application.

  • RP-HPLC-UV is the recommended method for regulatory submissions, stability studies, and the analysis of complex samples where specificity is critical. Its ability to separate the analyte from potential impurities and degradation products ensures the generation of accurate and reliable data.

  • UV-Vis Spectrophotometry is a cost-effective and rapid alternative suitable for routine quality control of the pure substance or simple formulations where interfering substances are not expected. However, its lack of specificity is a significant limitation for stability-indicating assays.

Both methods, when properly validated according to ICH guidelines, can provide accurate and reliable data to support drug development and manufacturing processes.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]

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  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

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  • UV-Vis titration of 1,5-bis[2-(1H-tetrazol-1-yl)phenyl(thio)]3-phenylazapentane (c = 2.5 9 10-5 mol dm-3 ) with copper(II) chloride (c = 10-4 mol dm-3 , titration step 0.01 ml) - ResearchGate. Available from: [Link]

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A Comparative Guide to the Synthetic Routes of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-fluorophenyl)-1H-tetrazole-5-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motifs are recognized as important pharmacophores, contributing to a range of biological activities. The efficient and scalable synthesis of this molecule is paramount for its further investigation and potential therapeutic applications. This guide provides a comparative analysis of the two primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the advantages and disadvantages of each approach. This document is intended for researchers, scientists, and professionals in the field of drug development to make informed decisions in their synthetic strategies.

Route 1: The Isothiocyanate Pathway - A Green and Efficient Approach

The most prevalent and arguably most efficient route for the synthesis of 1-aryl-1H-tetrazole-5-thiols involves the [3+2] cycloaddition of an aryl isothiocyanate with an azide source, typically sodium azide. This method is often favored for its high yields, mild reaction conditions, and the commercial availability of a wide range of isothiocyanates. A particularly noteworthy advancement in this area is the development of a one-pot synthesis in an aqueous medium, which offers significant environmental and safety benefits over traditional organic solvents.

Mechanistic Rationale

The reaction is believed to proceed via a [3+2] cycloaddition mechanism. The azide anion acts as a 1,3-dipole, attacking the central carbon of the isothiocyanate's N=C=S system. While the reaction is often depicted as a concerted process, computational studies on the related reaction of azides with nitriles suggest a stepwise mechanism may be at play, involving the formation of a transient imidoyl azide-like intermediate which then cyclizes to form the stable tetrazole ring. The use of a catalyst, such as pyridine, can facilitate the reaction by activating the isothiocyanate.

Caption: Proposed mechanism for the synthesis of this compound from 3-fluorophenyl isothiocyanate.

Experimental Protocol: One-Pot Aqueous Synthesis

This protocol is adapted from the work of Han et al., which describes a facile and high-yielding synthesis of 1-substituted tetrazole-5-thiones in water.[1]

Materials:

  • 3-Fluorophenyl isothiocyanate

  • Sodium azide (NaN₃)

  • Pyridine

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 3-fluorophenyl isothiocyanate (1.0 mmol, 1.0 eq).

  • Add deionized water (5 mL) to the flask.

  • Add sodium azide (1.2 mmol, 1.2 eq) and pyridine (0.2 mmol, 0.2 eq) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and acidify to pH 2-3 with 2M HCl.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash with cold deionized water.

  • For further purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.

  • Dry the purified product under vacuum to yield this compound as a solid.

Route 2: The Thiocyanate Pathway - An Alternative Approach

An alternative synthetic strategy for 1-aryl-1H-tetrazole-5-thiols involves the reaction of an aryl thiocyanate with sodium azide. This route often requires the use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or sulfamic acid, to facilitate the cycloaddition.[2][3] The starting aryl thiocyanates can be prepared from the corresponding aryl halides.

Mechanistic Considerations

Similar to the isothiocyanate route, the reaction of thiocyanates with azide is a [3+2] cycloaddition. The Lewis acid catalyst coordinates to the nitrogen atom of the thiocyanate, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide ion. The reaction then proceeds through a similar cyclization and protonation sequence to yield the final tetrazole-5-thiol.

Caption: General workflow for the synthesis of this compound via the thiocyanate route.

Experimental Protocol: Lewis Acid-Catalyzed Synthesis

This protocol is a generalized procedure based on methods described for the synthesis of 5-substituted-1H-tetrazoles from organic thiocyanates.[3]

Materials:

  • 3-Fluorophenyl thiocyanate

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluorophenyl thiocyanate (1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL).

  • Add anhydrous zinc chloride (1.1 mmol, 1.1 eq) to the solution and stir until dissolved.

  • Carefully add sodium azide (1.5 mmol, 1.5 eq) in small portions.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate (20 mL) and 2M HCl (20 mL).

  • Separate the organic layer, and wash it successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Comparative Analysis

FeatureRoute 1: Isothiocyanate PathwayRoute 2: Thiocyanate Pathway
Starting Material 3-Fluorophenyl isothiocyanate3-Fluorophenyl thiocyanate
Reagents Sodium azide, Pyridine (catalyst)Sodium azide, Lewis Acid (e.g., ZnCl₂)
Solvent Water (preferred) or organic solventsAnhydrous organic solvents (e.g., DMF)
Reaction Conditions Room temperature, 4-6 hours80-100 °C, 12-24 hours
Yield Generally high (76-97%)[1]Moderate to high
Work-up Simple filtration of precipitated productExtractive work-up and chromatography
Environmental Impact "Green" synthesis in waterUse of organic solvents and metal catalysts
Safety Considerations Sodium azide is toxic and potentially explosive. Isothiocyanates can be lachrymatory.Sodium azide is toxic and potentially explosive. Requires anhydrous conditions and handling of Lewis acids.
Scalability Potentially more scalable due to milder conditions and simpler work-up.May be more challenging to scale due to the need for anhydrous conditions and heating.

Expert Insights and Recommendations

From a practical standpoint, the isothiocyanate pathway (Route 1) , particularly the one-pot aqueous synthesis, presents a more advantageous route for the preparation of this compound. The primary drivers for this recommendation are:

  • Efficiency and Yield: The reported yields for the aqueous synthesis are consistently high, often exceeding 90%.[1]

  • Process Simplicity: The one-pot nature of the reaction and the simple filtration-based work-up significantly reduce processing time and complexity.

  • Environmental and Safety Profile: The use of water as a solvent is a major advantage, eliminating the hazards and disposal costs associated with volatile organic solvents. The milder reaction conditions (room temperature) also enhance the safety of the process.

  • Cost-Effectiveness: The reduced need for organic solvents and potentially expensive catalysts, along with a simpler work-up, can lead to a more cost-effective synthesis on a larger scale.

While the thiocyanate pathway (Route 2) is a viable alternative, it generally involves more stringent reaction conditions (anhydrous solvents, elevated temperatures), a more complex work-up procedure, and the use of Lewis acid catalysts which can complicate purification and waste disposal. However, this route may be considered if the starting 3-fluorophenyl thiocyanate is more readily available or cost-effective than the corresponding isothiocyanate.

Characterization Data for this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. Expected characterization data includes:

  • ¹H NMR: Signals corresponding to the aromatic protons of the 3-fluorophenyl group.

  • ¹³C NMR: Resonances for the carbon atoms of the phenyl ring and the tetrazole ring.

  • LC-MS: A peak corresponding to the molecular weight of the product (C₇H₅FN₄S, MW: 196.21 g/mol ).[4]

Conclusion

Both the isothiocyanate and thiocyanate routes provide effective means to synthesize this compound. However, for researchers and drug development professionals seeking an efficient, high-yielding, and environmentally conscious synthetic strategy, the one-pot aqueous reaction starting from 3-fluorophenyl isothiocyanate is the superior choice. Its mild conditions, simple work-up, and excellent yields make it a highly attractive and scalable method for the production of this valuable heterocyclic compound.

References

  • International Journal of Research and Analytical Reviews. A Facile and Efficient Route for Synthesis of 5-Aryl-Thio-1H-Tetrazole Derivatives from Thiocyanates under Sulfamic Acid Promote. Accessed January 13, 2026.
  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Accessed January 13, 2026.
  • Han, S. Y., et al. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Bulletin of the Korean Chemical Society, 33(1), 55-60.
  • Himo, F., et al. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210-12216.
  • Verma, A., et al. (2022). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 10, 993375.
  • Myznikov, L. V., et al. (2017). Mechanism of the zinc-catalyzed addition of azide ion to unsaturated compounds: Synthesis of 5-substituted 1Н-tetrazoles from nitriles and of 1-substituted 1Н-tetrazole-5-thiols from isothiocyanates. Russian Journal of General Chemistry, 87(4), 727-735.
  • ResearchGate. A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)
  • ResearchGate. Synthesis rotation of 1-([o-, m-, p-]fluorophenyl)-1H-tetrazole-5-thiol.... Accessed January 13, 2026.
  • PubChem. This compound. Accessed January 13, 2026.

Sources

Safety Operating Guide

Proper Disposal of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations. This guide is intended for researchers, scientists, and drug development professionals to facilitate the safe and compliant management of this chemical waste.

Hazard Assessment and Profile

A thorough understanding of the hazards associated with this compound is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for the 3-fluoro isomer may not be readily available, data from the analogous compound, 1-phenyl-1H-tetrazole-5-thiol, and related tetrazole and thiol compounds, provide a strong basis for hazard assessment.[1][2]

The primary hazards are associated with the tetrazole ring and the thiol group:

  • Tetrazole Ring System: Tetrazoles are known for their high nitrogen content, which makes them energetic compounds.[1] Some tetrazole derivatives can be sensitive to heat, shock, or friction, potentially leading to explosive decomposition.[1][3]

  • Thiol (Mercaptan) Group: Thiols are notorious for their strong, unpleasant odors.[2] They can also be flammable and may cause skin and eye irritation.[2]

  • Organofluorine Moiety: The presence of a fluorine atom can influence the compound's reactivity and toxicological profile.

A Safety Data Sheet for the closely related 1-phenyl-1H-tetrazole-5-thiol classifies it as a flammable solid and a skin and eye irritant.[4] It is prudent to handle this compound with the same, if not greater, level of caution.

Table 1: Hazard Profile Summary

Hazard CategoryDescriptionPrecautionary Measures
Flammability Flammable solid. Vapors may form explosive mixtures with air.[2][4]Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[2]
Reactivity Tetrazole compounds can be energetic. Avoid strong oxidizing agents.[4]Store separately from incompatible materials.[5]
Health Hazards May cause skin, eye, and respiratory tract irritation.[2][6] The toxicological properties have not been fully investigated.[6]Wear appropriate personal protective equipment (PPE). Use in a well-ventilated area or fume hood.[2]
Environmental Hazards May be harmful to aquatic life with long-lasting effects.[4]Do not dispose of down the drain or in regular trash.[2]

Personal Protective Equipment (PPE) and Spill Management

Personal Protective Equipment (PPE):

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[2]

  • Lab Coat: A flame-resistant lab coat should be worn.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Spill Management:

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and from entering drains.[2]

  • Cleanup: Use an inert absorbent material, such as vermiculite or sand, to soak up the spill.[2] Use non-sparking tools for cleanup.[2]

  • Collection: Collect the absorbed material and any contaminated items into a designated hazardous waste container.[2][7]

  • Decontamination: Clean the spill area thoroughly.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[8] Improper disposal can lead to significant environmental contamination and legal penalties.[9]

Diagram: Disposal Decision Workflow

DisposalWorkflow cluster_collection Waste Collection cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal WasteGen Waste Generation (e.g., residual solid, contaminated labware) Segregate Segregate Waste (Solid vs. Liquid) WasteGen->Segregate SolidContainer Solid Waste Container (Chemically compatible, sealed) Segregate->SolidContainer LiquidContainer Liquid Waste Container (Chemically compatible, sealed) Segregate->LiquidContainer Labeling Label as Hazardous Waste: 'this compound', 'Flammable', 'Irritant' SolidContainer->Labeling LiquidContainer->Labeling SAA Store in Designated Satellite Accumulation Area (SAA) Labeling->SAA Inspect Weekly Inspections SAA->Inspect EHS Contact Environmental Health & Safety (EHS) Inspect->EHS Pickup Arrange for Pickup by Licensed Hazardous Waste Vendor EHS->Pickup

Caption: Decision workflow for the safe disposal of this compound waste.

Detailed Procedural Steps:
  • Waste Segregation and Collection:

    • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and absorbent materials from spills, in a designated, chemically resistant container.[10] This container should have a secure, leak-proof lid.[9]

    • Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Contaminated Glassware: Glassware that has come into contact with thiols should be decontaminated before washing. This can be achieved by soaking in a bleach bath (a 1:1 mixture of bleach and water) for at least 14 hours.[11] The bleach solution oxidizes the thiol, reducing its odor and hazard. After soaking, the glassware should be thoroughly rinsed with water.[11]

  • Waste Container Labeling:

    • Properly label the waste container with the words "Hazardous Waste."[5]

    • Clearly identify the contents, including the full chemical name: "this compound."[2]

    • Indicate the associated hazards, such as "Flammable" and "Irritant."

  • Interim Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[5] This area should be close to the point of generation and under the control of laboratory personnel.[8]

    • The storage area must be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[2][5]

    • Ensure secondary containment is used to prevent spills.[8]

  • Final Disposal:

    • The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in the regular trash.[2]

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and approved vendors for this purpose.

Regulatory Compliance

The management of hazardous waste in laboratories is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] Academic laboratories may be subject to specific regulations under Subpart K of 40 CFR part 262, which provides alternative requirements for managing hazardous waste.[12] It is imperative to be familiar with and adhere to all applicable federal, state, and local regulations.

Conclusion

The safe and compliant disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By understanding the hazards, utilizing appropriate personal protective equipment, and following a structured disposal protocol, researchers can minimize risks and ensure the well-being of themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any questions or concerns regarding hazardous waste management.

References

  • Standard Operation Procedure for Disposal of Unknown Thiols. (2008).
  • How to Work with Thiols-General SOP. University of Rochester, Department of Chemistry.
  • Proper Disposal of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol: A Comprehensive Guide for Laboratory Personnel. Benchchem.
  • Proper Disposal of 3-Butyne-1-thiol: A Safety and Operational Guide. Benchchem.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Thiols. University of Minnesota.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
  • Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry.
  • HAZARDOUS CHEMICAL WASTE MANUAL. Simon Fraser University.
  • SAFETY DATA SHEET - 1-Phenyl-1H-tetrazole-5-thiol. Fisher Scientific.
  • Tetrazole - Wikipedia.
  • Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt, 95% (titr.). Cole-Parmer.

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Navigating the Synthesis Landscape: A Guide to Safely Handling 1-(3-fluorophenyl)-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling and management of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol. In the fast-paced world of drug development, efficiency cannot come at the cost of safety. This document moves beyond generic safety data sheets to provide you with a deep, practical understanding of the hazards associated with this compound and the rigorous, field-proven protocols required to mitigate them. Our goal is to empower you with the knowledge to work confidently and safely, ensuring the integrity of your research and the well-being of your team.

The protocols outlined here are built on the foundational principles of chemical safety, drawing from authoritative sources on structurally similar compounds and best practices for handling thiols and tetrazoles. While the toxicological properties of this specific molecule have not been fully investigated, its constituent functional groups—a tetrazole ring and a thiol—necessitate a cautious and well-planned approach.[1]

Section 1: Hazard Assessment and Chemical Profile

This compound is a solid organic compound that presents several potential hazards. The primary risks are associated with its tetrazole moiety, which can be energetic and decompose under heat, and its thiol group, which can cause irritation and often has a strong, unpleasant odor.[2][3] Inhalation of dust, skin contact, and eye contact are the primary exposure routes.

Key Potential Hazards:

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.[1][2]

  • Thermal Instability: Tetrazole compounds, as a class, can be thermally sensitive and may decompose explosively upon heating.[2][4] This specific compound is reported to be stable up to 125°C, but caution is advised.[1]

  • Harmful if Swallowed: Ingestion may lead to irritation of the digestive tract.[1][2]

  • Unknown Chronic Effects: Long-term toxicological properties have not been fully investigated.[1]

Hazard Profile: this compound
Physical State White Solid[1]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion
Known Acute Effects Skin, eye, and respiratory irritation.[1][2]
Potential Chronic Effects Not fully investigated; long-term exposure to respiratory irritants can lead to airway disease.[2]
Thermal Hazard May decompose or explode if heated.[2]
Incompatibilities Strong oxidizing agents.[1][5]
Hazardous Decomposition Upon combustion, may produce nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide, and hydrogen sulfide.[1]

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is crucial. The principle is to isolate the researcher from the chemical hazard.

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation, which is a primary exposure risk.[1][3]

  • Safety Shower & Eyewash Station: An eyewash station and safety shower must be immediately accessible in the laboratory.[1][6] Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE): Your Last Line of Defense

The following PPE is required for all personnel handling this compound. The selection is based on mitigating the specific risks of dust inhalation, skin contact, and eye irritation.

Task-Specific PPE Requirements
Task Eye/Face Protection Hand Protection Respiratory Protection
Handling Solid (Weighing, Transfer) Chemical safety gogglesNitrile gloves (minimum 0.2mm thickness)N95/FFP2 dust mask (or higher) inside a fume hood
Handling Solutions Chemical safety gogglesNitrile gloves (minimum 0.2mm thickness)Not required if handled exclusively in a fume hood
Cleaning Spills Tightly fitting safety goggles & face shieldHeavy-duty nitrile or butyl rubber glovesNIOSH-approved respirator with P100/FFP3 filters

Rationale for PPE Selection:

  • Eye Protection: Chemical safety goggles are essential to prevent airborne dust particles or solution splashes from contacting the eyes.[1][7]

  • Hand Protection: Nitrile gloves provide adequate protection against incidental contact. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your skin.[6] For extended tasks or when cleaning spills, heavier gloves are recommended.

  • Lab Coat: A flame-retardant lab coat should be worn and kept fully buttoned to protect skin and clothing.[7]

  • Respiratory Protection: While the fume hood is the primary control, a dust mask is a necessary secondary precaution when handling the solid powder to prevent inhalation of fine particles.[8]

Workflow for Donning and Doffing PPE

Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Respirator/Mask Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator/Mask Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Section 3: Operational Protocols

Adherence to standardized procedures minimizes risk during routine laboratory operations.

Weighing and Handling the Solid Compound
  • Preparation: Ensure the fume hood is clean and uncluttered. Place a plastic-backed absorbent liner on the work surface.

  • Tare Weigh Boat: Place a weigh boat on the analytical balance inside the fume hood and tare.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of this compound to the weigh boat. Avoid any actions that could generate dust, such as dropping the powder from a height.

  • Closure: Tightly close the main container immediately after use.[1]

  • Cleanup: Gently wipe the spatula and any surrounding surfaces with a damp cloth (using a solvent like isopropanol) to remove any residual dust. Dispose of the cloth in the solid hazardous waste container.

Preparing Solutions
  • Vessel Preparation: Select an appropriately sized flask or beaker and place it in the fume hood.

  • Solvent Addition: Add the desired solvent to the vessel.

  • Solute Addition: Carefully add the weighed this compound to the solvent.

  • Dissolution: Use a magnetic stirrer or gentle swirling to dissolve the solid. If heating is required, use a heating mantle with a temperature controller and ensure the temperature does not exceed 125°C.[1] Keep the container covered to the extent possible.

Section 4: Emergency Procedures

Immediate and correct response to an emergency can significantly reduce its impact.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water. Seek medical attention if irritation develops or persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill Response

For any spill, the priority is personal safety.

Spill_Response Alert 1. Alert Personnel & Evacuate Area Assess 2. Assess Spill Size & Hazards Alert->Assess PPE 3. Don Appropriate PPE (Spill Kit) Assess->PPE If safe to handle Contain 4. Contain Spill (Use absorbent pads) PPE->Contain Cleanup 5. Clean Up Spill (Sweep solid / Absorb liquid) Contain->Cleanup Decontaminate 6. Decontaminate Area & Equipment Cleanup->Decontaminate Dispose 7. Dispose of Waste (Labeled hazardous waste) Decontaminate->Dispose

Caption: Step-by-step spill response workflow.

Spill Cleanup Procedure:

  • Evacuate: Alert others in the lab and evacuate the immediate area.

  • Ventilate: Ensure the fume hood is operating.

  • Protect: Wear the appropriate PPE as specified in Section 2.2 for spill cleanup.

  • Contain: For a solid spill, gently cover it with a plastic-backed absorbent pad to prevent dust from becoming airborne.

  • Clean: Carefully sweep up the material and place it into a clearly labeled, sealable container for hazardous waste disposal.[1][5] Avoid generating dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Section 5: Disposal Plan

Proper waste management is a critical part of the chemical lifecycle. Thiol-containing waste streams require specific treatment to neutralize their characteristic odor and reactivity.[3]

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and absorbent pads, must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, labeled hazardous waste container. Do not mix with incompatible waste streams (e.g., strong oxidizers).

  • Decontamination of Glassware: Due to the malodorous nature of thiols, a specific decontamination procedure is highly recommended before routine washing.[3]

    • Initial Rinse: In a fume hood, rinse the glassware with a small amount of a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the residue. Collect this rinse as hazardous liquid waste.

    • Bleach Bath: Submerge the rinsed glassware in a designated plastic tub containing a 10-20% household bleach solution (sodium hypochlorite). Allow it to soak for at least 12 hours.[3] This process oxidizes the thiol group, rendering it less odorous and reactive.

    • Final Cleaning: After the bleach soak, remove the glassware, rinse thoroughly with water, and then proceed with standard laboratory washing procedures.

    • Spent Bleach: The spent bleach solution should be collected and disposed of as hazardous waste.

References

  • Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt, 95% (titr.) . Cole-Parmer.

  • Safety Data Sheet - this compound . Enamine.

  • SAFETY DATA SHEET 5-Ethylthio-1H-Tetrazole . Glen Research.

  • SAFETY DATA SHEET - 5-ethylthio-1H-tetrazole . Sigma-Aldrich.

  • SAFETY DATA SHEET - 1H-Tetrazole . Sigma-Aldrich.

  • SAFETY DATA SHEET - (S)-(–)-5-(2-Pyrrolidinyl)-1H-tetrazole . Sigma-Aldrich.

  • Safety Data Sheet - 1-Phenyl-1H-tetrazole-5-thiol . Apollo Scientific.

  • Material Safety Data Sheet - 1-Phenyl-1H-tetrazole-5-thiol . Santa Cruz Biotechnology.

  • SAFETY DATA SHEET - 1-Phenyl-1H-tetrazole-5-thiol . Fisher Scientific.

  • Reagents & Solvents: How to Work with Thiols . Department of Chemistry: University of Rochester.

  • SAFETY DATA SHEET - 1-Phenyl-1H-tetrazole-5-thiol for synthesis . Merck Millipore.

  • SAFETY DATA SHEET - 1-Phenyl-1H-tetrazole-5-thiol . Thermo Fisher Scientific.

  • Decomposition products of tetrazoles . ResearchGate.

  • Synthesis rotation of 1-([o-, m-, p-]fluorophenyl)-1H-tetrazole-5-thiol... . ResearchGate.

  • Standard Operating Procedures for Using Stench Chemicals . UCLA Department of Chemistry and Biochemistry.

  • Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives . ResearchGate.

  • Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions . ResearchGate.

  • Synthesis of 1H-tetrazoles . Organic Chemistry Portal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.